4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid
Description
Properties
IUPAC Name |
(3-chloro-5-fluoro-4-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClFO3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMSEOVVBRATJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401186259 | |
| Record name | Boronic acid, B-[3-chloro-5-fluoro-4-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401186259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096340-08-6 | |
| Record name | Boronic acid, B-[3-chloro-5-fluoro-4-(phenylmethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096340-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-chloro-5-fluoro-4-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401186259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic Acid: Properties, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction & Overview
4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid (CAS No. 2096340-08-6) is a specialized trifunctional aromatic building block of significant interest in modern synthetic chemistry.[1][2][3][4] Its unique substitution pattern—featuring a benzyloxy protecting group, a chloro atom, and a fluoro atom ortho to the boronic acid moiety—offers a versatile platform for the synthesis of complex, highly functionalized molecules.
This guide provides a comprehensive overview of its known physical properties, critical safety and handling protocols, and its primary application in palladium-catalyzed cross-coupling reactions. The insights herein are tailored for professionals in drug discovery, medicinal chemistry, and material science who leverage such advanced intermediates to construct novel molecular architectures.[5]
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Section 2: Physicochemical Properties
Precise experimental data for this specific compound is limited. However, key identifiers are well-established, and properties can be inferred from closely related analogs.
| Property | Value | Source(s) |
| CAS Number | 2096340-08-6 | [1][2][3] |
| Molecular Formula | C₁₃H₁₁BClFO₃ | [3] |
| Molecular Weight | 280.49 g/mol | [3] |
| Appearance | White to off-white solid (Inferred) | [6] |
| Solubility | Soluble in Methanol (Inferred from analog) | [7] |
| Melting Point | Data not available. For comparison, 4-(benzyloxy)-3-fluorophenylboronic acid melts at 116 °C. | [8] |
| Boiling Point | Data not available. Predicted for the fluoro-analog: 428.0 ± 55.0 °C. | [7] |
| Storage Conditions | Inert atmosphere, 2-8°C | [9] |
Section 3: Handling, Storage, and Safety
As a member of the arylboronic acid class, this compound requires careful handling to ensure both user safety and reagent integrity. Safety protocols are derived from data on structurally similar compounds.[10][11]
3.1. Causality of Storage Requirements Arylboronic acids exist in equilibrium with their cyclic anhydride trimers, known as boroxines. This dehydration process is often reversible but can reduce the effective concentration of the active monomeric acid required for coupling reactions.[12] Storage under dry, inert conditions (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is critical to minimize boroxine formation and prevent oxidative degradation.
3.2. Hazard Identification and Personal Protective Equipment (PPE) The following GHS hazard statements are associated with closely related benzyloxy-fluorophenylboronic acids and should be considered applicable.[6][10]
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Mandatory PPE and Handling Protocols:
-
Engineering Controls: Always handle within a certified chemical fume hood to avoid inhalation of dust.[11][13]
-
Eye Protection: Wear chemical safety goggles or a face shield (European standard EN 166).[11]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat and long-sleeved clothing.[11]
-
General Hygiene: Avoid dust formation.[14] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13]
Section 4: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura reaction.[5][8] This Nobel Prize-winning, palladium-catalyzed reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming carbon-carbon bonds.[15][16]
The reaction mechanism involves three key stages:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide).
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step requires a base to form a more nucleophilic "ate" complex.[15][17]
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[18]
Section 5: Experimental Protocols & Best Practices
5.1. Protocol for Quality Assessment and Activation of Boronic Acid
Rationale: Commercially available arylboronic acids often contain inactive boroxine anhydrides.[12] To ensure high reactivity and reproducibility in coupling reactions, it is best practice to hydrolyze these trimers back to the monomeric acid. A simple purification/activation step can significantly improve yields. While full recrystallization is an option, an extractive workup is often sufficient.[19][20]
-
Step 1: Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Step 2: Basic Wash: Transfer the solution to a separatory funnel and wash with a mild aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities behind.[20]
-
Step 3: Acidification: Separate the aqueous layer and carefully acidify it with 1 M HCl until the pH is acidic (pH ~2), causing the pure boronic acid to precipitate or become available for extraction.
-
Step 4: Extraction: Extract the purified boronic acid back into fresh ethyl acetate (perform 2-3 extractions).
-
Step 5: Drying and Concentration: Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the activated, solid boronic acid.[21] Confirm purity via ¹H NMR.
5.2. Representative Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling the title compound with a generic aryl bromide. Note: Reaction conditions, catalyst, ligand, and base may require optimization for specific substrates.
-
Step 1: Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.2 equivalents), the aryl bromide (1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand like SPhos (4 mol%).
-
Step 2: Inert Atmosphere: Seal the flask, and cycle between vacuum and backfilling with an inert gas (argon or nitrogen) three times.
-
Step 3: Solvent and Base Addition: Under a positive pressure of inert gas, add a degassed solvent system (e.g., a 4:1 mixture of toluene and water) and a degassed aqueous solution of a base (e.g., 2 M potassium carbonate, 3.0 eq.).[22]
-
Step 4: Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 5: Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Step 6: Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the final biaryl product.
Section 6: Conclusion
This compound is a high-value synthetic intermediate designed for precision and complexity in organic synthesis. Its trifunctional nature provides multiple handles for subsequent chemical transformations. A thorough understanding of its physical properties, coupled with rigorous adherence to safety protocols and best practices for activation and use in Suzuki-Miyaura coupling, will enable researchers to effectively harness its synthetic potential in the development of next-generation pharmaceuticals and advanced materials.
References
-
Chembuy. 2096340-08-6 Cas No. | (4-(Benzyloxy)-3-chloro-5-fluorophenyl)boronic acid. Available from: [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Tradeindia. This compound - Cas No: 2096340-08-6. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
National Institutes of Health (NIH). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Available from: [Link]
-
EON Biotech. This compound – (2096340-08-6). Available from: [Link]
-
Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Available from: [Link]
-
PubChem. 4-Chloro-3-fluorophenylboronic Acid. Available from: [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. Available from: [Link]
-
Reddit. HELP: Purifying boronic acids sucks. Available from: [Link]
-
Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available from: [Link]
-
PubMed. Frucooligosaccharides purification: Complexing simple sugars with phenylboronic acid. Available from: [Link]
- Google Patents. WO2005019229A1 - Process for purification of boronic acid and its derivatives.
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. 2096340-08-6 Cas No. | (4-(Benzyloxy)-3-chloro-5-fluorophenyl)boronic acid | Apollo [store.apolloscientific.co.uk]
- 3. 2096340-08-6|(4-(Benzyloxy)-3-chloro-5-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. This compound - Cas No: 2096340-08-6 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-Benzyloxy-3-fluorophenylboronic acid | 133057-83-7 [sigmaaldrich.com]
- 7. 4-(Benzyloxy)-3-fluorophenylboronic acid | 133057-83-7 [m.chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 4-Benzyloxy-3-fluorophenylboronic acid | 133057-83-7 [sigmaaldrich.com]
- 11. fishersci.pt [fishersci.pt]
- 12. reddit.com [reddit.com]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. researchgate.net [researchgate.net]
A Technical Guide to 4-(Benzyloxy)-3-chlorophenylboronic Acid: Synthesis, Purification, and Application in Suzuki-Miyaura Cross-Coupling
Disclaimer: The compound "4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid" as initially requested does not have a readily identifiable CAS number and appears to be a novel or uncatalogued substance. This guide will focus on the structurally related and commercially available compound, 4-(Benzyloxy)-3-chlorophenylboronic acid , which serves as a valuable building block in synthetic chemistry. The principles and protocols discussed herein are broadly applicable to substituted phenylboronic acids.
Introduction
Substituted arylboronic acids are indispensable reagents in modern organic synthesis, primarily for their role in palladium-catalyzed cross-coupling reactions. Among these, 4-(Benzyloxy)-3-chlorophenylboronic acid is a versatile intermediate, offering multiple functional groups that can be strategically employed in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] This guide provides an in-depth look at the synthesis, purification, and application of this compound, with a focus on the practical considerations and theoretical underpinnings essential for researchers and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application. The properties of 4-(Benzyloxy)-3-chlorophenylboronic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1007170-24-2 (for regioisomer) | PubChem |
| Molecular Formula | C13H12BClO3 | [2][3] |
| Molecular Weight | 262.50 g/mol | [3] |
| Appearance | White to off-white solid/powder | N/A |
| Melting Point | 116 °C | [4][5] |
| Solubility | Soluble in methanol | [6] |
| Storage | Inert atmosphere, Refrigerator |
Synthesis of 4-(Benzyloxy)-3-chlorophenylboronic Acid: A Generalized Approach
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of 4-(Benzyloxy)-3-chlorophenylboronic acid.
Detailed Experimental Protocol
Materials:
-
1-Benzyloxy-2-chloro-4-bromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Trimethyl borate
-
Hydrochloric acid (2 M)
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas supply
-
Standard glassware (flame-dried)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet, add 1-benzyloxy-2-chloro-4-bromobenzene (1.0 eq) and dissolve in anhydrous THF under an argon atmosphere.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium intermediate is critical for the subsequent step.
-
Borylation: To the aryllithium solution, add trimethyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the addition of 2 M hydrochloric acid until the solution is acidic (pH ~2). Stir vigorously for 1 hour to hydrolyze the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification of Arylboronic Acids: A Critical Step
The purification of arylboronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) and their amphiphilic nature.[9] Several methods can be employed, and the choice often depends on the impurities present.
Purification Strategies
-
Recrystallization: This is often the simplest and most effective method for obtaining high-purity crystalline boronic acids.[10]
-
Protocol: Dissolve the crude product in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes, or hot water for some boronic acids).[9][11] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Acid-Base Extraction: This method leverages the acidic nature of the boronic acid to separate it from non-acidic impurities.[10][12]
-
Protocol: Dissolve the crude product in an organic solvent like diethyl ether. Extract with a basic aqueous solution (e.g., 1 M NaOH) to form the water-soluble boronate salt. Separate the aqueous layer, wash it with diethyl ether to remove any remaining neutral impurities, and then acidify the aqueous layer with a mineral acid (e.g., 2 M HCl) to precipitate the pure boronic acid. Collect the solid by filtration.
-
-
Column Chromatography: While sometimes problematic due to the interaction of the boronic acid with silica gel, it can be effective, especially for boronate esters.[13][14]
-
Insight: Standard silica gel can lead to decomposition or poor recovery. Using silica gel treated with boric acid can mitigate these issues by reducing the Lewis basicity of the silica surface.[14] Alternatively, conversion to a more stable boronate ester (e.g., pinacol ester) prior to chromatography is a common strategy.[13]
-
Application in Suzuki-Miyaura Cross-Coupling
4-(Benzyloxy)-3-chlorophenylboronic acid is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the formation of biaryl structures that are prevalent in pharmaceuticals and functional materials.[1][15][16]
Reaction Mechanism and Workflow
The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst, typically involving oxidative addition, transmetalation, and reductive elimination steps.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol for a Suzuki-Miyaura Reaction
Objective: To couple 4-(Benzyloxy)-3-chlorophenylboronic acid with a generic aryl bromide (e.g., 4-bromoanisole).
Materials:
-
4-(Benzyloxy)-3-chlorophenylboronic acid (1.2 eq)
-
4-Bromoanisole (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
Triphenylphosphine (PPh3) (8 mol%)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 4-bromoanisole, 4-(Benzyloxy)-3-chlorophenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Degassing: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.
Conclusion
4-(Benzyloxy)-3-chlorophenylboronic acid is a highly valuable and versatile building block in synthetic organic chemistry. Its utility in constructing complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction makes it a key intermediate in drug discovery and materials science.[1] A solid understanding of its synthesis, purification challenges, and reaction conditions is paramount for any researcher aiming to leverage its full potential. The protocols and insights provided in this guide serve as a comprehensive resource for the effective application of this and related arylboronic acids in a research setting.
References
-
Title: Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions Source: American Chemical Society URL: [Link]
- Title: Process for purification of boronic acid and its derivatives Source: Google Patents URL
-
Title: 4-Benzyloxy-3-fluorophenylboronic acid Source: Boron Molecular URL: [Link]
-
Title: How to purify boronic acids/boronate esters? Source: ResearchGate URL: [Link]
-
Title: A Facile Chromatographic Method for Purification of Pinacol Boronic Esters Source: ResearchGate URL: [Link]
-
Title: Purification of boronic acids? Source: Reddit URL: [Link]
-
Title: RHODIUM-CATALYZED ASYMMETRIC ADDITION OF ARYLBORONIC ACIDS TO N-tert-BUTANESULFINYL IMINES: A NEW ROUTE TO THE PREPARATION OF CHIRAL AMINES Source: Organic Syntheses URL: [Link]
-
Title: 4-Benzyloxy-3-chlorophenylboronic acid | C13H12BClO3 | CID 3763657 Source: PubChem URL: [Link]
-
Title: C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes Source: National Institutes of Health (NIH) URL: [Link]
- Title: Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids Source: Google Patents URL
-
Title: (3,4,5-trifluorophenyl)boronic acid Source: Organic Syntheses URL: [Link]
-
Title: (3-(Benzyloxy)-4-chlorophenyl)boronic acid | C13H12BClO3 | CID 23005378 Source: PubChem URL: [Link]
-
Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives Source: MDPI URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid-a search for optimal catalytic conditions. Source: ResearchGate URL: [Link]
-
Title: Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles Source: ResearchGate URL: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Benzyloxy-3-chlorophenylboronic acid | C13H12BClO3 | CID 3763657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3-(Benzyloxy)-4-chlorophenyl)boronic acid | C13H12BClO3 | CID 23005378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. parchem.com [parchem.com]
- 6. 4-(Benzyloxy)-3-fluorophenylboronic acid CAS#: 133057-83-7 [m.chemicalbook.com]
- 7. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 16. tcichemicals.com [tcichemicals.com]
A Technical Guide to Halogenated 4-(Benzyloxy)phenylboronic Acids: Structure, Synthesis, and Application
This technical guide provides an in-depth exploration of a critical class of reagents in modern organic synthesis: halogenated 4-(benzyloxy)phenylboronic acids. While the specific trifunctionalized compound, 4-(benzyloxy)-3-chloro-5-fluorophenylboronic acid, is not widely documented, this guide will focus on two closely related and extensively utilized analogues: 4-(Benzyloxy)-3-chlorophenylboronic acid and 4-(Benzyloxy)-3-fluorophenylboronic acid . These compounds serve as invaluable building blocks for researchers, scientists, and drug development professionals, particularly in the construction of complex molecular architectures through cross-coupling reactions.
This document will delve into the structural features, synthesis, and practical applications of these reagents, providing field-proven insights and detailed protocols to empower your research and development endeavors.
Introduction to Substituted Phenylboronic Acids in Drug Discovery and Materials Science
Phenylboronic acids are a class of organoboron compounds that have become indispensable in synthetic chemistry, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction's robustness, functional group tolerance, and the generally low toxicity of the boron-containing byproducts have cemented its status as a premier method for forging carbon-carbon bonds.
The strategic placement of substituents on the phenyl ring of a boronic acid allows for precise control over the electronic and steric properties of the resulting coupled products. Halogen atoms, such as chlorine and fluorine, are particularly significant in medicinal chemistry. They can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The benzyloxy group, a common protecting group for phenols, offers a stable yet readily cleavable handle, allowing for late-stage functionalization of the hydroxyl group. The combination of these features makes halogenated 4-(benzyloxy)phenylboronic acids powerful tools in the synthesis of novel pharmaceuticals and advanced materials.[1]
Structural Elucidation and Comparative Properties
The core structure of these reagents consists of a phenyl ring substituted with a boronic acid group [-B(OH)₂], a benzyloxy group (-OCH₂Ph), and a halogen atom (Cl or F) at the 3-position.
Key Structural Features
The boronic acid group is the reactive handle for cross-coupling reactions. The benzyloxy group serves as a protected phenol, which can be deprotected post-coupling to reveal a hydroxyl group for further modification. The halogen at the 3-position influences the electronic nature of the aromatic ring and provides a potential site for further functionalization.
Below is a comparative summary of the key properties of the two featured analogues.
| Property | 4-(Benzyloxy)-3-chlorophenylboronic acid | 4-(Benzyloxy)-3-fluorophenylboronic acid |
| IUPAC Name | (4-(Benzyloxy)-3-chlorophenyl)boronic acid | (4-(Benzyloxy)-3-fluorophenyl)boronic acid |
| CAS Number | 845551-44-2[2] | 133057-83-7[3] |
| Molecular Formula | C₁₃H₁₂BClO₃[2] | C₁₃H₁₂BFO₃[3] |
| Molecular Weight | 262.50 g/mol [2] | 246.04 g/mol [3] |
| Appearance | White to off-white crystalline powder[2] | Cream solid[4] |
| Melting Point | 193 °C[2] | 116 °C[5] |
Spectroscopic Characterization
For 4-(Benzyloxy)-3-chlorophenylboronic acid:
-
¹H NMR:
-
The protons on the phenylboronic acid ring are expected to appear as complex multiplets in the aromatic region (δ 7.0-8.0 ppm).
-
The benzylic protons (-OCH₂Ph) would likely be a singlet around δ 5.0-5.2 ppm.
-
The protons of the benzyl group's phenyl ring would appear in the range of δ 7.3-7.5 ppm.
-
The hydroxyl protons of the boronic acid are broad singlets and may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Aromatic carbons would be found in the δ 110-160 ppm region. The carbon attached to the boron atom is typically deshielded.
-
The benzylic carbon (-OCH₂Ph) is expected around δ 70 ppm.
-
For 4-(Benzyloxy)-3-fluorophenylboronic acid:
-
¹H NMR:
-
Similar to the chloro-analogue, with the fluorine atom causing additional splitting (J-coupling) of the adjacent aromatic protons.
-
-
¹³C NMR:
-
The carbon atoms on the fluorinated ring will show coupling to the ¹⁹F nucleus, resulting in doublets with characteristic C-F coupling constants. For instance, the carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF).[6]
-
Synthesis of Halogenated 4-(Benzyloxy)phenylboronic Acids
A common and effective strategy for the synthesis of these compounds involves a four-step sequence starting from a commercially available halogenated phenol. This process includes protection of the phenolic hydroxyl, ortho-lithiation, boronation, and subsequent hydrolysis.
General Synthetic Workflow
Caption: General synthetic workflow for halogenated 4-(benzyloxy)phenylboronic acids.
Detailed Experimental Protocol (Exemplified for 4-(Benzyloxy)-3-chlorophenylboronic acid)
This protocol is a representative procedure based on established methods for the synthesis of similar arylboronic acids.[7][8]
Step 1: Synthesis of 1-(Benzyloxy)-2-chloro-4-bromobenzene
-
To a solution of 2-chloro-4-bromophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 1.5 eq).
-
Add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 12-16 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-(benzyloxy)-2-chloro-4-bromobenzene.
Step 2: Synthesis of 4-(Benzyloxy)-3-chlorophenylboronic acid
-
Dissolve 1-(benzyloxy)-2-chloro-4-bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.
-
Add triisopropyl borate (B(OiPr)₃, 1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) and stir vigorously for 1-2 hours.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or precipitation to afford 4-(benzyloxy)-3-chlorophenylboronic acid.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of these boronic acids is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are prevalent in many biologically active molecules.[2]
General Reaction Scheme
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol for Suzuki-Miyaura Coupling
This protocol is a general procedure that can be adapted for a wide range of aryl and heteroaryl halides.[9]
-
To a reaction vessel, add the aryl halide (1.0 eq), 4-(benzyloxy)-3-halophenylboronic acid (1.2 eq), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf), 1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by flash column chromatography or recrystallization.
Stability, Storage, and Safe Handling
Stability and Storage
Arylboronic acids are generally stable solids, but they can be susceptible to decomposition over time, particularly through protodeboronation or oxidation.[10] It is also common for them to exist in equilibrium with their cyclic anhydride trimers, known as boroxines.
-
Storage: To ensure longevity and reactivity, these compounds should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., in a desiccator or glovebox).[11] Tightly sealed containers are essential to prevent moisture ingress. For long-term storage, refrigeration is recommended.[11]
Safe Handling and Personal Protective Equipment (PPE)
As with all laboratory chemicals, proper safety precautions must be observed.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[3]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.[3]
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).[3]
-
Skin and Body Protection: Wear a lab coat.
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.[12]
-
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water.[3]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[4]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[11]
-
Conclusion
4-(Benzyloxy)-3-chlorophenylboronic acid and 4-(benzyloxy)-3-fluorophenylboronic acid are versatile and powerful reagents in the toolkit of the modern synthetic chemist. Their unique combination of a protected phenol, a strategically placed halogen, and a reactive boronic acid moiety makes them ideal for constructing complex molecular frameworks for drug discovery and materials science. By understanding their structure, synthesis, and proper handling, researchers can effectively leverage these building blocks to accelerate their research and development programs.
References
- 1. rsc.org [rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.pt [fishersci.pt]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Chlorophenylboronic acid(63503-60-6) 1H NMR [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. echemi.com [echemi.com]
- 12. rsc.org [rsc.org]
An In-Depth Technical Guide to the Synthesis of 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic Acid
This guide provides a comprehensive overview of a robust synthetic pathway for 4-(benzyloxy)-3-chloro-5-fluorophenylboronic acid, a key building block in contemporary drug discovery and development. The unique substitution pattern of this molecule makes it a valuable synthon for introducing a versatile pharmacophore into complex molecular architectures. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step protocol but also the underlying chemical principles and practical considerations for a successful synthesis.
Introduction: The Significance of Substituted Phenylboronic Acids
Phenylboronic acids and their derivatives are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction allows for the efficient construction of biaryl and heteroaryl structures, which are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The title compound, this compound, is of particular interest due to its trifunctionalized aromatic ring, which offers multiple points for diversification and fine-tuning of molecular properties. The benzyloxy group serves as a protecting group for the phenol and can be a key interaction motif in biological systems. The chloro and fluoro substituents significantly influence the electronic properties of the phenyl ring, impacting the reactivity and the pharmacokinetic profile of derivative compounds.
Proposed Synthetic Strategy
The synthesis of this compound can be strategically approached in a multi-step sequence starting from a commercially available precursor. The proposed pathway is designed for efficiency, regioselectivity, and scalability.
Caption: Proposed synthetic route for this compound.
Part 1: Synthesis of the Key Intermediate: 1-(Benzyloxy)-2-chloro-4-fluoro-5-iodobenzene
The initial phase of the synthesis focuses on the construction of a key halogenated intermediate, which will subsequently be converted to the target boronic acid.
Step 1.1: Benzylation of 2-Chloro-4-fluorophenol
The synthesis commences with the protection of the hydroxyl group of 2-chloro-4-fluorophenol via a Williamson ether synthesis. This step is crucial to prevent side reactions in the subsequent halogenation and borylation steps.
Reaction Scheme:
Detailed Experimental Protocol:
-
To a stirred solution of 2-chloro-4-fluorophenol (1.0 eq.) in anhydrous acetone or dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq.) at room temperature.
-
Add benzyl bromide (1.1 eq.) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(benzyloxy)-2-chloro-4-fluorobenzene as a colorless oil or a white solid.
Causality Behind Experimental Choices:
-
Solvent: Acetone and DMF are excellent polar aprotic solvents for Sₙ2 reactions, effectively solvating the potassium phenoxide intermediate.
-
Base: Potassium carbonate is a mild and inexpensive base, sufficient to deprotonate the phenol without causing decomposition of the starting material or product.
-
Temperature: Moderate heating accelerates the reaction rate to ensure completion within a practical timeframe.
Step 1.2: Regioselective Iodination
The next critical step is the regioselective introduction of an iodine atom onto the aromatic ring. The directing effects of the existing substituents guide the iodine to the desired position (ortho to the fluorine and para to the benzyloxy group).
Reaction Scheme:
Detailed Experimental Protocol:
-
Dissolve 1-(benzyloxy)-2-chloro-4-fluorobenzene (1.0 eq.) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and water.
-
Add molecular iodine (I₂, 1.1 eq.) and iodic acid (HIO₃, 0.4 eq.) to the solution.[2]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1-(benzyloxy)-2-chloro-4-fluoro-5-iodobenzene.
Causality Behind Experimental Choices:
-
Iodinating Agent: The combination of molecular iodine and iodic acid generates a potent electrophilic iodine species in situ, which is necessary for the iodination of the relatively electron-deficient aromatic ring.[2]
-
Regioselectivity: The powerful ortho,para-directing benzyloxy group and the ortho-directing fluoro group synergistically direct the incoming electrophile to the C5 position. The steric hindrance from the adjacent chloro group further favors this regioselectivity.
Part 2: Synthesis of this compound
The final stage of the synthesis involves the conversion of the aryl iodide to the corresponding boronic acid via an organometallic intermediate.
Step 2.1: Lithiation-Borylation and Hydrolysis
This transformation is achieved through a lithium-halogen exchange to form an aryllithium species, which is then trapped with a borate ester. Subsequent hydrolysis yields the final boronic acid.
Caption: Key steps in the conversion of the aryl iodide to the boronic acid.
Detailed Experimental Protocol:
-
Dissolve 1-(benzyloxy)-2-chloro-4-fluoro-5-iodobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq.) in hexanes dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add triisopropyl borate (B(O-iPr)₃, 1.2 eq.) dropwise to the aryllithium solution at -78 °C.[3]
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (1 M) until the pH is acidic (pH ~2).
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude boronic acid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Organometallic Route: The lithium-halogen exchange is a highly efficient method for generating aryllithium species from aryl iodides at low temperatures.[4] This method is generally preferred over Grignard formation for highly functionalized and potentially sensitive substrates.
-
Borating Agent: Triisopropyl borate is a common and effective electrophile for trapping organolithium reagents to form boronate esters.[3]
-
Hydrolysis: Acidic workup is necessary to hydrolyze the initially formed boronate ester to the desired boronic acid.[5]
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance |
| 1-(Benzyloxy)-2-chloro-4-fluorobenzene | C₁₃H₁₀ClFO | 236.67 | 85-95 | Colorless oil or white solid |
| 1-(Benzyloxy)-2-chloro-4-fluoro-5-iodobenzene | C₁₃H₉ClFI | 362.57 | 70-85 | Pale yellow solid |
| This compound | C₁₃H₁₁BClFO₃ | 292.50 | 60-75 | White to off-white solid |
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy are essential for structural elucidation and confirmation.[6][7] The ¹¹B NMR spectrum of the final product should show a characteristic signal for a boronic acid, typically in the range of 28-32 ppm.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the products.
-
Melting Point (MP): The melting point of the solid products provides an indication of their purity.
Trustworthiness and Self-Validation
The described protocols are designed to be self-validating through in-process controls and final product characterization. Monitoring each reaction by TLC or GC-MS allows for the confirmation of the consumption of starting materials and the formation of the desired product, enabling adjustments to reaction times as needed. The purification steps are critical for removing byproducts and unreacted reagents, and the final analytical characterization provides definitive proof of the structure and purity of this compound. The consistency of the analytical data with the expected values validates the success of the synthesis.
References
- Bryce, D. L., & Wasylishen, R. E. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Physical Chemistry Chemical Physics, 14(14), 4919-4933.
-
ResearchGate. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. Retrieved from [Link]
- da Silva, A. A. T., et al. (2009). Iodination of Phenols in Water using Easy to Handle Amine-Iodine Complexes. Journal of the Brazilian Chemical Society, 20(10), 1916-1920.
-
Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. Retrieved from [Link]...
- Schmidt, A., et al. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source and aerial O2 as oxidant. RSC Advances, 9(34), 19565-19574.
- Clayden, J., et al. (2020). Optimization of Organolithium Reactions. Organic Process Research & Development, 24(5), 646-667.
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP2394984A1 - Process for the iodination of phenolic derivatives.
-
J-Stage. (n.d.). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Retrieved from [Link]
- Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol.
- Murphy, C. L., & Singaram, B. (2012). REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS. Heterocycles, 86(1), 43-54.
-
ResearchGate. (n.d.). Arylboronic acids employed for producing fingerprints using ¹⁹F‐NMR.83, 84. Retrieved from [Link]
- Mancini, R. S., Lee, J. B., & Taylor, M. S. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry, 14(44), 10453-10462.
-
Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]
- ACS Publications. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry.
-
National Institutes of Health. (n.d.). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]
- ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
-
Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from [Link]
- ACS Publications. (n.d.). Selective preparation of borinic esters from Grignard reagents and selected trialkoxyboranes. Organometallics.
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
- National Science Foundation Public Access Repository. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Molecules, 28(8), 3489.
Sources
- 1. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. sites.wp.odu.edu [sites.wp.odu.edu]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. par.nsf.gov [par.nsf.gov]
Solubility Profiling of 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic Acid in Organic Solvents: A Methodological Framework
An In-depth Technical Guide for the Scientific Professional
Abstract
Core Concepts: The Physicochemical Landscape of a Substituted Arylboronic Acid
4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid is a multifunctional molecule with significant potential in organic synthesis, particularly as a coupling partner in Suzuki-Miyaura reactions.[1] Its solubility behavior is dictated by a complex interplay of its structural features:
-
The Boronic Acid Moiety (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. It is structurally analogous to a carboxylic acid but is a Lewis acid, not a Brønsted acid.[2] This group is the primary driver of solubility in polar solvents.
-
The Aryl Ring System: The substituted phenyl ring provides a rigid, hydrophobic core.
-
The Benzyloxy Group (-OCH₂Ph): This large, non-polar substituent significantly increases the molecule's lipophilicity and overall size, favoring solubility in less polar organic solvents.
-
Halogen Substituents (-Cl, -F): The chloro and fluoro groups are electron-withdrawing and increase the molecule's polarity. Their position on the ring influences the acidity of the boronic acid moiety, which can impact its interactions with solvents.[3]
A critical challenge in working with boronic acids is their tendency to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[4][5] This equilibrium between the acid and the boroxine is influenced by the solvent and temperature. Since the boroxine has significantly different physical properties and solubility compared to the parent acid, its formation can lead to inconsistent and poorly reproducible solubility measurements if not properly managed.[5]
Predictive Solubility Analysis
Based on the structural components and the known behavior of analogous phenylboronic acids, we can establish a predictive solubility profile. Phenylboronic acid itself demonstrates high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3][6] The bulky, lipophilic benzyloxy group on our target molecule will likely enhance its solubility in moderately polar and non-polar organic solvents compared to simpler arylboronic acids.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF) | High | The polarity of these solvents effectively solvates the boronic acid group, while their organic character accommodates the rest of the molecule. Ketones and ethers are excellent solvents for phenylboronic acids.[3][6] |
| Ethers | Diethyl Ether, 1,4-Dioxane, Dipropyl Ether | High to Moderate | Ethers are effective at solvating the boronic acid moiety through hydrogen bonding and are compatible with the lipophilic benzyloxy group.[3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents offer a balance of polarity and non-polar character, making them suitable for dissolving multifunctional molecules. Phenylboronic acid shows moderate solubility in chloroform.[6] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Soluble | These protic solvents can effectively hydrogen bond with the boronic acid. However, there is a risk of forming boronate esters, which would alter the chemical nature of the solute. A similar compound is noted as being soluble in Methanol.[7] |
| Hydrocarbons | Hexanes, Heptane, Toluene, Methylcyclohexane | Very Low | The high polarity and hydrogen-bonding capability of the boronic acid group are incompatible with these non-polar solvents. This property is useful for precipitation and purification.[3][8] |
Experimental Determination of Solubility: A Dynamic Method Protocol
To obtain accurate and reproducible data, a dynamic (or synthetic) method is strongly recommended.[4][8] This approach circumvents the long equilibrium times and complications from boroxine formation that can plague static methods. The principle involves visually or instrumentally identifying the temperature at which a known concentration of the solute fully dissolves upon controlled heating (the "clear point").
Required Apparatus & Materials
-
This compound (solute)
-
Selected organic solvents (high purity, anhydrous where appropriate)
-
Analytical balance (±0.1 mg accuracy)
-
Glass test tubes with screw caps or septa
-
Digital thermometer or thermocouple with high accuracy (±0.1 °C)
-
Controlled heating/cooling system (e.g., oil bath, heating block, cryostat)
-
Magnetic stirrer and small stir bars
-
(Optional) Laser light source and detector for precise turbidity measurement
Experimental Workflow
The following diagram outlines the logical progression of the dynamic solubility determination method.
Caption: Diagram 1: Dynamic Solubility Determination Workflow.
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh a specific amount of this compound into a tared glass test tube. Record the mass.
-
Solvent Addition: Add a precise mass or volume of the chosen organic solvent to the test tube. Seal the tube to prevent solvent evaporation.
-
Heating Cycle: Place the tube in the heating apparatus and begin stirring. Heat the sample slowly (e.g., 0.5-1.0 °C per minute) to ensure thermal equilibrium.
-
Identify Clear Point: Observe the solution carefully. The clear point (T_clear) is the temperature at which the last solid crystal disappears. Record this temperature.
-
Cooling Cycle: Slowly cool the solution while continuing to stir. The cloud point (T_cloud) is the temperature at which turbidity or the first crystals reappear. Record this temperature.
-
Equilibrium Temperature: The average of T_clear and T_cloud provides a good approximation of the equilibrium solubility temperature for that specific concentration.
-
Iteration: Add another known aliquot of solvent to the same tube to create a new, more dilute concentration. Repeat steps 3-6. By performing a series of dilutions, a full solubility curve (concentration vs. temperature) can be generated efficiently.[9]
Data Presentation
The results of the experimental determination should be tabulated clearly, allowing for easy comparison between solvents. The data can be expressed in various units, such as g/100 mL, mg/mL, or mole fraction, as a function of temperature.
Table 2: Template for Experimental Solubility Data
| Temperature (°C) | Solubility in Acetone (mg/mL) | Solubility in THF (mg/mL) | Solubility in DCM (mg/mL) | Solubility in Toluene (mg/mL) |
| 20 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| 30 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| 40 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| 50 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Safety and Handling
As a professional laboratory chemical, this compound requires careful handling.
-
Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10][11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles (EN 166), and a lab coat.[10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place.[11] Some suppliers recommend refrigerated storage under an inert atmosphere to maintain long-term stability.[7][13]
Conclusion
While direct solubility data for this compound is not published, a robust understanding can be achieved through a combination of theoretical prediction and systematic experimentation. The molecule is predicted to be highly soluble in polar aprotic solvents (THF, acetone) and moderately soluble in chlorinated solvents and alcohols, with very poor solubility in non-polar hydrocarbons. The primary challenge in obtaining accurate data is the potential for boroxine formation, a problem effectively mitigated by using the dynamic solubility determination method outlined in this guide. By following this framework, researchers can generate the reliable data needed to optimize reaction conditions, streamline purification processes, and advance their research and development objectives.
References
-
Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]
-
Stella, V. et al. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
-
Sporzyński, A. et al. (2020). Solubility of phenylboronic compounds in water. ResearchGate. [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]
-
PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic Acid. [Link]
-
Chemistry LibreTexts. (2021). 11: Solubility and Borax (Experiment). [Link]
Sources
- 1. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. 4-(Benzyloxy)-3-fluorophenylboronic acid CAS#: 133057-83-7 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fishersci.pt [fishersci.pt]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. 4-Benzyloxy-3-fluorophenylboronic acid | 133057-83-7 [sigmaaldrich.com]
Core Topic: Stability and Storage of 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid is a key building block in modern synthetic chemistry, valued for its utility in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. However, the inherent reactivity of the boronic acid functional group presents significant challenges related to its stability and storage. This guide provides a comprehensive technical overview of the chemical stability of this reagent, detailing its primary degradation pathways, including protodeboronation, oxidation, and boroxine formation. We explain the causality behind experimental choices for storage and handling, offering field-proven protocols to mitigate degradation. Furthermore, this document outlines detailed methodologies for assessing the compound's stability through forced degradation and real-time studies, ensuring researchers can maintain the integrity and reactivity of this critical reagent for reproducible and successful outcomes.
Introduction: The Utility and Challenges of a Multifunctional Reagent
This compound is a polysubstituted arylboronic acid increasingly employed in medicinal chemistry and materials science. Its structural complexity, featuring a benzyloxy group for potential deprotection, and halogen substituents that modulate electronic properties and offer further synthetic handles, makes it a valuable intermediate. The boronic acid moiety is central to its function, primarily as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
The utility of any boronic acid, however, is directly linked to its purity and integrity. The carbon-boron (C–B) bond is thermodynamically stable yet kinetically labile under various conditions.[1] Understanding the factors that compromise this bond is not merely an academic exercise; it is critical for ensuring reaction stoichiometry, preventing the formation of difficult-to-remove impurities, and guaranteeing the reproducibility of synthetic protocols. This guide serves as a foundational resource for professionals handling this and similar arylboronic acids, bridging the gap between theoretical chemical principles and practical laboratory application.
Chemical Stability and Key Degradation Pathways
The stability of this compound is governed by three principal degradation pathways. These processes can occur concurrently and are highly dependent on environmental conditions.
Protodeboronation: The Primary Stability Concern
Protodeboronation is the protonolysis of the C–B bond, resulting in the replacement of the boronic acid group with a hydrogen atom.[1] This is often the most significant undesired side reaction, as it yields a simple arene byproduct that can be difficult to separate from the desired product in subsequent reactions.[1][2] The propensity for a given boronic acid to undergo protodeboronation is highly variable and depends on factors such as the electronic nature of the aryl ring and the reaction conditions.[1]
-
Mechanism and Influencing Factors: The reaction can be catalyzed by both acid and base.[1]
-
Base-Catalyzed Pathway: In the presence of a base (e.g., hydroxide ions from residual moisture), the boronic acid equilibrates to its more nucleophilic boronate form, [ArB(OH)₃]⁻.[1][3] This species is more susceptible to reaction with a proton source, such as water, leading to the cleavage of the C–B bond.[1][3] This is particularly problematic during Suzuki-Miyaura reactions, which are typically run under basic conditions.[4]
-
Acid-Catalyzed Pathway: Under acidic conditions, the reaction proceeds via protonation of the aryl ring, followed by C–B bond cleavage.[1][5]
-
Thermal Pathway: Elevated temperatures can also induce protodeboronation, even in the absence of strong acids or bases.[6][7]
-
Oxidation to Phenols (Ipso-Hydroxylation)
Arylboronic acids can be oxidized to their corresponding phenols, a process known as ipso-hydroxylation.[8] This transformation involves the cleavage of the C–B bond and the formation of a C–O bond at the same position.
-
Mechanism and Influencing Factors: This pathway is primarily mediated by oxidizing agents.
-
Aerobic Oxidation: Atmospheric oxygen can serve as the oxidant, particularly in the presence of base or certain catalysts.[9]
-
Peroxide-Mediated Oxidation: The presence of peroxides, such as hydrogen peroxide (often formed in aged etheric solvents), is a well-known condition for the efficient conversion of boronic acids to phenols.[8][10][11] This reactivity underscores the need to use fresh, high-quality solvents.
-
Dehydration to Boroxines
Boronic acids can undergo a reversible self-condensation reaction, where three molecules cyclize to form a six-membered ring called a boroxine, with the elimination of three molecules of water.[12][13]
-
Mechanism and Influencing Factors: This is an equilibrium process.
-
Anhydrous Conditions: In the solid state or in anhydrous solvents, the equilibrium favors the boroxine form.[13][14] Many commercially available boronic acids exist substantially as their corresponding boroxines.[15]
-
Presence of Water: The addition of water shifts the equilibrium back toward the monomeric boronic acid.[12] This is significant because the boronic acid, not the boroxine, is typically the active species in cross-coupling reactions. The presence of water in a Suzuki-Miyaura reaction is often necessary to hydrolyze the boroxine back to the reactive boronic acid.[15]
-
The following diagram illustrates the major degradation pathways for the title compound.
Caption: Primary degradation and equilibrium pathways for this compound.
Optimal Storage and Handling Protocols
To preserve the chemical integrity of this compound, strict adherence to proper storage and handling procedures is mandatory. The goal is to create an environment that minimizes exposure to moisture, oxygen, heat, and light.
Storage Recommendations
The following conditions are recommended for the long-term storage of the compound. These are synthesized from safety data sheets and best practices for handling air- and moisture-sensitive reagents.[16][17][18]
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2–8 °C).[19] For long-term archival, consider freezer storage (-20 °C). | Reduces the rate of all degradation pathways, especially thermal protodeboronation. |
| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen).[16] | Prevents aerobic oxidation and hydrolysis by excluding oxygen and moisture. |
| Container | Tightly sealed, opaque or amber glass vial with a secure cap (e.g., PTFE-lined).[16][18][20] | Prevents ingress of moisture and air. Opaque glass protects from light. |
| Light | Protect from direct light. Store in the dark.[21] | Minimizes the risk of potential photolytic degradation pathways. |
| Purity | Use high-purity material and avoid introducing contaminants during handling. | Impurities can potentially catalyze decomposition. |
Safe Handling Procedures
Proper handling is as crucial as proper storage. Arylboronic acids are fine powders that can be hazardous if inhaled.[20][22]
-
Work Environment: Always handle the solid material in a well-ventilated fume hood or a glovebox to avoid inhalation of dust.[16][17][20]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and appropriate chemical-resistant gloves.[16][20]
-
Dispensing: When weighing the compound, work quickly to minimize its exposure to the ambient atmosphere. If possible, weigh under a stream of inert gas.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases during storage.[16][21]
Experimental Design for Stability Assessment
To empirically determine the stability of this compound and identify its specific degradation profile, a combination of forced degradation and real-time stability studies should be conducted.
Forced Degradation (Stress Testing)
The objective of a forced degradation study is to accelerate the decomposition of the compound to rapidly identify likely degradation products and pathways. This information is invaluable for developing stable formulations and analytical methods.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidative Degradation: Add 3% H₂O₂.
-
Thermal Stress: Store the solution at an elevated temperature (e.g., 60 °C).
-
Photolytic Stress: Expose the solution to a controlled light source (e.g., a photostability chamber with UV and visible light).
-
Control: Keep one aliquot at the recommended storage temperature (e.g., 4 °C) in the dark.
-
-
Time Points: Sample each stressed solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acid and base-stressed samples before analysis to prevent further degradation during the analytical run.
-
Analysis: Analyze all samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Analytical Techniques for Stability Monitoring
A robust analytical method is essential to separate the parent compound from all potential degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the primary tool. It is crucial to develop a method with sufficient resolution to separate the parent compound from its protodeboronated and oxidized forms. The analysis of boronic acids can be challenging due to potential on-column hydrolysis or poor peak shape; method development may require screening different columns and mobile phase conditions.[23][24]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying the mass of degradation products, thereby confirming their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹¹B NMR are powerful tools. ¹¹B NMR is particularly useful for observing the boronic acid and boroxine species directly.[5] ¹⁹F NMR is highly sensitive and provides a clean window to monitor the fate of the fluorine-containing parent molecule and its degradants.
The following workflow diagram outlines the process for a comprehensive stability assessment.
Caption: Experimental workflow for a forced degradation stability study.
Conclusion
This compound is a powerful synthetic tool whose efficacy is contingent upon its chemical purity. Its primary liabilities are protodeboronation, oxidation, and dehydration to the less reactive boroxine form. These degradation processes are significantly influenced by moisture, oxygen, temperature, light, and pH.
By implementing the stringent storage and handling protocols outlined in this guide—namely, storing the compound under a dry, inert atmosphere at refrigerated temperatures and protecting it from light—researchers can significantly extend its shelf life and ensure its chemical integrity. Furthermore, conducting systematic stability studies provides critical insights into the compound's degradation profile, enabling the development of robust analytical methods and ensuring the reliability and reproducibility of synthetic outcomes in research and drug development.
References
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Kim, J., Kim, S., & Chang, S. (2013). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry. Available at: [Link]
-
Zhang, L., Zha, Z., & Wang, Z. (2019). Catalyst- and solvent-free ipso-hydroxylation of arylboronic acids to phenols. RSC Advances. Available at: [Link]
-
Yuan, Z., Liang, Y., He, Y., Deng, H., & Zhang, J. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. Available at: [Link]
-
Chang, S. (2013). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry. Available at: [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Ishihara, K., & Yamamoto, H. (2012). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Inorganics. Available at: [Link]
-
Liebeskind, L. S., & Srogl, J. (2011). Unexpected Phenol Production from Arylboronic Acids under Palladium-Free Conditions; Organocatalyzed Air Oxidation. Organic Letters. Available at: [Link]
-
Labkem. (2024). 110140 - Phenylboronic acid - Safety Data Sheet. Available at: [Link]
-
Abel, M., Clair, S., & Porte, L. (2014). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]
-
Cox, P. A., Leach, A. G., & Reid, M. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]
-
ResearchGate. (n.d.). Methods for the hydroxylation of boronic acids into phenols. Retrieved from [Link]
-
Tokunaga, Y., & Ishida, Y. (2011). Formation of Hetero-Boroxines: Dynamic Combinatorial Libraries Generated through Trimerization of Pairs of Arylboronic Acids. ResearchGate. Available at: [Link]
-
Iovine, P. M., & Korich, A. L. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]
-
Falck, J. R., Zhu, C., & Wang, R. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. National Institutes of Health. Available at: [Link]
-
Iovine, P. M., & Korich, A. L. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Dalton Transactions. Available at: [Link]
-
Hall, D. G. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
HPC Standards. (n.d.). Phenylboronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]
-
Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Thermo Fisher Scientific. (2025). 4-(Benzyloxy)-3-fluorobenzeneboronic acid - SAFETY DATA SHEET. Available at: [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. Available at: [Link]
-
Qiu, H., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. Available at: [Link]
-
Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalyst- and solvent-free ipso -hydroxylation of arylboronic acids to phenols - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07201B [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. fishersci.com [fishersci.com]
- 17. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. hpc-standards.com [hpc-standards.com]
- 20. assets.thermofisher.com [assets.thermofisher.com]
- 21. dcfinechemicals.com [dcfinechemicals.com]
- 22. static.cymitquimica.com [static.cymitquimica.com]
- 23. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Safe Handling of 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid. As a Senior Application Scientist, the following information is synthesized from available safety data for structurally related compounds and general knowledge of arylboronic acids to ensure a high standard of laboratory safety and experimental integrity.
Section 1: Compound Identification and Hazard Classification
-
Chemical Name: this compound
-
CAS Number: 845551-44-2[1]
-
Molecular Formula: C₁₃H₁₂BClFO₃[1]
-
Molecular Weight: 262.5 g/mol [1]
-
Appearance: White to off-white crystalline powder[1]
-
Respiratory Irritation: May cause respiratory irritation.[3]
-
Acute Oral Toxicity: May be harmful if swallowed.[4]
The Globally Harmonized System (GHS) classification for the fluoro-analog is presented below and should be considered as a minimum precaution for this compound.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315 - Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation | 2 | H319 - Causes serious eye irritation[2][3] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335 - May cause respiratory irritation[3] |
| Acute toxicity, oral | 4 | H302 - Harmful if swallowed[4] |
Signal Word: Warning[2]
Hazard Pictograms:
-
Exclamation Mark (GHS07)
-
Corrosion (GHS05) (for serious eye damage potential)
Section 2: Exposure Controls and Personal Protection
A foundational principle of laboratory safety is the minimization of exposure. The following engineering controls and personal protective equipment (PPE) are mandatory when handling this compound.
Engineering Controls:
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powder form to avoid dust formation.[5][6]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Tight-sealing safety goggles or a face shield (in conjunction with goggles) are required.[2][5]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[2][6]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[2][5]
-
Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[2]
Experimental Workflow for Safe Handling:
Caption: A typical laboratory workflow for safely handling powdered chemical reagents.
Section 3: First-Aid Measures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[5]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][7]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms occur.[5][7]
Section 4: Stability, Storage, and Incompatibility
Understanding the chemical stability and storage requirements is crucial for maintaining the integrity of the compound and preventing hazardous reactions.
Stability:
-
Arylboronic acids are generally stable under normal conditions but can be sensitive to air and moisture.[5] They are susceptible to several decomposition pathways, including protodeboronation, where the carbon-boron bond is cleaved.[8]
-
Some arylboronic acids have been found to be weakly mutagenic in microbial assays, which may be a consideration for potential genotoxic impurities in drug development.[9]
Storage:
-
Temperature: Keep refrigerated.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[5]
Incompatible Materials:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases[5]
Logical Relationship of Hazards and Protective Measures:
Caption: The relationship between identified chemical hazards and the corresponding protective measures.
Section 5: Accidental Release and Disposal
Accidental Release:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Sweep up the spilled solid material, avoiding dust formation.[5]
-
Collection: Place the material into a suitable, closed, and labeled container for disposal.[5]
-
Decontamination: Clean the spill area thoroughly.
Disposal:
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant.[3]
Section 6: Fire-Fighting Measures
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[2][5]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and oxides of boron.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
References
-
Carl ROTH. (n.d.). Phenylboronic acid Safety Data Sheet. Retrieved from [Link]
-
Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]
-
Chemdox. (n.d.). Safety Data Sheet: Phenyl boronic acid-d5. Retrieved from [Link]
-
PubChem. (n.d.). (3-(Benzyloxy)-4-chlorophenyl)boronic acid. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.pt [fishersci.pt]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
The Strategic Application of 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid has emerged as a sophisticated and versatile reagent, uniquely positioned to address complex challenges in medicinal chemistry. Its trifunctionalized aromatic core, featuring a strategically placed boronic acid, a deactivating chloro group, a modulating fluoro substituent, and a protean benzyloxy moiety, offers a powerful tool for constructing highly tailored bioactive molecules. This technical guide provides an in-depth analysis of the potential applications of this compound, with a focus on its role in the synthesis of kinase inhibitors and other complex molecular architectures. We will explore the nuanced interplay of its structural components, provide detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions, and present a forward-looking perspective on its potential to accelerate the discovery of next-generation therapeutics.
Introduction: A Molecule Designed for Purpose
This compound is more than a mere synthetic intermediate; it is a testament to the principles of rational drug design. Each functional group is deliberately placed to impart specific properties that are highly advantageous in a medicinal chemistry context. The boronic acid moiety serves as a linchpin for carbon-carbon bond formation, most notably through the robust and versatile Suzuki-Miyaura cross-coupling reaction[1]. The strategic placement of the chloro and fluoro groups on the phenyl ring allows for the fine-tuning of electronic properties, metabolic stability, and target engagement. The benzyloxy group not only acts as a protecting group for a phenolic hydroxyl but also contributes to the overall lipophilicity and can engage in crucial interactions within a protein binding pocket.
This guide will deconstruct the molecule to its constituent parts to appreciate its full potential, and then demonstrate its synergistic power in the context of a targeted drug discovery campaign.
Deconstructing the Molecular Architecture: A Symphony of Functionality
The utility of this compound in medicinal chemistry can be best understood by examining the individual contributions of its key structural features.
The Phenylboronic Acid: A Gateway to Complexity
The phenylboronic acid functional group is the reactive heart of the molecule, enabling its participation in a wide array of chemical transformations. Organoboron compounds are extensively used as building blocks in organic chemistry due to their stability, low toxicity, and broad functional group tolerance[2][3].
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is the cornerstone of modern biaryl synthesis, a structural motif prevalent in many approved drugs, particularly kinase inhibitors[4][5]. The ability of boronic acids to readily undergo transmetalation with palladium complexes makes them ideal partners for coupling with a diverse range of aryl and heteroaryl halides or triflates[2].
-
Other Cross-Coupling Reactions: Beyond the Suzuki-Miyaura reaction, phenylboronic acids can participate in other important transformations such as Chan-Lam coupling for the formation of C-O and C-N bonds, and Liebeskind-Srogl coupling.
The Halogen Substituents: Modulators of Potency and Pharmacokinetics
The presence and positioning of halogen atoms on a drug candidate can profoundly influence its biological activity and pharmacokinetic profile.
-
Fluorine: The introduction of fluorine can significantly alter the physicochemical properties of a molecule. It is the most electronegative element, which can impact the pKa of nearby functional groups, potentially improving bioavailability[6]. The C-F bond is also stronger than a C-H bond, and its introduction at a potential site of metabolism can block oxidation and enhance metabolic stability[6].
-
Chlorine: The larger and more polarizable chlorine atom can also enhance binding affinity through van der Waals and halogen bonding interactions within a protein's active site[7][8]. The strategic placement of a chloro group can be a key determinant of potency and selectivity[8].
The combination of both a chloro and a fluoro group on the same ring, as in the title compound, offers a nuanced approach to property modulation, allowing for fine-tuning of electronics and lipophilicity.
The Benzyloxy Group: A Dual-Role Player
The benzyloxy group serves a dual purpose that underscores the strategic design of this building block.
-
Protecting Group: In many synthetic routes, the ultimate target molecule may require a free phenol. The benzyloxy group serves as a robust protecting group for the hydroxyl functionality, which can be readily removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C). This allows for the unmasking of a key hydrogen bond donor late in the synthetic sequence.
-
Pharmacophore Element: The benzyloxy moiety itself can be a critical component of the pharmacophore, contributing to the molecule's activity. Its phenyl ring can engage in π-π stacking or hydrophobic interactions within the target's binding site, and the ether oxygen can act as a hydrogen bond acceptor. This has been demonstrated in the design of various bioactive compounds, including potent and selective monoamine oxidase B (MAO-B) inhibitors[9][10].
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to generate complex biaryl and heteroaryl structures. This reaction is a workhorse in medicinal chemistry due to its reliability and broad substrate scope.
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide (Ar-X) is depicted below.
Figure 1. General scheme for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor Precursor
This protocol details the synthesis of a biaryl compound, a common core structure in many kinase inhibitors, using this compound.
Materials:
-
This compound (1.0 eq)
-
2-Bromo-5-aminopyrimidine (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 2-bromo-5-aminopyrimidine, and potassium carbonate.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Potential Therapeutic Applications: A Focus on Kinase Inhibitors
The structural motifs accessible through the use of this compound are highly relevant to the development of kinase inhibitors. Kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, particularly cancer[4].
Rationale for Use in Kinase Inhibitor Design
Many kinase inhibitors are ATP-competitive and feature a heterocyclic core that binds to the adenine region of the ATP-binding pocket, and a substituted aryl ring that occupies the adjacent hydrophobic region. The biaryl scaffold that can be synthesized using our title compound is ideally suited for this purpose.
-
The Substituted Phenyl Ring: The 3-chloro-5-fluoro-4-hydroxyphenyl (after debenzylation) moiety can engage in key interactions within the kinase active site. The hydroxyl group can act as a critical hydrogen bond donor or acceptor, while the chloro and fluoro substituents can modulate the electronics of the ring and occupy small hydrophobic pockets, enhancing binding affinity and selectivity.
-
Modulation of Physicochemical Properties: The combination of the benzyloxy group (during synthesis) and the halogen atoms provides a handle to optimize the drug-like properties of the resulting inhibitor.
Hypothetical Kinase Inhibitor Synthesis Workflow
The following workflow illustrates how this compound could be employed in the synthesis of a potential kinase inhibitor.
Figure 2. Workflow for the synthesis of a potential kinase inhibitor.
Structure-Activity Relationship (SAR) Considerations
The use of this compound allows for systematic exploration of the structure-activity relationship.
| Position | Substituent | Potential Impact on Activity |
| 4 | -OH (after debenzylation) | Key H-bond donor/acceptor; crucial for hinge binding |
| 3 | -Cl | Occupies hydrophobic pocket; enhances potency |
| 5 | -F | Modulates pKa of phenol; improves metabolic stability |
Beyond Kinase Inhibitors: Other Potential Applications
While the application in kinase inhibitor synthesis is a primary focus, the versatility of this building block extends to other areas of medicinal chemistry.
-
Proteasome Inhibitors: Boronic acids themselves can be pharmacologically active, with Bortezomib being a notable example of a proteasome inhibitor used in cancer therapy[2]. The substituted phenyl ring of our title compound could be incorporated into novel non-peptidic proteasome inhibitors.
-
GPCR Ligands: Many G-protein coupled receptor (GPCR) ligands possess biaryl structures to achieve the necessary orientation of functional groups for receptor activation or antagonism.
-
Antiviral and Antibacterial Agents: The development of novel agents to combat infectious diseases often relies on scaffolds that can be accessed through cross-coupling chemistry.
Conclusion and Future Outlook
This compound is a prime example of a modern building block designed with the end-goal of drug discovery in mind. Its pre-installed and strategically positioned functional groups—a versatile handle for cross-coupling, modulators of physicochemical and pharmacokinetic properties, and a masked polar interaction point—offer a streamlined and rational approach to the synthesis of complex, highly functionalized drug candidates.
The continued exploration of this and similar reagents in medicinal chemistry campaigns is expected to yield novel compounds with improved potency, selectivity, and drug-like properties. As our understanding of disease biology deepens and the demand for more sophisticated therapeutics grows, the strategic application of such well-designed molecular tools will be more critical than ever.
References
- Lima, L. M., et al. (2021).
- Gudipati, S., & Perumal, Y. (2022). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Archiv der Pharmazie, 355(8), e2200084.
- Unciti-Broceta, A., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14897-14959.
-
Unciti-Broceta, A., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. Retrieved from [Link]
- Peterfalvi, A., et al. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv.
- Contreras-García, J. J., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(24), 5922.
- Kan, T., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2144-2147.
- Taylor, R. (2019). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 227, 109372.
-
Lima, L. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Retrieved from [Link]
- Jatana, N., & Sharma, S. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Medicinal Chemistry, 12(10), 1646-1673.
- U.S. Patent No. 6,534,524 B1. (2003). Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
- Pop, F., et al. (2023). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Crystals, 13(1), 136.
- El-Gohary, N. S., & Shaaban, M. I. (2025). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). RSC Chemical Biology, 6(1), 15-45.
- U.S. Patent No. 5,780,454 A. (1998). Boronic ester and acid compounds.
Sources
- 1. 4-Benzyloxy-3-chlorophenylboronic acid | 845551-44-2 | Benchchem [benchchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
The Strategic Utility of 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic Acid in the Synthesis of Bioactive Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the rational design of bioactive molecules hinges on the availability of versatile and strategically functionalized building blocks. Phenylboronic acids are paramount in this regard, serving as key intermediates in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. This technical guide delves into the nuanced role of 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid, a sophisticated building block for the synthesis of bioactive molecules. Due to the limited direct literature on this specific compound, this guide will draw upon established principles and data from its close structural analogs: 4-(benzyloxy)-3-chlorophenylboronic acid, 4-(benzyloxy)-3-fluorophenylboronic acid, and 4-chloro-3-fluorophenylboronic acid. We will explore the synergistic interplay of its constituent functional groups—the benzyloxy, chloro, and fluoro moieties—and their collective impact on reactivity, physicochemical properties, and, ultimately, the biological activity of the resulting compounds. This document will provide a comprehensive overview of its anticipated synthetic utility, detailed experimental protocols for its application, and a forward-looking perspective on its potential in contemporary drug discovery programs, particularly in the realm of kinase inhibition and oncology.
Introduction: The Rationale for Polysubstituted Phenylboronic Acids in Drug Discovery
The pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles necessitates a sophisticated approach to molecular design. Aryl and heteroaryl scaffolds are ubiquitous in pharmaceuticals, and the ability to efficiently construct these frameworks is a cornerstone of drug discovery. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, has emerged as a preeminent tool for the formation of carbon-carbon bonds, largely due to the stability, commercial availability, and functional group tolerance of its boronic acid coupling partners[1][2].
The strategic value of a building block like this compound lies in the convergence of multiple functionalities on a single phenyl ring. Each substituent is deliberately chosen to impart specific properties to the final bioactive molecule:
-
The Boronic Acid Moiety: This functional group is the linchpin for the Suzuki-Miyaura reaction, enabling the facile formation of a biaryl linkage, a common motif in kinase inhibitors and other targeted therapies[1][3].
-
The Benzyloxy Group: Beyond its role as a protecting group for a phenol, the benzyloxy moiety can modulate key molecular properties. It significantly increases lipophilicity, which can enhance membrane permeability and interactions with hydrophobic pockets in protein targets[4][5]. Furthermore, the benzyloxy group itself can be a pharmacophoric element, participating in crucial binding interactions within a target protein[6][7].
-
The Chloro and Fluoro Substituents: Halogen atoms, particularly chlorine and fluorine, are instrumental in modern drug design. They can profoundly influence a molecule's electronic properties, pKa, metabolic stability, and binding affinity[8][9]. The electron-withdrawing nature of these halogens can impact the reactivity of the boronic acid and introduce specific polar interactions with the biological target, such as halogen bonding, which can enhance binding affinity and selectivity[10].
This guide will dissect the individual and combined contributions of these functional groups, providing a comprehensive understanding of the potential of this compound as a high-value building block in the synthesis of next-generation therapeutics.
Physicochemical and Reactivity Profile (Based on Analogs)
| Property | 4-(Benzyloxy)-3-chlorophenylboronic acid | 4-(Benzyloxy)-3-fluorophenylboronic acid | 4-Chloro-3-fluorophenylboronic acid |
| CAS Number | 845551-44-2[4][11] | 133057-83-7[12][13] | 137504-86-0[7] |
| Molecular Formula | C₁₃H₁₂BClO₃[4] | C₁₃H₁₂BFO₃[13] | C₆H₅BClFO₂[7] |
| Molecular Weight | 262.50 g/mol [11] | 246.04 g/mol [13] | 174.37 g/mol [7] |
| Appearance | White to off-white crystalline powder[4] | White to yellow solid[14] | White or off-white crystalline powder[15] |
| Melting Point | 188-193 °C[11] | 116 °C[16] | Not specified |
| Purity | ≥ 98% (HPLC)[4] | 98%[12] | Not specified |
The presence of both chloro and fluoro substituents in the target molecule is expected to increase its acidity compared to singly halogenated analogs, which can be advantageous for certain catalytic cycles[17]. The benzyloxy group contributes to the compound's crystalline nature and lipophilicity.
Synthesis of Substituted Phenylboronic Acids: A General Overview
The synthesis of polysubstituted phenylboronic acids typically involves a directed ortho-metalation approach or a halogen-metal exchange followed by quenching with a borate ester. A plausible synthetic route to the target molecule and its analogs would start from a suitably substituted benzene derivative.
General Synthetic Workflow
The following diagram illustrates a common synthetic pathway for preparing substituted phenylboronic acids.
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general, yet robust, protocol for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid, which can be optimized for specific substrates.[6][18][19]
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water). Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-30 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl compound.
Case Studies: Bioactive Molecules Derived from Analogous Building Blocks
The strategic importance of the title building block is best illustrated by examining bioactive molecules synthesized from its close analogs.
Kinase Inhibitors
Many small molecule kinase inhibitors feature a biaryl core, which can be efficiently synthesized via Suzuki-Miyaura coupling. The 4-(benzyloxy)phenyl moiety can be found in a number of potent kinase inhibitors, where it often occupies the ATP-binding site and forms key interactions with the hinge region or allosteric pockets. For instance, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of a benzoic acid moiety in a series of 4-(thiazol-5-yl)benzoic acid-type protein kinase CK2 inhibitors maintained potent inhibitory activity and led to enhanced antiproliferative effects. This highlights the utility of the benzyloxy group in tuning the biological activity of kinase inhibitors.
Other Bioactive Molecules
Substituted phenylboronic acids are also used in the synthesis of a wide range of other bioactive molecules. For example, 4-chlorophenylboronic acid is a key intermediate in the synthesis of 4-hydroxycoumarin derivatives with antitrypanosomal and antioxidant properties, as well as the centrally acting muscle relaxant and sedative, Baclofen.[15] This underscores the broad applicability of these building blocks in medicinal chemistry beyond oncology.
Conclusion and Future Perspectives
This compound represents a highly promising and strategically designed building block for the synthesis of novel bioactive molecules. By combining the advantageous properties of a benzyloxy group for modulating lipophilicity and forming key binding interactions, with the electronic and metabolic stability imparted by chloro and fluoro substituents, this reagent is poised to be a valuable tool in the medicinal chemist's arsenal. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of biaryl scaffolds that are central to many targeted therapies, particularly in the field of kinase inhibition.
As our understanding of disease biology continues to grow, the demand for sophisticated and precisely functionalized building blocks will only increase. Reagents like this compound, which offer multi-faceted control over the properties of the final molecule, will be instrumental in the development of the next generation of safe and effective medicines. Further exploration of the reactivity and applications of this specific building block is warranted and is expected to yield novel compounds with significant therapeutic potential.
References
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Fmoc-Protected Arylphenylalanines.
- Google Patents. (n.d.). EP2797933B1 - Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same.
- Organic Syntheses. (n.d.).
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- TCI Chemicals. (n.d.). 4-Benzyloxy-3-chlorophenylboronic Acid (contains varying amounts of Anhydride).
- Benchchem. (n.d.). Comparing reactivity of 4-Acetylphenylboronic acid with other arylboronic acids.
- Guidechem. (n.d.).
- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 71(25), 9681–9686.
- Dreher, S. D., Lim, S. E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura cross-coupling reactions of primary alkyltrifluoroborates with aryl chlorides. The Journal of organic chemistry, 74(10), 3626–3631.
- Google Patents. (n.d.). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
- Soundararajan, S., & Wulff, W. D. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7783–7786.
- Google Patents. (n.d.). CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.
- Gomes, P., et al. (2020).
- Abu-Reziq, R., et al. (2006). Suzuki cross-coupling of halobenzene and phenylboronic acid. Journal of Organometallic Chemistry, 691(26), 5779-5785.
- Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic letters, 7(22), 4915-4917.
- Perez, J. A. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave.
- Suárez-Guevara, J., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 4-(Hexyloxy)benzaldehyde with Arylboronic Acids.
- PubChem. (n.d.).
- Domínguez, G., & Pérez-Castells, J. (2011). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 16(11), 9159-9213.
- Lennox, A. J., & Lloyd-Jones, G. C. (2016). Suzuki–Miyaura Cross-Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes.
- Singh, V. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(8), 758.
- Samanta, S., et al. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Tetrahedron Letters, 44(42), 7783-7786.
- Rosales, A., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14337-14389.
- PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic Acid.
- Carrow, B. P., & Hartwig, J. F. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1646-1653.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- D. G. Hall (Ed.). (2013). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Chemical Society Reviews, 42(21), 8251-8252.
- ChemicalBook. (n.d.). 4-(Benzyloxy)-3-fluorophenylboronic acid.
- Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3426.
- Benchchem. (n.d.). The Benzyloxy Group: A Linchpin in Modulating Molecular Properties for Drug Discovery.
- J. C. C. Atherton, S. Jones (2005). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Medicinal Chemistry, 48(12), 3831-3848.
- Zhang, Q., et al. (2016). Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds.
- Suárez-Guevara, J., et al. (2017). (PDF)
- Hayrapetyan, D., et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 26(11), 3183.
- Denny, W. A., et al. (2013). Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). European Journal of Medicinal Chemistry, 64, 137-147.
- Ohno, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1044-1052.
- ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?.
- Houk, K. N., et al. (2023). Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis. The Journal of Organic Chemistry, 88(2), 893-900.
- Sigma-Aldrich. (n.d.). (3-(Benzyloxy)-4-chlorophenyl)boronic acid.
- PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic Acid.
- Ishihara, K., et al. (2007). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
Sources
- 1. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. 4-Chloro-3-fluorophenylboronic Acid | C6H5BClFO2 | CID 2778656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Benzyloxy-3-chlorophenylboronic acid 845551-44-2 [sigmaaldrich.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Page loading... [guidechem.com]
- 15. mdpi.com [mdpi.com]
- 16. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity | MDPI [mdpi.com]
- 17. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Electronic Effects of Substituents on 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic Acid: A Guide for Synthetic and Medicinal Chemists
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the electronic landscape of 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid, a versatile building block in modern organic synthesis.[1] We dissect the individual and synergistic electronic contributions of the chloro, fluoro, and benzyloxy substituents, exploring how their competing inductive and resonance effects modulate the reactivity of the phenylboronic acid core. This guide elucidates the impact of these effects on the compound's Lewis acidity (pKa) and its performance in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for pKa determination and a representative Suzuki-Miyaura coupling are provided to bridge theoretical understanding with practical application for researchers in drug discovery and materials science.
Introduction: The Prominence of Arylboronic Acids
Arylboronic acids are indispensable reagents in contemporary organic chemistry, primarily due to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] Their stability, low toxicity, and functional group tolerance make them ideal partners for constructing carbon-carbon bonds, a foundational process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The reactivity of a boronic acid is not inherent to the boronic acid moiety alone; it is exquisitely tuned by the substituents on the aromatic ring.
This guide focuses on a specific, highly functionalized reagent: this compound. Its unique substitution pattern—featuring two electron-withdrawing halogens and an electron-donating benzyloxy group—creates a complex electronic environment that significantly influences its chemical behavior. Understanding these electronic effects is paramount for predicting reactivity, optimizing reaction conditions, and designing novel synthetic strategies.[1]
Fundamental Principles of Substituent Electronic Effects
The electronic character of a substituent is typically described by two primary mechanisms: the inductive effect and the resonance effect.[5][6]
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule and arises from differences in electronegativity between atoms.[7] Electron-withdrawing groups (e.g., halogens, nitro groups) exert a negative inductive effect (-I), pulling electron density away from the aromatic ring. Electron-donating groups (e.g., alkyl groups) exert a positive inductive effect (+I). The inductive effect weakens with distance.[7]
-
Resonance (Mesomeric) Effect (R or M): This effect is transmitted through the pi (π) system and involves the delocalization of electrons via p-orbitals.[8] Substituents with lone pairs (e.g., -OR, -NR₂, halogens) can donate electron density to the ring, a positive resonance effect (+R).[8] Substituents with π-bonds to electronegative atoms (e.g., -C=O, -NO₂) can withdraw electron density, a negative resonance effect (-R).[5]
These effects are often quantified using Hammett substituent constants (σ) , which are derived from the ionization of substituted benzoic acids.[9][10] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[11]
Dissecting the Substituents of this compound
The electronic nature of the target molecule is a direct consequence of the interplay between its three key substituents. Their combined influence dictates the electron density at the boron atom and the ipso-carbon, thereby controlling the molecule's reactivity.
Caption: Interplay of inductive (-I) and resonance (+R) effects.
The Halogen Substituents: Fluoro (-F) and Chloro (-Cl)
Both fluorine and chlorine are highly electronegative atoms, and their dominant electronic contribution is a strong electron-withdrawing inductive effect (-I). However, as halogens, they also possess lone pairs of electrons that can be donated to the aromatic ring via resonance (+R).
-
Inductive Effect (-I): The -I effect of fluorine is stronger than that of chlorine due to its higher electronegativity. This effect withdraws electron density from the entire ring through the σ-framework, increasing the effective nuclear charge felt by the other atoms.[5]
-
Resonance Effect (+R): The +R effect involves the delocalization of a halogen lone pair into the π-system. This effect is weaker for halogens compared to oxygen or nitrogen and opposes the inductive effect.[8]
Crucially, for halogens, the strong -I effect outweighs the weaker +R effect, making them net electron-withdrawing groups and deactivators in electrophilic aromatic substitution.[12]
The Benzyloxy Substituent (-OCH₂Ph)
The benzyloxy group is electronically analogous to an alkoxy group (-OR). The key atom bonded to the ring is oxygen.
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, so it exerts a moderate electron-withdrawing inductive effect.[6]
-
Resonance Effect (+R): The lone pairs on the oxygen atom are readily delocalized into the aromatic π-system. This is a powerful +R effect that donates significant electron density to the ring, particularly at the ortho and para positions.[8]
Unlike halogens, the +R effect of the oxygen in the benzyloxy group is much stronger than its -I effect.[8] Consequently, the benzyloxy group is a net electron-donating group.
Synergistic Effect and Overall Electronic Character
The combination of these substituents creates a "push-pull" system. The two halogens at the meta positions relative to the benzyloxy group strongly withdraw electron density through the σ-framework. The benzyloxy group at the para position to the boronic acid strongly donates electron density through the π-system.
The net result is a highly polarized aromatic ring. The strong inductive withdrawal from two halogens significantly lowers the overall electron density of the ring and, most importantly, increases the Lewis acidity of the boronic acid group.[13][14] This makes the boron atom more electron-deficient and a better acceptor for a Lewis base (like the hydroxide ion required for transmetalation in Suzuki coupling).
| Substituent | Inductive Effect | Resonance Effect | Hammett Constant (σ_p) | Hammett Constant (σ_m) |
| -F | Strong (-I) | Weak (+R) | +0.06 | +0.34 |
| -Cl | Strong (-I) | Weak (+R) | +0.23 | +0.37 |
| -OR (proxy for -OCH₂Ph) | Moderate (-I) | Strong (+R) | -0.27 | +0.12 |
| Table 1: Summary of substituent electronic effects and representative Hammett constants. Data sourced from Hansch, C. et al. (1991).[15][16] |
Impact on Physicochemical Properties and Reactivity
Lewis Acidity and pKa
A boronic acid acts as a Lewis acid, accepting a hydroxide ion to form a tetrahedral boronate species. The equilibrium of this reaction is described by its pKa.
B(OH)₂ + 2H₂O ⇌ B(OH)₃⁻ + H₃O⁺
The electron-withdrawing fluoro and chloro groups significantly stabilize the negative charge on the resulting boronate anion.[13] This stabilization shifts the equilibrium to the right, making the boronic acid a stronger acid, which corresponds to a lower pKa value .[17] Phenylboronic acid has a pKa of approximately 8.8.[18][19] The presence of multiple electron-withdrawing groups, like in this compound, is expected to lower the pKa substantially, likely into the 6.5-7.5 range. This enhanced acidity is crucial for its reactivity.[14]
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[20] The electronic nature of the boronic acid primarily influences the transmetalation step.
Ar-B(OH)₂ + Base ⇌ [Ar-B(OH)₃]⁻ Base⁺ [Ar-B(OH)₃]⁻ + LₙPd(II)-R-X → Ar-Pd(II)-R-Lₙ + [X-B(OH)₃]⁻
A lower pKa facilitates the formation of the active boronate species at a lower pH or with a weaker base.[17] A more Lewis acidic boron center enhances the rate of transmetalation, where the aryl group is transferred from boron to the palladium catalyst. This can be particularly advantageous when coupling with electron-rich or sterically hindered coupling partners.[21][22] While the ring is electron-deficient overall, the powerful +R effect from the para-benzyloxy group ensures sufficient nucleophilicity of the ipso-carbon for efficient transfer to the palladium center. The ortho-halogens also introduce steric hindrance, which can influence the choice of catalyst and ligand.[23][24]
Experimental Protocols
Protocol for pKa Determination by Potentiometric Titration
This protocol provides a reliable method for quantifying the Lewis acidity of the boronic acid.[17][25]
Materials:
-
This compound (approx. 0.1 mmol)
-
Standardized 0.1 M NaOH solution (carbonate-free)
-
Deionized, degassed water
-
pH meter with a calibrated glass electrode
-
Magnetic stirrer and stir bar
-
50 mL titration vessel
Procedure:
-
Preparation: Accurately weigh the boronic acid and dissolve it in a known volume of deionized water (e.g., 25 mL). If solubility is low, a co-solvent like DMSO or methanol can be used, but the apparent pKa will be affected.[17]
-
Setup: Place the titration vessel on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode and the tip of the burette containing the NaOH solution.
-
Titration: Begin stirring and record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.05 mL).
-
Data Collection: After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue well past the equivalence point.
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point. For a more accurate determination, a Gran plot or derivative plot can be used to find the precise equivalence point.
Protocol for a Representative Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for coupling the title boronic acid with a generic aryl bromide.[3][26]
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Degassed Toluene (5 mL) and Water (0.5 mL)
-
Schlenk flask or oven-dried round-bottom flask
-
Magnetic stir bar, condenser, and inert gas line (N₂ or Ar)
Procedure:
-
Reaction Setup: To the Schlenk flask, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, K₃PO₄, and the magnetic stir bar.[3]
-
Inerting: Seal the flask with a septum and purge with an inert gas by evacuating and backfilling three times.
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Reaction Execution: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Conclusion
This compound is a sophisticated synthetic intermediate whose reactivity is governed by a delicate balance of electronic effects. The potent inductive withdrawal of the fluoro and chloro substituents dominates, rendering the aromatic ring electron-deficient and significantly increasing the Lewis acidity of the boronic acid moiety. This enhanced acidity (lower pKa) is a key feature, promoting the formation of the active boronate species and facilitating the crucial transmetalation step in Suzuki-Miyaura cross-coupling. The strong resonance donation from the para-benzyloxy group counteracts this withdrawal to a degree, ensuring the ipso-carbon remains sufficiently nucleophilic for efficient coupling. By understanding this intricate electronic interplay, researchers can better exploit the unique reactivity of this building block to construct complex molecular architectures relevant to drug discovery and materials science.[1][27]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. www1.lasalle.edu [www1.lasalle.edu]
- 6. webhome.auburn.edu [webhome.auburn.edu]
- 7. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. scribd.com [scribd.com]
- 17. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. DSpace [kuscholarworks.ku.edu]
- 26. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Strategic Protocol for the Suzuki-Miyaura Coupling of 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic Acid
Introduction: The Suzuki-Miyaura Reaction in Modern Drug Discovery
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical industry.[1][2] Its power to form carbon-carbon bonds with high functional group tolerance and generally mild conditions has made it an indispensable tool for constructing complex molecular architectures, from early-stage lead generation to the large-scale synthesis of clinical candidates.[2][3] This application note provides a detailed, field-proven guide for the successful coupling of a challenging, multi-functionalized substrate: 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid . This substrate, with its unique combination of electronic and steric features, serves as an excellent case study for addressing common challenges in cross-coupling chemistry.
Substrate Analysis and Strategic Considerations
The successful execution of a Suzuki-Miyaura coupling hinges on a thorough understanding of the substrates involved. The structure of this compound presents several distinct challenges that must be addressed through careful selection of reaction parameters.
-
The Challenge of an Aryl Chloride Coupling Partner: The target boronic acid is intended to be coupled with an aryl chloride. The carbon-chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts, making the initial, often rate-determining, oxidative addition step more difficult.[4][5] Standard catalysts like Pd(PPh₃)₄ are frequently ineffective, necessitating the use of highly active catalytic systems.[6]
-
Steric Hindrance: The boronic acid is flanked by both a chloro and a fluoro substituent. When coupled with a similarly hindered aryl halide, the steric congestion around the reaction center can severely impede the approach of the palladium catalyst and slow down key steps like transmetalation and reductive elimination. The bulky benzyloxy group further contributes to this steric demand.
-
Electronic Effects and Protodeboronation Risk: The benzyloxy group is strongly electron-donating, which increases the electron density of the aromatic ring. While this can be beneficial in some contexts, it makes the boronic acid more susceptible to a common and detrimental side reaction: protodeboronation.[6] In this process, the C-B bond is cleaved by a proton source (often water in the presence of a base), leading to the formation of an undesired C-H bond and consumption of the starting material.[6][7]
-
Selective Reactivity: The C-F bond is substantially stronger than the C-Cl bond and is generally unreactive under standard palladium-catalyzed Suzuki conditions, ensuring chemoselective coupling at the desired position.[4]
Based on this analysis, the strategic approach must prioritize a catalytic system known for its high activity with aryl chlorides and tolerance for sterically demanding substrates, while carefully controlling conditions to minimize protodeboronation.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][8] Understanding this mechanism is crucial for rational troubleshooting and optimization.
Caption: The catalytic cycle involves three key steps.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (Ar-X).[8]
-
Transmetalation : The organic group from the activated organoboron species (Ar') is transferred to the palladium(II) center, displacing the halide. This step is facilitated by the base.[9]
-
Reductive Elimination : The two organic fragments (Ar and Ar') are coupled to form the new C-C bond, regenerating the Pd(0) catalyst which re-enters the cycle.[4]
Recommended Catalytic Systems and Reagents
For a challenging coupling involving a sterically hindered aryl chloride, the choice of catalyst, ligand, and base is paramount. The following table outlines recommended starting points for reaction optimization.
| Component | Recommended Reagents | Rationale & Key Considerations |
| Palladium Precatalyst | Pd(OAc)₂ Pd₂(dba)₃ XPhos Pd G3 | Pd(OAc)₂ and Pd₂(dba)₃ are cost-effective and reliable sources of Pd(0) when paired with a phosphine ligand.[10] Buchwald-type palladacycle precatalysts (e.g., XPhos Pd G3) are air- and moisture-stable and exhibit exceptional activity for challenging couplings. |
| Ligand | Buchwald Ligands: SPhos XPhos Other Phosphines: P(t-Bu)₃ | These bulky, electron-rich monophosphine ligands are industry standards for coupling aryl chlorides. They accelerate both the oxidative addition and reductive elimination steps and provide the steric bulk necessary to prevent catalyst decomposition.[10][11] |
| Base | K₃PO₄ (Potassium Phosphate) K₂CO₃ (Potassium Carbonate) Cs₂CO₃ (Cesium Carbonate) | K₃PO₄ is a strong, effective base for difficult couplings.[6] K₂CO₃ is a milder, common alternative.[9] Cs₂CO₃ is highly effective and often provides excellent results, though it is more expensive. The base should be finely powdered to ensure maximum surface area and reactivity. |
| Solvent System | 1,4-Dioxane / H₂O (e.g., 5:1 to 10:1) Toluene / H₂O (e.g., 10:1) THF / H₂O (e.g., 5:1) | Aprotic organic solvents are used to solubilize the organic components, while a small amount of water is often crucial for activating the boronic acid and facilitating transmetalation.[9][12] The solvent must be thoroughly degassed to remove oxygen, which can deactivate the catalyst.[7] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl chloride (Ar-Cl) with this compound.
Reagents & Materials
| Reagent | M.W. | Equiv. | Amount (for 1 mmol scale) |
| Aryl Chloride (Ar-Cl) | - | 1.0 | 1.0 mmol |
| This compound | 296.48 | 1.2 | 1.2 mmol (356 mg) |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 mmol (4.5 mg) |
| SPhos | 410.57 | 0.04 | 0.04 mmol (16.4 mg) |
| K₃PO₄ (finely powdered) | 212.27 | 2.5 | 2.5 mmol (531 mg) |
| 1,4-Dioxane (degassed) | - | - | 8 mL |
| Water (degassed) | - | - | 2 mL |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.5 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos ligand (0.04 equiv).[6]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7]
-
Solvent Addition: Add the degassed 1,4-Dioxane (8 mL) and degassed water (2 mL) via syringe. The mixture may be briefly sonicated to ensure dissolution.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. The color will typically darken as the active Pd(0) species is formed.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. Check for the consumption of the limiting reagent (the aryl chloride).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst 2. Insufficiently Degassed Solvents 3. Aryl Chloride is too unreactive | 1. Use a fresh palladium source and ligand, or switch to a more robust precatalyst like a Buchwald G3 palladacycle. 2. Ensure solvents are thoroughly degassed via sparging with inert gas, sonication under vacuum, or freeze-pump-thaw cycles.[13] 3. Increase temperature (e.g., to 110-120 °C), increase catalyst loading (e.g., to 3-5 mol%), or screen a more electron-rich ligand (e.g., XPhos).[14] |
| Significant Protodeboronation | 1. Excess water or protic solvent 2. Base is too strong or hydroxyl-containing 3. High temperature accelerating side reaction | 1. Use anhydrous conditions with a fluoride source like CsF as the base.[6] 2. Switch to a milder base like K₂CO₃ or CsF. Avoid hydroxide bases.[6] 3. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration.[6] Consider converting the boronic acid to a more stable pinacol ester (Bpin) or MIDA boronate.[6][15] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve the degassing procedure and ensure a robust inert atmosphere is maintained throughout the reaction. |
| Debenzylation of Product/Starting Material | Palladium-catalyzed hydrogenolysis if a hydrogen source is present. | Ensure the reaction is run under an inert atmosphere (N₂ or Ar), not H₂. If debenzylation persists, consider a different protecting group for the phenol that is more stable to palladium catalysis. |
Conclusion
The Suzuki-Miyaura coupling of this compound, while challenging, is readily achievable with a strategic and informed approach. Success relies on selecting a highly active catalytic system composed of a palladium source and a bulky, electron-rich phosphine ligand capable of activating a resilient C-Cl bond. Furthermore, careful control of the reaction conditions—particularly the choice of base and the rigorous exclusion of oxygen—is critical to mitigate side reactions like protodeboronation. The protocols and insights provided in this guide offer a robust framework for researchers to successfully synthesize complex biaryl structures, facilitating advancements in drug discovery and development.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Online] Available at: [Link]
-
Maji, B., et al. (2015). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 13(6), 1793-1804. [Online] Available at: [Link]
-
NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Online] Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]
-
Sharma, K., et al. (2012). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367. [Online] Available at: [Link]
-
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Online] Available at: [Link]
-
Zhang, T., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 53(14), 3679-3683. [Online] Available at: [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in modern drug discovery. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Note: A similar review is available at [Link])
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Online] Available at: [Link]
-
ResearchGate. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. [Online] Available at: [Link]
-
Kadu, B. S. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 11(4), 1235-1253. [Online] Available at: [Link]
-
ResearchGate. (2012). (PDF) Suzuki Cross Coupling Reaction-A Review. [Online] Available at: [Link]
-
Farhang, M., Akbarzadeh, A. R., & Ghadiri, A. M. (2022). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Polyhedron, 223, 115951. [Online] Available at: [Link]
-
Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Online] Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Online] Available at: [Link]
-
Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. [Online] Available at: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 135(20), 7414–7427. [Online] Available at: [Link]
-
Wang, L., et al. (2012). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 17(5), 5745–5759. [Online] Available at: [Link]
-
Wikipedia. (2024). Suzuki reaction. [Online] Available at: [Link]
-
Sætra, L. I., & Tlosto, E. (2017). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Angewandte Chemie International Edition, 56(45), 14075-14079. [Online] Available at: [Link]
-
Reddit. (2018). What is the proper way to set up a suzuki coupling?. r/chemistry. [Online] Available at: [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 74. [Online] Available at: [Link]
-
Butler, K. M., & Kurth, M. J. (2011). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 52(17), 2095-2097. [Online] Available at: [Link]
-
Molander, G. A., & Ham, J. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9475–9481. [Online] Available at: [Link]
-
Li, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27367-27371. [Online] Available at: [Link]
-
Iizumi, Y., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(62), 35467-35470. [Online] Available at: [Link]
-
ResearchGate. (2017). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. [Online] Available at: [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Online] Available at: [Link]
-
ResearchGate. (2010). Request PDF: Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. [Online] Available at: [Link]
Sources
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications | Semantic Scholar [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. reddit.com [reddit.com]
- 14. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic Acid
Introduction: The Significance of Highly Functionalized Biaryl Scaffolds
The construction of carbon-carbon bonds remains a cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Among the most powerful tools for this purpose is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This Nobel Prize-winning methodology has transformed the synthesis of biaryl and heterobiaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3]
The specific substrate, 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid, represents a valuable building block for introducing a highly functionalized phenyl ring. The unique substitution pattern—an electron-donating benzyloxy group, an electron-withdrawing fluorine atom, and a chloro substituent—provides multiple points for further chemical modification and tunes the electronic properties of the resulting biaryl product. However, this substitution also introduces significant challenges that demand a carefully optimized and rationally designed catalytic system for successful coupling. This guide provides a detailed analysis of these challenges, outlines strategies for catalyst and condition selection, and offers robust protocols for researchers in synthetic and medicinal chemistry.
The Challenge: Coupling an Electronically and Sterically Complex Boronic Acid
The successful Suzuki-Miyaura coupling of this compound is not trivial. Its structure presents a confluence of steric and electronic factors that can impede the catalytic cycle.
-
Electronic Ambiguity and Reduced Nucleophilicity: The presence of both electron-withdrawing (fluoro, chloro) and electron-donating (benzyloxy) groups creates a complex electronic environment. The net effect of the halogens is a decrease in the electron density of the aromatic ring, which reduces the nucleophilicity of the boronic acid and can slow the crucial transmetalation step.
-
Steric Hindrance: The ortho-chloro group, in addition to the benzyloxy substituent, creates significant steric bulk around the boron moiety. This hindrance can obstruct the approach of the boronic acid to the palladium center, further inhibiting transmetalation.
-
Protodeboronation Risk: Arylboronic acids bearing electron-withdrawing groups, particularly fluorine atoms, are known to be susceptible to protodeboronation under the basic conditions required for the Suzuki-Miyaura reaction.[4][5][6] This undesired side reaction consumes the starting material and reduces the overall yield of the desired product.[7]
-
Aryl Chloride Reactivity: When the coupling partner is an aryl chloride, the challenge is magnified. The strength of the C-Cl bond makes the oxidative addition step, often the rate-determining step of the cycle, significantly slower than with corresponding bromides or iodides.[7][8]
Overcoming these obstacles requires a catalyst system that is not only highly active but also robust enough to operate under conditions that favor the desired coupling pathway over competing decomposition routes.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][8] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the electrophilic coupling partner (e.g., an aryl halide), forming a Pd(II) complex.[3] This step is typically the rate-limiting step, especially for less reactive halides like chlorides.[8]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which then exchanges its organic moiety for the halide on the palladium complex.[9][10]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][9]
Rational Selection of Reaction Parameters
Success with a challenging substrate like this compound hinges on the judicious selection of the catalyst, base, and solvent.
Palladium Catalyst and Ligand: The Heart of the Reaction
For electronically deactivated and sterically hindered substrates, traditional catalysts like Pd(PPh₃)₄ often fail. Modern catalyst systems, featuring bulky and electron-rich ligands, are essential.
-
Buchwald Biaryl Phosphine Ligands: Ligands such as XPhos , SPhos , and RuPhos are designed to accelerate both the oxidative addition and reductive elimination steps.[11] Their bulkiness helps stabilize the monoligated Pd(0) species, which is often the most active catalyst, while their electron-donating nature promotes the cleavage of the C-X bond.[7] These are often supplied as stable Pd(II) "precatalysts" (e.g., XPhos-G3-Pd), which cleanly and rapidly generate the active Pd(0) species in situ.[12][13]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong sigma-donors that form very stable bonds with palladium. This stability makes them resistant to decomposition at high temperatures. PEPPSI™-type catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are particularly effective.[12] They are air- and moisture-stable, making them convenient to handle, and show broad applicability for challenging couplings.[14]
The Base: A Double-Edged Sword
The base is crucial for activating the boronic acid but can also be the cause of the deleterious protodeboronation side reaction.[10][15]
-
Potassium Phosphate (K₃PO₄): A moderately strong base that is highly effective in many Suzuki couplings, often used in an aqueous solution. It provides a good balance of reactivity and minimizes side reactions.[16]
-
Cesium Carbonate (Cs₂CO₃) or Cesium Fluoride (CsF): Stronger bases that can be necessary for particularly difficult couplings or when using less nucleophilic boronic acids. Cesium salts are known to accelerate the reaction, and CsF can be particularly effective for fluorinated boronic acids.[5][17][18]
-
Potassium Carbonate (K₂CO₃): A common and cost-effective base, though sometimes less effective than K₃PO₄ or cesium bases for challenging substrates.
Solvent System: Ensuring Solubility and Promoting Reaction
The solvent must solubilize all components of the reaction and remain stable at the required temperature. Aprotic polar solvents are most common.
-
Ethereal Solvents (Dioxane, THF): These are excellent choices and are widely used. They often require the addition of water as a co-solvent to dissolve the inorganic base and facilitate the formation of the active boronate species.[19]
-
Aromatic Solvents (Toluene): Toluene can be used for higher-temperature reactions and is completely anhydrous, which can sometimes suppress protodeboronation.
-
tert-Amyl Alcohol: A useful solvent that can aid in the solubility of complex organic molecules and is compatible with a range of bases.[20]
Recommended Catalyst Systems and Protocols
The following table summarizes recommended starting points for the coupling of this compound. Optimization may be required depending on the specific coupling partner.
| Catalyst System (Precatalyst) | Ligand | Base (equiv.) | Solvent System | Temp (°C) | Key Considerations |
| XPhos Pd G3 (1-2 mol%) | XPhos | K₃PO₄ (2-3) | Dioxane/H₂O (4:1) | 80-100 | Excellent general-purpose system for challenging substrates.[12] |
| RuPhos Pd G3 (1-2 mol%) | RuPhos | K₃PO₄ (2-3) | t-Amyl Alcohol | 100 | Good for sterically demanding couplings.[15] |
| PEPPSI-IPr (2-3 mol%) | IPr (NHC) | K₂CO₃ (3) | THF or Dioxane | 80-110 | Air-stable precatalyst, robust and effective for aryl chlorides.[12] |
| Pd₂(dba)₃ (2 mol%) | SPhos (4 mol%) | Cs₂CO₃ (2) | Toluene | 100-110 | Requires separate weighing of catalyst and ligand; effective system. |
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.
Protocol 1: General Procedure using a Buchwald Palladacycle Precatalyst
This protocol is a robust starting point for coupling with aryl bromides or activated aryl chlorides.
Materials:
-
This compound (1.2 equiv.)
-
Aryl Halide (1.0 equiv.)
-
XPhos Pd G3 (0.02 equiv., 2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, and anhydrous K₃PO₄.
-
Inerting: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (e.g., in a 4:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Degassing: Degas the resulting suspension by bubbling argon or nitrogen through the mixture for 15-20 minutes while stirring.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the XPhos Pd G3 precatalyst to the flask.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-24 hours).[20]
-
Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[12][20]
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section addresses common issues.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently active catalyst system for the substrate (e.g., an aryl chloride).3. Poor solubility of reagents. | 1. Ensure rigorous inert atmosphere technique.[7]2. Switch to a more active catalyst system (e.g., from a Pd(OAc)₂/phosphine system to a Buchwald G3 precatalyst). Increase reaction temperature.[15]3. Try a different solvent system (e.g., t-amyl alcohol, or increase water content).[19] |
| Significant Protodeboronation (Formation of 1-(benzyloxy)-2-chloro-4-fluorobenzene) | 1. Base is too strong or reaction time is too long.2. Presence of excess water or protic sources. | 1. Switch to a milder base (e.g., from Cs₂CO₃ to K₃PO₄ or K₂CO₃).[15]2. Use anhydrous solvents and base. Consider using the boronic ester (e.g., pinacol ester) version of the substrate, which is more stable.[15] |
| Homocoupling of Boronic Acid (Biaryl of the boronic acid) | 1. Presence of oxygen in the reaction.2. Use of a Pd(II) source without efficient reduction to Pd(0). | 1. Ensure the reaction mixture and solvents are thoroughly degassed.[7]2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst designed for clean in situ generation of Pd(0). |
| Dehalogenation of Aryl Halide | 1. Presence of a hydride source (e.g., from solvent or base).2. Side reaction pathway after oxidative addition. | 1. Ensure solvents are pure. Switch to a different base/solvent combination.[7] |
Conclusion
The palladium-catalyzed coupling of this compound is a challenging but achievable transformation that provides access to valuable, highly functionalized molecular scaffolds. Success relies on a rational approach to experimental design, prioritizing the use of modern, highly active palladium precatalysts with bulky, electron-rich ligands. Careful selection of the base and solvent system is paramount to maximizing the rate of the desired cross-coupling while minimizing competing pathways like protodeboronation. The protocols and troubleshooting guide provided herein offer a comprehensive framework for researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
D'Andola, M., et al. (n.d.). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
-
Cravotto, G., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
-
Derosa, J., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
-
WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. [Link]
-
Huck, L. A., et al. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC - NIH. [Link]
-
ResearchGate. (2025). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. [Link]
-
Thieme. (2021). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Okayama University. (n.d.). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]
-
Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. [Link]
-
ResearchGate. (2025). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
MIT Open Access Articles. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. [Link]
-
PMC - NIH. (n.d.). A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. [Link]
-
ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
ResearchGate. (2025). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 18. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of TRK Inhibitor Precursors using 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic Acid
Abstract
Tropomyosin receptor kinase (TRK) inhibitors have emerged as a pivotal class of targeted therapeutics for cancers harboring NTRK gene fusions. The synthesis of these complex molecules relies on robust and efficient chemical methodologies, with the Suzuki-Miyaura cross-coupling reaction being a cornerstone for the construction of key biaryl moieties. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid as a critical building block in the synthesis of precursors for advanced TRK inhibitors. We will explore the underlying principles of TRK signaling, the rationale for the use of this specific boronic acid, and provide detailed, field-proven protocols for its application in a representative Suzuki-Miyaura cross-coupling reaction.
Introduction: The Therapeutic Significance of TRK Inhibition
The Tropomyosin Receptor Kinase (TRK) family, comprising TRKA, TRKB, and TRKC, are receptor tyrosine kinases encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] These receptors play a crucial role in the development and function of the nervous system.[2] However, chromosomal rearrangements leading to NTRK gene fusions result in the expression of chimeric TRK proteins with constitutively active kinase domains. These fusion proteins are potent oncogenic drivers in a wide array of adult and pediatric solid tumors, including but not limited to lung cancer, thyroid cancer, and various sarcomas.[3]
The discovery of these oncogenic drivers has led to the development of highly selective TRK inhibitors, such as Larotrectinib and Entrectinib, which have demonstrated remarkable and durable responses in patients with TRK fusion-positive cancers, irrespective of the tumor's histological type.[4][5] This "tumor-agnostic" therapeutic paradigm underscores the power of precision medicine.
The molecular architecture of many TRK inhibitors features a core heterocyclic scaffold linked to a substituted phenyl group. The specific substitutions on the phenyl ring are critical for achieving high potency and selectivity. This compound is a valuable synthetic intermediate that allows for the introduction of a precisely functionalized phenyl moiety, a key structural feature in several next-generation TRK inhibitors currently under investigation.
The TRK Signaling Pathway: A Target for Cancer Therapy
Under normal physiological conditions, the binding of neurotrophins to TRK receptors induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, primarily the Ras/MAPK/ERK and PI3K/Akt pathways, which are essential for neuronal cell proliferation, survival, and differentiation.[6][7]
In TRK fusion-positive cancers, the fusion event leads to ligand-independent dimerization and constitutive activation of the kinase, resulting in uncontrolled activation of these downstream pathways and driving tumor growth and survival.[1] TRK inhibitors function by competing with ATP for the binding site in the kinase domain, thereby blocking the phosphorylation cascade and abrogating the oncogenic signaling.
Figure 1: Simplified TRK Signaling Pathway and Point of Inhibition.
The Role of this compound in TRK Inhibitor Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly between aryl or vinyl halides and organoboron compounds.[8][9] This reaction is widely employed in pharmaceutical synthesis due to its high functional group tolerance and generally mild reaction conditions.[10]
In the context of TRK inhibitor synthesis, a common strategy involves the coupling of a heterocyclic halide (e.g., a substituted pyrazolopyrimidine) with an appropriately functionalized arylboronic acid. This compound serves as an ideal coupling partner for several reasons:
-
Introduction of Key Functional Groups: The benzyloxy group provides a masked phenol, which can be a key hydrogen bond donor/acceptor after deprotection in the final inhibitor. The fluorine and chlorine atoms can modulate the electronic properties and metabolic stability of the molecule, and may engage in specific interactions with the target kinase.
-
Reactivity: Phenylboronic acids are generally stable and readily participate in the Suzuki-Miyaura catalytic cycle.
-
Versatility: The resulting biaryl compound can be further elaborated to complete the synthesis of the final TRK inhibitor.
Figure 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Experimental Protocols
The following protocols are provided as a guide for the Suzuki-Miyaura coupling of this compound with a model heterocyclic halide, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. Researchers should optimize these conditions for their specific substrates.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | 2377611-50-0 | Major Suppliers | Store under inert atmosphere. |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Varies | Custom/Com'l | Ensure purity before use. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 72287-26-4 | Major Suppliers | Pd(dppf)Cl₂. Other Pd catalysts can be screened.[11] |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Major Suppliers | Anhydrous, powder form. |
| 1,4-Dioxane | 123-91-1 | Major Suppliers | Anhydrous, degassed. |
| Deionized Water | 7732-18-5 | - | Degassed. |
Safety Precautions
-
This compound is an irritant. It may cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts are toxic and should be handled with care.
-
1,4-Dioxane is a flammable liquid and a potential carcinogen. All operations should be conducted in a fume hood away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: Conventional Thermal Heating
This protocol outlines a standard Suzuki-Miyaura coupling procedure using conventional heating.
Figure 3: General Experimental Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), sodium carbonate (2.0 mmol, 2.0 eq), and Pd(dppf)Cl₂ (0.05 mmol, 0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with water (2 x 25 mL) and then with brine (25 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure coupled product.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields in many Suzuki-Miyaura couplings.
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (0.5 mmol, 1.0 eq), this compound (0.6 mmol, 1.2 eq), sodium carbonate (1.0 mmol, 2.0 eq), and Pd(dppf)Cl₂ (0.025 mmol, 0.05 eq).
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 20-40 minutes.
-
Work-up and Purification: After cooling the vial to room temperature, follow the work-up and purification steps as described in Protocol 1.
Data Interpretation and Expected Outcomes
The successful synthesis of the target biaryl compound should be confirmed by standard analytical techniques:
-
LC-MS: To confirm the molecular weight of the product and assess the purity of the crude and purified material.
-
¹H and ¹³C NMR: To confirm the structure of the product by analyzing the chemical shifts, coupling constants, and integration of the signals. The appearance of signals corresponding to both the heterocyclic and the phenylboronic acid fragments, and the disappearance of the C-Br proton signal, are indicative of a successful reaction.
-
Yield Calculation: The isolated yield of the purified product should be calculated. Yields for Suzuki-Miyaura couplings of this type can range from moderate to excellent (60-95%), depending on the specific substrates and reaction conditions.
| Parameter | Protocol 1: Conventional Heating | Protocol 2: Microwave-Assisted |
| Temperature | 80-100 °C | 100-140 °C |
| Time | 4-12 hours | 15-40 minutes |
| Typical Yield | 65-85% | 70-95% |
| Considerations | Standard laboratory equipment. | Requires a microwave reactor. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex TRK inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for incorporating this moiety into heterocyclic scaffolds. The protocols outlined in this application note serve as a robust starting point for researchers in the field of medicinal chemistry and drug development. By leveraging these methods, scientists can accelerate the discovery and synthesis of novel, potent, and selective TRK inhibitors, ultimately contributing to the advancement of precision oncology.
References
-
Nakagawara, A. (2001). Trk receptor tyrosine kinases: a bridge between cancer and neural development. PubMed. Available at: [Link]
-
Wang, W., et al. (2021). Roles of TrkC Signaling in the Regulation of Tumorigenicity and Metastasis of Cancer. MDPI. Available at: [Link]
-
Thiele, C. J., et al. (2009). “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology. PMC - NIH. Available at: [Link]
-
Thiele, C. J., et al. (2009). On Trk—The TrkB Signal Transduction Pathway Is an Increasingly Important Target in Cancer Biology. AACR Journals. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. BenchChem.
-
Khotskaya, Y. B., et al. (2017). Inhibiting TRK Proteins in Clinical Cancer Therapy. MDPI. Available at: [Link]
- BenchChem. (2025). The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development. BenchChem.
-
Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Larotrectinib and entrectinib as type-I multi-target kinase inhibitors. ResearchGate. Available at: [Link]
-
da Silva, F. M., et al. (2020). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(Benzyloxy)-3-fluorophenylboronic acid. Thermo Fisher Scientific.
-
ResearchGate. (n.d.). Synthesis of larotrectinib (XXXIX). ResearchGate. Available at: [Link]
- Google Patents. (n.d.). A kind of Preparation Method And Their Intermediate of Larotrectinib. Google Patents.
-
Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]
-
Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PMC - NIH. Available at: [Link]
-
Bio SB. (n.d.). PAN TRK RABBIT MONOCLONAL ANTIBODY. Bio SB. Available at: [Link]
-
Schirrmacher Research. (n.d.). Publications. Schirrmacher Research. Available at: [Link]
- BenchChem. (2025). Entrectinib: A Comprehensive Technical Guide to its Discovery and Development. BenchChem.
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
PubMed. (2023). Drug delivery system for the extended-release of larotrectinib based on a biocompatible Fe-based metal-organic framework: synthesis, characterization, in vitro release properties and antitumor evaluation. PubMed. Available at: [Link]
-
Schirrmacher Research. (n.d.). Publications. Schirrmacher Research. Available at: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]
- The Science Behind Larotrectinib: Precision Targeting in Oncology. (2025). BenchChem.
-
Drilon, A., et al. (2018). Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children. Alex's Lemonade Stand. Available at: [Link]
-
Drilon, A., et al. (2018). Activity of larotrectinib in patients with TRK fusion GI malignancies. Annals of Oncology. Available at: [Link]
Sources
- 1. Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. data.epo.org [data.epo.org]
- 3. biosb.com [biosb.com]
- 4. Design, synthesis and biological evaluation of macrocyclic derivatives as TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ES2995186T3 - Process for preparing high purity degree larotrectinib - Google Patents [patents.google.com]
- 6. IT202100003887A1 - PROCEDURE FOR THE PREPARATION OF HIGHLY PURITY LAROTRECTINIB - Google Patents [patents.google.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Strategic Use of 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic Acid in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Imperative for Precision in Kinase Inhibitor Design
Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small-molecule kinase inhibitors has become one of the most successful therapeutic strategies in modern medicine[1][2]. The efficacy of these inhibitors hinges on achieving high potency and selectivity, which requires the precise assembly of complex molecular architectures.
In this context, boronic acids have emerged as indispensable tools in medicinal chemistry.[3][4] Their stability, handling ease, and versatile reactivity make them ideal building blocks for constructing the intricate scaffolds of novel drug candidates.[3][5] The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which utilizes boronic acids to form carbon-carbon bonds, is a foundational method for synthesizing biaryl structures prevalent in many kinase inhibitors.[3][6][7]
This guide focuses on a particularly valuable reagent: 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid . We will explore the strategic rationale behind its unique substitution pattern and provide detailed protocols for its application in synthesizing next-generation kinase inhibitors, with a focus on Bruton's Tyrosine Kinase (BTK) as a representative target.
The Strategic Value of the Trisubstituted Phenyl Moiety
The specific arrangement of benzyloxy, chloro, and fluoro substituents on the phenylboronic acid is not arbitrary; it is a deliberate design choice that imparts critical properties to the final inhibitor molecule. This strategic functionalization allows medicinal chemists to fine-tune the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.
-
Fluoro Group (Position 5): The inclusion of fluorine is a common strategy in modern drug design. Its high electronegativity can lead to favorable electrostatic interactions within the kinase active site. Furthermore, the C-F bond is exceptionally stable, which can block metabolic pathways and enhance the drug's metabolic stability and bioavailability.
-
Chloro Group (Position 3): The chlorine atom serves as a lipophilic substituent that can effectively occupy hydrophobic pockets within the ATP-binding cleft of many kinases.[8][9] Its position meta to the benzyloxy group influences the overall electronic properties and orientation of the phenyl ring within the binding site.
-
Benzyloxy Group (Position 4): This larger, more flexible moiety can extend into solvent-exposed regions or access deeper, allosteric pockets adjacent to the primary ATP-binding site.[10] This can significantly increase binding affinity and contribute to inhibitor selectivity. The benzylic ether also presents a handle for further chemical modification or can be deprotected to reveal a phenol, providing a site for hydrogen bonding or the attachment of solubilizing groups.[1]
This combination of substituents has proven effective in the design of inhibitors for a range of kinases, including Bruton's Tyrosine Kinase (BTK), a critical target in B-cell malignancies and autoimmune disorders.[11][12][13]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction efficiently joins the boronic acid's aryl group to a heterocyclic core, a common scaffold in kinase inhibitors.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a robust, general method for the Suzuki-Miyaura coupling. Optimization may be required based on the specific reactivity of the aryl halide substrate.
Materials & Equipment
| Reagent/Equipment | Purpose |
| Aryl or Heteroaryl Halide (e.g., Bromide, Iodide) | Coupling partner |
| This compound | Key building block |
| Palladium(II) Acetate (Pd(OAc)₂) | Palladium catalyst precursor |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Phosphine ligand |
| Potassium Carbonate (K₂CO₃), anhydrous | Base |
| 1,4-Dioxane, anhydrous | Reaction solvent |
| Degassed Deionized Water | Co-solvent |
| Schlenk flask or microwave vial | Reaction vessel |
| Magnetic stirrer with heating | Agitation and temperature control |
| Inert gas supply (Argon or Nitrogen) | Maintain inert atmosphere |
| Standard glassware for workup and purification | Extraction, drying, and chromatography |
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a flame-dried Schlenk flask or microwave vial.
-
Add the aryl halide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Causality Note: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide. The palladium catalyst and ligand are crucial for the catalytic cycle; the ligand stabilizes the palladium species and facilitates the reaction steps.[14][15] The base is required to activate the boronic acid to form the boronate species, which is more active in transmetalation.[6][7]
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst and phosphine ligand, which would deactivate the catalyst.
-
-
Solvent Addition:
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The solvent system is chosen to ensure solubility of both organic and inorganic reagents.[6]
-
Self-Validation: The reaction mixture should be a suspension. Degassing the solvents by sparging with an inert gas prior to use is a critical self-validating step to ensure the integrity of the catalytic system.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 100 °C or heat in a microwave reactor.
-
Stir the reaction vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 2-16 hours). Microwave heating can significantly shorten reaction times.[14][16]
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Causality Note: The aqueous wash removes the inorganic base and salts, while the brine wash removes residual water from the organic phase.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Application Example: Synthesis of a BTK Inhibitor Scaffold
To illustrate the protocol, we outline the synthesis of a key intermediate for a hypothetical BTK inhibitor. This workflow demonstrates how the Suzuki-Miyaura coupling is integrated into a multi-step synthesis.
Caption: Workflow for the synthesis of a hypothetical BTK inhibitor.
Data and Troubleshooting
Table 1: Representative Suzuki-Miyaura Reaction Conditions & Outcomes
| Aryl Halide Substrate | Catalyst Loading | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| 4-Bromo-1H-pyrazole | 2 mol% Pd(OAc)₂ | K₂CO₃ | 100 | 4 | 85-95 |
| 2-Chloro-pyrimidine | 3 mol% Pd(OAc)₂ | K₃PO₄ | 110 | 12 | 70-85 |
| 6-Iodo-indazole | 2 mol% Pd(OAc)₂ | Na₂CO₃ | 90 | 2 | 88-98 |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidation); Insufficiently strong base. | Ensure inert atmosphere; Use fresh catalyst/ligand. Switch to a stronger base like K₃PO₄. |
| Homocoupling of Boronic Acid | Reaction temperature is too high; Oxygen contamination. | Lower the reaction temperature. Thoroughly degas solvents and maintain a strict inert atmosphere. |
| Protodeboronation | Presence of acid; Excess water in the reaction. | Ensure base is not fully consumed. Use anhydrous solvents and limit the amount of water. |
| Difficult Purification | Formation of closely related side products. | Optimize reaction conditions (temp, time) to improve selectivity. Use high-performance chromatography. |
Conclusion
This compound is a highly strategic and enabling building block for the synthesis of advanced kinase inhibitors. Its carefully designed substitution pattern provides a powerful tool for medicinal chemists to optimize molecular interactions within the kinase active site, leading to compounds with improved potency, selectivity, and drug-like properties. The robust and versatile Suzuki-Miyaura cross-coupling reaction provides a reliable method for incorporating this valuable moiety into diverse heterocyclic scaffolds, accelerating the discovery and development of new targeted therapies.
References
- 1. The Structure-property Relationships of Clinically Approved Protein Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. CN109305944A - The inhibitor of bruton's tyrosine kinase - Google Patents [patents.google.com]
- 14. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
Application Notes and Protocols: One-Pot Synthesis Featuring 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the application of 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid in one-pot synthesis, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions. One-pot syntheses, which involve multiple reaction steps in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and waste reduction.[1] this compound is a valuable building block in medicinal chemistry and materials science due to its unique substitution pattern, which can be strategically employed to modulate the physicochemical properties of target molecules.[2][3] This guide will delve into the mechanistic underpinnings of a representative one-pot Suzuki-Miyaura coupling, provide a detailed experimental protocol, and discuss potential challenges and troubleshooting strategies.
Introduction: The Strategic Advantage of this compound in One-Pot Synthesis
The pursuit of molecular complexity from simple, readily available starting materials is a central theme in modern organic synthesis. One-pot reactions, tandem reactions, and multi-component reactions have emerged as powerful strategies to achieve this goal by minimizing intermediate purification steps, saving time, and reducing solvent waste.[1][4] Boronic acids are exceptionally versatile reagents in this context, primarily due to their stability, low toxicity, and broad functional group tolerance.[5]
The specific structural features of This compound —a benzyloxy group for potential deprotection to a phenol, and strategically placed chloro and fluoro substituents—make it a highly attractive building block for the synthesis of complex molecules, particularly in the realm of drug discovery.[2] These substituents can influence molecular conformation, metabolic stability, and target-binding interactions.
This application note will focus on a representative one-pot Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in contemporary organic synthesis.[6][7]
Mechanistic Insights: The Suzuki-Miyaura Cross-Coupling Cascade
The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (in this case, our phenylboronic acid) and an organic halide or triflate, catalyzed by a palladium complex.[7][8] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
A one-pot borylation followed by a Suzuki-Miyaura coupling is an elegant extension of this powerful transformation, allowing for the in-situ generation of the boronic ester from an aryl halide, which then participates in the subsequent cross-coupling with a different aryl halide without isolation.[9][10] While our focus here is on using the pre-formed boronic acid, the principles of the one-pot Suzuki coupling remain the same, often involving the sequential addition of reagents to the same reaction vessel.
Below is a conceptual workflow for a one-pot Suzuki-Miyaura cross-coupling reaction.
Figure 1. Conceptual workflow for a one-pot Suzuki-Miyaura cross-coupling.
The catalytic cycle itself can be visualized as follows:
Figure 2. Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocol: One-Pot Suzuki-Miyaura Cross-Coupling
This protocol describes a representative one-pot Suzuki-Miyaura cross-coupling reaction between this compound and a model aryl bromide, 4-bromoanisole.
Materials and Reagents
| Reagent | CAS Number | Supplier | Purity |
| This compound | Not available | Various | >97% |
| 4-Bromoanisole | 104-92-7 | Sigma-Aldrich | 99% |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | Strem Chemicals | 99% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Fisher | >99% |
| 1,4-Dioxane, Anhydrous | 123-91-1 | Acros Organics | 99.8% |
| Deionized Water | 7732-18-5 | In-house | N/A |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), 4-bromoanisole (1.1 mmol, 1.1 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and deionized water (2 mL) to the flask via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Data Presentation and Expected Outcomes
The efficiency of the one-pot Suzuki-Miyaura coupling can be influenced by several factors, including the choice of catalyst, base, and solvent system. The following table provides a summary of expected outcomes based on variations of the protocol described above.
| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent System (v/v) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (5:1) | 14 | 85-95 |
| 3-Bromopyridine | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | DME/H₂O (4:1) | 12 | 80-90 |
| Methyl 4-iodobenzoate | Pd(OAc)₂ (2) with SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O (10:1) | 8 | 90-98 |
Yields are approximate and may vary based on experimental conditions and purification efficiency.
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Insight: The palladium catalyst may be inactive. Ensure that the reaction is conducted under strictly inert conditions to prevent catalyst oxidation.
-
Solution: Use freshly opened or properly stored catalyst. Consider using a more robust catalyst system, such as one employing Buchwald ligands (e.g., SPhos, XPhos).
-
-
Formation of Homocoupling Byproducts:
-
Insight: Homocoupling of the boronic acid can occur, especially in the presence of oxygen.[8]
-
Solution: Thoroughly degas the solvent and ensure a continuous inert atmosphere throughout the reaction.
-
-
Deboronated Starting Material:
-
Insight: Protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom) can be a significant side reaction, particularly with electron-rich or sterically hindered boronic acids.
-
Solution: Use a milder base or a non-aqueous solvent system if possible. Shorter reaction times can also mitigate this side reaction.
-
-
Difficulty in Purification:
-
Insight: Residual palladium and phosphine ligands can complicate purification.
-
Solution: An aqueous wash with a solution of thiourea or treatment of the organic layer with a palladium scavenger can help remove residual catalyst.
-
Conclusion
The one-pot Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of complex biaryl compounds. This compound serves as a versatile and valuable building block in this context, enabling the introduction of a multifunctional aromatic ring system in a single, efficient step. The protocol and insights provided in this application note are intended to serve as a practical guide for researchers in synthetic and medicinal chemistry, facilitating the development of novel molecules with potential applications in drug discovery and materials science.
References
- Gillis, E. P., & Burke, M. D. (2015). One-Pot Homologation of Boronic Acids: A Platform for Diversity-Oriented Synthesis.
- Gillis, E. P., & Burke, M. D. (2009).
- Navarro, C., & Csákÿ, A. G. (2008).
- Swierczynski, M. J., Ding, Y., & Ball, Z. T. (2022). Dual-Boronic Acid Reagents That Combine Dynamic and Covalent Bioconjugation.
- Li, J., et al. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PMC, NIH.
- Swierczynski, M. J., Ding, Y., & Ball, Z. T. (2022). Dual-Boronic Acid Reagents That Combine Dynamic and Covalent Bioconjugation.
- Gillis, E. P., & Burke, M. D. (2008).
- Pinter, A., et al. (2024). One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies. MDPI.
- Unknown Author. (n.d.). Development of New Synthetic Methods for Transition Metal-Catalyzed Organic Reactions and Synthesis of Curcumin-Based Adducts. CUNY Academic Works.
- Unknown Author. (n.d.). Boronic acids scope Reaction conditions.
- Unknown Author. (n.d.). 4-Benzyloxy-3-chlorophenylboronic acid. Chem-Impex.
- Silva, F., et al. (2020).
- Das, A. (2017).
- Liu, C., et al. (2011).
- Unknown Author. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Unknown Author. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Jasiński, M., et al. (2018).
- Unknown Author. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. NIH.
- Unknown Author. (2025). The Crucial Role of Boronic Acids in Modern Drug Discovery. Unknown Source.
- Unknown Author. (n.d.). One-Pot Cross-Coupling/CH Functionalisation Reactions: Quinoline as Substrate, and Ligand through N-Pd Interaction. ePrints Soton.
- Świątek, K., et al. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Chemistry Portal.
- Pagliaro, M., et al. (2012). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals.
- Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium.
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi-res.com [mdpi-res.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
chemoselectivity in Suzuki reactions with polyhalogenated arenes.
Achieving chemoselectivity in Suzuki-Miyaura reactions of polyhalogenated arenes is a nuanced but highly rewarding endeavor. By understanding the fundamental principles of oxidative addition and the powerful influence of ligands, solvents, and substrate electronics, chemists can unlock the full potential of these versatile building blocks. The strategic shift from "substrate control" to "catalyst control" has revolutionized the field, enabling the synthesis of previously inaccessible molecules. [9][14]As new, highly selective ligands and catalytic systems continue to be developed, the precision with which we can construct complex organic molecules will only increase, further accelerating innovation in drug discovery and materials science. [15]
References
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. [Link]
-
ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ResearchGate. [Link]
-
CHAPTER 15: Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Royal Society of Chemistry. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. R Discovery. [Link]
-
Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. [Link]
-
Preferential Oxidative Addition in Palladium(0)-Catalyzed Suzuki Cross-Coupling Reactions of Dihaloarenes with Arylboronic Acids. ResearchGate. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH). [Link]
-
Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Der Pharma Chemica. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. [Link]
-
Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. ACS Publications. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]
-
A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. ResearchGate. [Link]
-
General Chemoselective Suzuki−Miyaura Cross-Coupling Reaction of Polyhalogenated Aryl Triflates by Inverting the Common Reactivity Order. ChemRxiv. [Link]
-
Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
-
ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ACS Figshare. [Link]
-
Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. ResearchGate. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Royal Society of Chemistry. [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - Catalysts for SuzukiâMiyaura Coupling Processes:â Scope and Studies of the Effect of Ligand Structure - American Chemical Society - Figshare [acs.figshare.com]
Application Notes and Protocols: Debenzylation Strategies for Products Derived from 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid
Introduction
The benzyloxy (Bn) group is a cornerstone in the synthetic chemist's toolkit for protecting hydroxyl functionalities, prized for its general stability across a wide range of reaction conditions. However, its removal, or deprotection, can present significant challenges, particularly in the context of complex, highly functionalized molecules. This is especially true for substrates derived from 4-(benzyloxy)-3-chloro-5-fluorophenylboronic acid, where the presence of electron-withdrawing halogen substituents and a boronic acid moiety necessitates a carefully considered deprotection strategy. The electronic and steric environment of the aryl ring can significantly influence the lability of the benzyl ether, while the boronic acid group's sensitivity to certain reagents demands chemoselective conditions.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of robust methods for the deprotection of the benzyloxy group in these challenging substrates. We will delve into the mechanistic underpinnings of each technique, offering field-proven insights to navigate potential pitfalls and ensure successful deprotection.
Strategic Considerations for Deprotection
The debenzylation of products from this compound requires a nuanced approach. The key challenges include:
-
Aryl Halide Stability: The presence of chloro and fluoro substituents on the aromatic ring necessitates conditions that will not lead to unwanted hydrodehalogenation, a common side reaction in catalytic hydrogenation.
-
Boronic Acid Compatibility: The boronic acid group is sensitive to both strongly acidic and basic conditions, as well as certain oxidative reagents. Maintaining the integrity of this functional group is paramount for subsequent cross-coupling reactions.
-
Electron-Deficient Ring System: The electron-withdrawing nature of the halogens can impact the reactivity of the benzylic C-O bond, potentially requiring more forcing conditions for cleavage compared to electron-rich systems.
This guide will focus on three primary, well-validated methods for benzyloxy deprotection, with specific adaptations for the target substrates:
-
Catalytic Hydrogenolysis (Pd/C)
-
Catalytic Transfer Hydrogenation
-
Lewis Acid-Mediated Cleavage (BCl₃)
Method 1: Catalytic Hydrogenolysis with Palladium on Carbon (Pd/C)
Catalytic hydrogenolysis is a widely employed and often "clean" method for benzyl group removal, proceeding via the reductive cleavage of the C-O bond to yield the desired phenol and toluene as the primary byproduct.[1][2]
Mechanism of Action
The reaction occurs on the surface of a heterogeneous palladium catalyst. Dihydrogen (H₂) is adsorbed onto the palladium surface and dissociates into atomic hydrogen. The benzyl ether also coordinates to the catalyst surface, facilitating the cleavage of the benzylic C-O bond and subsequent saturation of the resulting fragments by the surface-adsorbed hydrogen atoms.
Diagram 1: Catalytic Hydrogenolysis Workflow
Caption: Workflow for catalytic hydrogenolysis.
Causality Behind Experimental Choices
-
Catalyst Selection: 10% Palladium on carbon is the most common and generally effective catalyst. For more challenging substrates, Pearlman's catalyst (Pd(OH)₂/C) can be more active, though potentially less selective.
-
Solvent System: Ethanol (EtOH) and ethyl acetate (EtOAc) are standard solvents due to their inertness and ability to dissolve a wide range of organic compounds.
-
Additive for Selectivity: To mitigate the risk of hydrodehalogenation of the aryl chloride, the addition of a mild base such as triethylamine (Et₃N) or a salt like lithium chloride (LiCl) can be beneficial. These additives are thought to selectively poison catalyst sites responsible for dehalogenation without significantly impeding the desired debenzylation.
-
Reaction Conditions: The reaction is typically performed at room temperature under a hydrogen atmosphere (balloon or Parr shaker). Elevated pressure can increase the reaction rate but also the risk of side reactions.
Detailed Protocol: Catalytic Hydrogenolysis
-
Reaction Setup:
-
To a solution of the benzyloxy-containing substrate (1.0 eq.) in a suitable solvent (e.g., ethanol, 0.1 M), add 10% Pd/C (5-10 mol% by weight).
-
Optional: Add triethylamine (1.1 eq.) or lithium chloride (1.1 eq.) to suppress dehalogenation.
-
-
Hydrogenation:
-
Seal the reaction vessel and evacuate and backfill with nitrogen or argon three times.
-
Introduce hydrogen gas (1 atm, balloon) and stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, carefully purge the reaction vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired phenol.
-
| Parameter | Condition | Rationale |
| Catalyst | 10% Pd/C | Standard, effective catalyst. |
| Catalyst Loading | 5-10 mol% | Balances reaction rate and cost. |
| Solvent | EtOH, EtOAc | Good substrate solubility, inert. |
| Additive | Et₃N or LiCl | Suppresses hydrodehalogenation. |
| Temperature | Room Temperature | Minimizes side reactions. |
| Pressure | 1 atm (balloon) | Sufficient for most debenzylations. |
Method 2: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation offers a convenient and often safer alternative to using pressurized hydrogen gas.[3][4] A hydrogen donor molecule transfers hydrogen to the substrate in the presence of a palladium catalyst.
Mechanism of Action
In this process, a hydrogen donor, such as ammonium formate, formic acid, or cyclohexene, decomposes on the palladium surface to generate adsorbed hydrogen atoms, which then effect the hydrogenolysis of the benzyl ether in a similar manner to conventional hydrogenation.[5]
Diagram 2: Catalytic Transfer Hydrogenation
Caption: Reactants and products in transfer hydrogenation.
Causality Behind Experimental Choices
-
Hydrogen Donor: Ammonium formate is a popular choice as it is inexpensive, stable, and its decomposition products (ammonia, carbon dioxide, and hydrogen) are volatile.[1] Formic acid is also effective but may require higher catalyst loadings.[3]
-
Catalyst and Loading: 10% Pd/C is the standard catalyst, often used in higher loadings (10-20 mol%) compared to conventional hydrogenation to facilitate efficient hydrogen transfer.
-
Solvent: Methanol is a common solvent for transfer hydrogenation with ammonium formate.
-
Temperature: Reactions are often heated to reflux to promote the decomposition of the hydrogen donor and increase the reaction rate.
Detailed Protocol: Catalytic Transfer Hydrogenation
-
Reaction Setup:
-
In a round-bottom flask, dissolve the benzyloxy-containing substrate (1.0 eq.) in methanol (0.1 M).
-
Carefully add 10% Pd/C (10-20 mol% by weight).
-
To the stirred suspension, add ammonium formate (5.0 eq.) in one portion.
-
-
Reaction:
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be partitioned between water and an organic solvent (e.g., EtOAc) to remove any remaining ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
-
| Parameter | Condition | Rationale |
| Catalyst | 10% Pd/C | Standard for transfer hydrogenation. |
| Catalyst Loading | 10-20 mol% | Ensures efficient hydrogen transfer. |
| Hydrogen Donor | Ammonium Formate | Safe, effective, and volatile byproducts. |
| Solvent | Methanol | Good solubility for substrate and donor. |
| Temperature | Reflux | Promotes donor decomposition and reaction rate. |
Method 3: Lewis Acid-Mediated Cleavage with Boron Trichloride (BCl₃)
For substrates containing functional groups that are sensitive to reductive conditions (e.g., other reducible groups), Lewis acid-mediated debenzylation is a powerful alternative.[6][7] Boron trichloride (BCl₃) is a particularly effective reagent for this transformation, especially for aryl benzyl ethers.
Mechanism of Action
BCl₃, a strong Lewis acid, coordinates to the ether oxygen, weakening the C-O bond. This is followed by cleavage of the benzylic C-O bond to form a dichloroboryl ether and a benzyl cation. The benzyl cation is then trapped by a scavenger to prevent side reactions. Subsequent work-up hydrolyzes the boryl ether to yield the desired phenol.
Diagram 3: BCl₃-Mediated Debenzylation
Caption: Step-wise process of BCl₃ debenzylation.
Causality Behind Experimental Choices
-
Lewis Acid: BCl₃ is highly effective for cleaving aryl benzyl ethers and is generally more selective than other Lewis acids like BBr₃, which can also cleave other ether types.
-
Cation Scavenger: The generated benzyl cation is electrophilic and can re-react with the electron-rich aromatic ring of the product or starting material, leading to undesired benzylation byproducts. The use of a cation scavenger, such as pentamethylbenzene or anisole, is crucial to trap the benzyl cation.[6] Pentamethylbenzene is particularly effective as it is a non-Lewis basic scavenger and does not coordinate with BCl₃, thus not diminishing its reactivity.[8]
-
Solvent and Temperature: Dichloromethane (CH₂Cl₂) is the solvent of choice. The reaction is typically performed at low temperatures (-78 °C) to control the reactivity of BCl₃ and minimize side reactions.
-
Boronic Acid Stability: While BCl₃ is acidic, the low temperature and anhydrous conditions help to preserve the boronic acid moiety. However, careful control of the stoichiometry of BCl₃ and a rapid, cold quench are important.
Detailed Protocol: BCl₃-Mediated Debenzylation
-
Reaction Setup:
-
Under an inert atmosphere (nitrogen or argon), dissolve the benzyloxy-containing substrate (1.0 eq.) and pentamethylbenzene (2.0-3.0 eq.) in anhydrous dichloromethane (0.1 M).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
-
Reaction:
-
Slowly add a 1.0 M solution of BCl₃ in dichloromethane (1.5-2.0 eq.) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C and monitor by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction at -78 °C by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then add water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography.
-
| Parameter | Condition | Rationale |
| Lewis Acid | BCl₃ (1M in CH₂Cl₂) | Effective and selective for aryl benzyl ethers. |
| Equivalents of BCl₃ | 1.5-2.0 eq. | Ensures complete reaction. |
| Scavenger | Pentamethylbenzene | Traps benzyl cation, preventing side reactions. |
| Solvent | Anhydrous CH₂Cl₂ | Inert and suitable for low temperatures. |
| Temperature | -78 °C | Controls reactivity and minimizes side reactions. |
Conclusion
The successful deprotection of the benzyloxy group in products derived from this compound is a critical step in the synthesis of complex molecules. The choice of deprotection method must be carefully considered based on the overall functionality of the substrate.
-
Catalytic hydrogenolysis is a clean and efficient method, with the caveat that hydrodehalogenation must be suppressed through the use of additives.
-
Catalytic transfer hydrogenation offers a safer and more convenient alternative to using hydrogen gas, with similar considerations for selectivity.
-
BCl₃-mediated cleavage is the method of choice when the substrate contains functionalities that are incompatible with reductive conditions. The use of a cation scavenger is essential for high yields.
By understanding the mechanisms and carefully selecting the reaction conditions as outlined in these protocols, researchers can confidently and successfully deprotect these challenging substrates, paving the way for the next steps in their synthetic endeavors.
References
- Bieg, T., & Szeja, W. (1985).
- Gowda, D. C., Rajesh, B., & Gowda, S. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 39(7), 504-508.
- Jackson, A. E., & Johnstone, R. A. W. (1976). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Synthesis, 685-687.
- Li, W., et al. (2008). Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions. Tetrahedron Letters, 49(48), 6853-6855.
- O'Brien, M. K., et al. (2018). ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS. Tetrahedron, 44(10), 2989-3000.
- Kiso, Y., et al. (1980). Efficient removal of N-benzyloxycarbonyl group by a 'push–pull' mechanism using thioanisole–trifluoroacetic acid, exemplified by a synthesis of Met-enkephalin.
- Gevorgyan, V., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 837-841.
- Wang, C., et al. (2021). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Organic & Biomolecular Chemistry, 19(3), 586-590.
- Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate.
-
The Organic Chemistry Tutor. (2018, December 31). benzyl ether cleavage [Video]. YouTube. [Link]
- Anwer, M. K., et al. (1989). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 28(12), 1039-1041.
- Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980.
- Sajiki, H., et al. (2006). Studies on the hydrogenolysis of benzyl ethers. Tetrahedron, 62(48), 11327-11335.
- Tokuyama, H., et al. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. Organic Syntheses, 93, 63-74.
- Bajwa, J. S. (1992). Chemoselective deprotection of benzyl esters in the presence of benzyl ethers, benzyloxymethyl ethers and N-benzyl groups by catalytic transfer hydrogenation. Tetrahedron Letters, 33(17), 2299-2302.
- Adger, B. M., et al. (1987). Catalytic Transfer Hydrogenolysis of N-Benzyl Protecting Groups.
- Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
- Hirama, M., et al. (2001). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 66(25), 8590-8598.
- Wang, W., et al. (2018). Pd/C-Catalyzed N-Debenzylation of Benzylamines.
- Varma, R. S., & Periasamy, M. (1986). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. The Journal of Organic Chemistry, 51(18), 3425-3428.
- Bols, M., & Hazai, I. (2005). Regioselective debenzylation of C-glycosyl compounds by boron trichloride.
- Tokuyama, H., et al. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. Organic Syntheses, 93, 63-74.
- Tokuyama, H., et al. (2008). Mild debenzylation of aryl benzyl ether with BCl3 in the presence of pentamethylbenzene as a non-lewis-basic cation scavenger. Synlett, 2008(13), 1977-1980.
- Li, Y., et al. (2014). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. The Journal of Organic Chemistry, 79(1), 329-335.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective groups in organic synthesis. John Wiley & Sons.
- Zhang, X., et al. (2021). Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds.
- Rewolinski, M. S., et al. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(49), 8869-8871.
- Srebnik, M., & Mechoulam, R. (1984). A Selective Cleavage of Aromatic Benzyl Ethers Located ortho to a Carbonyl Group by Magnesium Bromide. The Journal of Organic Chemistry, 49(8), 1434-1436.
Sources
- 1. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
- 5. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids-MedSci.cn [medsci.cn]
- 6. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 7. Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups | Semantic Scholar [semanticscholar.org]
Navigating the Cross-Coupling Landscape: Advanced Strategies for 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic Acid
Introduction: A Substrate of Unique Challenges and Opportunities
In the landscape of modern synthetic chemistry, the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is paramount, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications. The subject of this guide, 4-(benzyloxy)-3-chloro-5-fluorophenylboronic acid, presents a unique confluence of steric and electronic challenges that necessitate a departure from standard cross-coupling protocols. The bulky benzyloxy group, coupled with the electron-withdrawing nature of the chloro and fluoro substituents, significantly influences the reactivity of the boronic acid and its interaction with various catalytic systems.
This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to provide a deeper understanding of the causality behind experimental choices. We will explore a range of alternative cross-coupling reactions, offering detailed, field-proven protocols and mechanistic insights to empower you to select and optimize the ideal synthetic route for your specific target.
Core Concepts: Understanding the Reactivity Profile
The substitution pattern of this compound dictates its reactivity. The ortho-chloro and -fluoro groups render the boronic acid electron-deficient, which can be advantageous in some coupling reactions but challenging in others. The bulky benzyloxy group at the para-position introduces significant steric hindrance around the boronic acid moiety, which can impede the crucial transmetalation step in many catalytic cycles. This guide will address how to navigate these electronic and steric factors through the judicious selection of catalysts, ligands, bases, and reaction conditions.
I. The Suzuki-Miyaura Coupling: The Workhorse Reimagined
The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, for a sterically encumbered and electronically deactivated substrate such as ours, a "one-size-fits-all" approach is destined for mediocrity. The key to success lies in the strategic selection of a sophisticated catalyst system.
Mechanistic Considerations for a Challenging Substrate
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For our substrate, the transmetalation step is often rate-limiting due to the steric bulk of the benzyloxy group and the electron-withdrawing nature of the halogens, which can decrease the nucleophilicity of the boronic acid. To overcome this, highly active catalyst systems are required.
Application Note: A Scalable Suzuki-Miyaura Cross-Coupling Protocol Using 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic Acid
Introduction: The Strategic Value of Polysubstituted Biaryls
The biaryl motif is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its rigid, well-defined geometry allows it to serve as a privileged scaffold for targeting a wide array of biological receptors and enzymes. The specific substitution pattern on each aryl ring is critical for modulating pharmacological properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion).
4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid is a highly functionalized building block of significant interest. The presence of ortho-halogen substituents (chlorine and fluorine) and a para-benzyloxy group provides a unique electronic and steric profile, making it a valuable precursor for complex molecular architectures. However, scaling the synthesis of biaryls from such sterically hindered and electronically complex boronic acids presents significant challenges.[1] Issues such as catalyst deactivation, incomplete conversion, difficult purification, and ensuring batch-to-batch consistency are common hurdles in process chemistry.[2]
This application note provides a comprehensive guide for the scale-up of a Suzuki-Miyaura cross-coupling reaction using this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering a robust framework for process development, optimization, and troubleshooting.
Reagent Profile: this compound
A thorough understanding of the starting material is paramount for successful process scale-up.
Physicochemical Properties (Inferred from Analogs): While specific data for the 3-chloro-5-fluoro variant is not widely published, we can infer its properties from closely related analogs like 4-(Benzyloxy)-3-chlorophenylboronic acid and 4-(Benzyloxy)-3-fluorophenylboronic acid.[3]
| Property | Estimated Value / Characteristic | Rationale & Handling Considerations |
| Appearance | White to off-white solid | Color may vary slightly between batches. Significant deviation could indicate impurity. |
| Molecular Weight | 296.49 g/mol | N/A |
| Stability | Moderate | Boronic acids can undergo protodeboronation (loss of the B(OH)₂ group) in the presence of moisture or protic solvents.[4] In the solid state, they can dehydrate to form cyclic boroxine trimers, which can affect reaction stoichiometry. Store under an inert atmosphere (Nitrogen or Argon) in a cool, dry place.[5] |
| Solubility | Soluble in polar aprotic solvents (e.g., THF, Dioxane, DMF); sparingly soluble in non-polar solvents and water. | The choice of solvent for the reaction must ensure sufficient solubility of all reactants at the reaction temperature. |
| Hazards | Irritant | Assumed to be harmful if swallowed and to cause skin and serious eye irritation.[6] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Work in a well-ventilated fume hood. |
The Suzuki-Miyaura Reaction: Mechanism & Scale-Up Imperatives
The Suzuki-Miyaura coupling is the most widely used reaction for C-C bond formation to construct biaryl systems, valued for its functional group tolerance and relatively mild conditions.[7] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Scale-Up Considerations:
-
Catalyst & Ligand Selection: For sterically hindered substrates like our target, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the challenging oxidative addition and reductive elimination steps.[8] Pre-formed, air-stable palladium catalysts (e.g., SPhos-Pd-G2) are highly recommended for scale-up to ensure reproducibility and ease of handling.[9]
-
Base Selection: The base activates the boronic acid for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. While stronger bases can accelerate the reaction, they may also promote side reactions like protodeboronation.[10] An aqueous solution of the base is typically used, creating a biphasic system.
-
Solvent System: A mixture of an organic solvent (e.g., 2-MeTHF, CPME, Toluene) and water is standard. The organic solvent dissolves the substrates and catalyst, while the aqueous phase dissolves the base. This biphasic system requires efficient agitation at scale to maximize the interfacial area where the reaction occurs.
-
Oxygen Sensitivity: While many modern pre-catalysts are air-stable, the active Pd(0) species is sensitive to oxygen.[9] Therefore, all scale-up operations must be conducted under a strictly inert atmosphere (nitrogen or argon) to prevent catalyst oxidation and failure. This includes degassing all solvents and the aqueous base solution prior to use.[2][11]
-
Thermal Safety: The Suzuki-Miyaura coupling is an exothermic reaction. A reaction calorimetry study is advisable before moving to a large scale to understand the heat flow profile and ensure the cooling capacity of the reactor is sufficient to prevent a thermal runaway.
Experimental Protocols: From Bench to Pilot Scale
This section details a representative protocol for coupling this compound with a generic aryl bromide (e.g., 4-bromoanisole).
Diagram: General Scale-Up Workflow
Caption: A generalized process flow diagram for scale-up synthesis.
Lab-Scale Protocol (1.0x Scale)
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (e.g., 4-bromoanisole) (1.1 equiv)
-
SPhos Pd G2 Catalyst (0.01 equiv, 1 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF), degassed (8 mL/g of boronic acid)
-
Deionized Water, degassed (4 mL/g of boronic acid)
Procedure:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the this compound, the aryl bromide, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.[9]
-
Add the degassed 2-MeTHF and degassed water via cannula or syringe.
-
Begin vigorous stirring to create a fine emulsion.
-
Add the SPhos Pd G2 catalyst as a solid in one portion.
-
Heat the reaction mixture to 80 °C and maintain for 4-12 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing via HPLC or TLC until the boronic acid is consumed (<2% remaining).
-
Cool the mixture to room temperature. Add water (5 mL/g) and continue stirring for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with 2-MeTHF (2 x 5 mL/g).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).[7]
Pilot-Scale Parameter Adjustments
Scaling up requires careful consideration of physical and engineering parameters.
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-5 kg) | Rationale for Change |
| Reactor | Round-bottom flask | Jacketed glass-lined reactor | Provides precise temperature control (heating/cooling) and better mixing geometry. |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer (e.g., impeller, pitched-blade turbine) | Essential to maintain a homogenous slurry/emulsion in a larger volume and ensure efficient mass and heat transfer. |
| Inerting | Purge/backfill cycles | Continuous low-pressure nitrogen blanket | Maintains a positive pressure of inert gas, preventing air ingress, which is critical for catalyst longevity.[2] |
| Reagent Addition | All at once | Sub-surface addition of aqueous base via dip tube | Controls initial exotherm and prevents splashing. Catalyst often added as a slurry in degassed solvent. |
| Temp. Control | Heating mantle/oil bath | Jacket fluid (thermal oil or glycol) | Allows for both controlled heating and rapid cooling if necessary, which is a key safety feature.[2] |
| Work-up | Separatory funnel | In-reactor separation and pumping | Minimizes manual handling and exposure. Layers are separated by pumping from specific ports on the reactor. |
| Pd Removal | Recrystallization | Scavenging agents (e.g., thiol-functionalized silica) followed by crystallization | At scale, residual palladium levels are a critical quality attribute.[2] Scavengers are often required to meet API specifications (<10 ppm). |
Downstream Processing and Quality Control
Purification: The primary goal after the reaction is to isolate the pure biaryl product and remove residual palladium, unreacted starting materials, and ligand-related byproducts.
-
Palladium Scavenging: If recrystallization alone is insufficient to lower palladium levels, the crude product (dissolved in a suitable solvent) can be stirred with a metal scavenger. Various commercial scavengers with different functional groups (thiols, amines, etc.) are available. The choice depends on the specific product and solvent system.
-
Crystallization: This is the most effective method for purification at scale. Developing a robust crystallization protocol is critical. Key variables include solvent/anti-solvent choice, cooling profile, and seeding strategy. The goal is to achieve a process that consistently yields the desired polymorph with high purity and good filtration characteristics.
Analytical QC: The final product must be rigorously tested to confirm its identity and purity.
-
Identity: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)
-
Purity: HPLC (to determine area % purity), GC (for residual solvents)
-
Palladium Content: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Stalled or Incomplete Reaction | 1. Ineffective inerting (catalyst oxidation). 2. Insufficient agitation. 3. Poor quality reagents (e.g., wet boronic acid). 4. Incorrect reaction temperature. | 1. Improve degassing procedures for all liquids; ensure a positive nitrogen pressure. 2. Increase stirrer speed; verify proper mixing is occurring. 3. Dry reagents before use; use a fresh bottle of catalyst. 4. Verify internal reaction temperature with a calibrated probe. |
| High Levels of Homocoupling (Ar-Ar) | 1. Oxygen present in the reaction. 2. Reaction run for an excessively long time. | 1. Rigorously exclude oxygen from the system. 2. Stop the reaction as soon as the limiting reagent is consumed as determined by HPLC. |
| High Residual Palladium in Product | 1. Inefficient crystallization. 2. Ligand byproducts chelating palladium and keeping it in solution. | 1. Re-slurry the product in a suitable solvent or perform a second recrystallization. 2. Treat the crude product solution with a palladium scavenger before crystallization. |
| Protodeboronation of Starting Material | 1. Base is too strong or concentrated. 2. Reaction temperature is too high. | 1. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃). 2. Lower the reaction temperature and accept a longer reaction time. |
References
-
Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (n.d.). ACS Publications. Retrieved from [Link]
-
Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2025). Organic Process Research & Development. Retrieved from [Link]
-
Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022). ACS Catalysis. Retrieved from [Link]
-
Biaryl formation via Suzuki and Stille coupling reactions using palladium nanoparticle/polymeric N-heterocyclic carbene grafted silica as recyclable and efficient catalyst. (2019). ResearchGate. Retrieved from [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. Retrieved from [Link]
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021). Organic Process Research & Development. Retrieved from [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI. Retrieved from [Link]
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2008). Journal of Chemical Education. Retrieved from [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2025). ResearchGate. Retrieved from [Link]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022). Organic Process Research & Development. Retrieved from [Link]
-
Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. (2004). The Journal of Organic Chemistry. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (2014). National Institutes of Health. Retrieved from [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. Retrieved from [Link]
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). Organic Letters. Retrieved from [Link]
-
Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. (2005). ResearchGate. Retrieved from [Link]
-
Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. (2020). National Institutes of Health. Retrieved from [Link]
-
Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling. (2023). ResearchGate. Retrieved from [Link]
Sources
- 1. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Benzyloxy-3-fluorophenylboronic acid | 133057-83-7 [sigmaaldrich.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 9. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
low yield in Suzuki coupling with 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid
Technical Support Center: Suzuki Coupling Reactions
A Specialist Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Substituted Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds. However, its success can be highly substrate-dependent. The use of sterically hindered and electronically complex reagents, such as 4-(benzyloxy)-3-chloro-5-fluorophenylboronic acid, often presents significant challenges, leading to frustratingly low yields. This guide, structured as a series of frequently asked questions, provides in-depth troubleshooting strategies rooted in mechanistic principles to help you overcome these hurdles. As Senior Application Scientists, we aim to explain not just what to do, but why a particular adjustment can lead to a successful outcome.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling with this compound is giving very low yield or failing completely. What are the most likely causes?
A1: When a Suzuki coupling reaction with a substrate like this compound fails, the root cause often lies in the inherent challenges posed by its structure. The ortho substituents (chloro and fluoro groups) introduce significant steric hindrance, which can impede key steps in the catalytic cycle. [1][2][3]Additionally, the electron-withdrawing nature of these halogens can deactivate the boronic acid, making it less reactive.
Primary Suspects for Low Yield:
-
Inefficient Transmetalation: This is often the rate-limiting step, especially with sterically hindered or electron-poor boronic acids. [4][5]The bulky groups surrounding the boron atom make it difficult for the organic group to transfer to the palladium center. [1]* Catalyst Deactivation or Insufficient Activity: The chosen palladium catalyst and ligand system may not be robust enough to overcome the activation energy barrier associated with this challenging substrate. [1][5]Oxygen contamination can also lead to catalyst decomposition. [1]* Decomposition of the Boronic Acid: Boronic acids can be unstable under reaction conditions, leading to side reactions like protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom). [4][6][7]This is particularly prevalent with electron-deficient boronic acids. [4]* Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and must be carefully optimized for such a demanding substrate. [4][5]
Q2: I suspect my boronic acid is decomposing. How can I confirm this and what can I do to prevent it?
A2: Boronic acid decomposition is a common culprit for low yields. Two primary decomposition pathways are protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, and it is often exacerbated by harsh basic conditions and elevated temperatures. [4][6]To detect this, you can monitor your reaction by LC-MS or GC-MS and look for a mass corresponding to 1-(benzyloxy)-2-chloro-4-fluorobenzene.
-
Homocoupling: This is the formation of a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen, which can interfere with the catalytic cycle. [1][8] Strategies to Mitigate Boronic Acid Decomposition:
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt. [4][9]These derivatives are more resistant to decomposition and can release the boronic acid slowly under the reaction conditions, a strategy known as "slow release". [6][10]2. Use Milder Bases: Strong bases can accelerate protodeboronation. [4]Consider switching from strong bases like NaOH or KOtBu to milder options like K₃PO₄, Cs₂CO₃, or KF. [4][5]3. Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can suppress decomposition pathways. [4]4. Optimize Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate to minimize thermal decomposition. [4] A simple method to protect your boronic acid involves converting it to a diethanolamine adduct, which is often a crystalline, air-stable solid that can be used directly in the coupling reaction. [1][11]
Q3: How do I choose the right catalyst and ligand for this sterically hindered substrate?
A3: For sterically demanding substrates like this compound, the choice of ligand is paramount. Standard ligands like PPh₃ are often ineffective.
Recommended Ligand and Catalyst Systems:
-
Bulky, Electron-Rich Ligands: These are essential for promoting both the oxidative addition and the difficult transmetalation steps. [1][12]Buchwald-type biarylphosphine ligands are the gold standard here.
-
XPhos, SPhos, and RuPhos are excellent starting points for screening. [1][5]* N-Heterocyclic Carbenes (NHCs): These can also be highly effective ligands for challenging Suzuki couplings. [13]* Pre-catalysts: Using modern palladium pre-catalysts (e.g., XPhos Pd G3) can be advantageous as they are often more stable and efficient at generating the active Pd(0) species in situ. [1] A logical approach to catalyst selection is to start with a robust, general-purpose system and then optimize. A good initial screen would involve a pre-catalyst like XPhos Pd G3 with a suitable base and solvent.
-
dot digraph "Catalyst_Selection_Workflow" { graph [fontname="Arial", fontsize=12, label="Catalyst & Ligand Selection Workflow", labelloc=t, rankdir=TB]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Start with Challenging Substrate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screen_Buchwald [label="Screen Buchwald Ligands\n(XPhos, SPhos, RuPhos)\nwith a Pd(0) or Pd(II) source"]; Use_Precatalyst [label="Consider Modern Pre-catalysts\n(e.g., XPhos Pd G3)\nfor improved stability and activity"]; Evaluate_NHC [label="If yields are still low,\nevaluate N-Heterocyclic Carbene (NHC) ligands"]; Optimize_Loading [label="Optimize Catalyst Loading\n(start at 1-2 mol%, increase if necessary)"]; Success [label="Successful Coupling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Screen_Buchwald; Screen_Buchwald -> Use_Precatalyst [label="For convenience & reproducibility"]; Use_Precatalyst -> Evaluate_NHC [label="If improvement is needed"]; Screen_Buchwald -> Evaluate_NHC [label="Alternative approach"]; Evaluate_NHC -> Optimize_Loading; Use_Precatalyst -> Optimize_Loading; Optimize_Loading -> Success; } "Catalyst & Ligand Selection Workflow"
Q4: What is the optimal base and solvent system for this reaction?
A4: The base and solvent play a synergistic role in the Suzuki coupling. The base is required to activate the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation. [14][15] Base and Solvent Recommendations:
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄ or Cs₂CO₃ | These are strong yet non-nucleophilic bases that are highly effective in promoting the formation of the active boronate species. [4][5]Ensure the base is finely powdered to maximize its surface area and reactivity. [4] |
| Solvent | Aprotic polar solvents like 1,4-Dioxane, THF, or Toluene, often with a small amount of water. [4][5] | A water co-solvent can aid in dissolving the base and facilitate the formation of the boronate. [4][16]A common ratio is 10:1 or 4:1 organic solvent to water. [1][4]For electron-poor substrates, N-methylpyrrolidone (NMP) has also been shown to be effective. [17] |
Experimental Protocol for Optimization:
A systematic screening of different bases and solvent systems is often necessary. A Design of Experiments (DoE) approach can be highly efficient in identifying the optimal conditions.
Troubleshooting Protocols
Protocol 1: General Procedure for a Challenging Suzuki Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv). [1]2. Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes. [1]3. Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%). [1]4. Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. [1]5. Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS. [4][18][19]6. Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [1][4]7. Purification: Purify the crude product by flash column chromatography. [1][4] dot digraph "Troubleshooting_Flowchart" { graph [fontname="Arial", fontsize=12, label="Troubleshooting Low Yield Suzuki Coupling", labelloc=t, rankdir=TB]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="Verify Reagent Quality\n- Boronic Acid Purity\n- Active Catalyst\n- Anhydrous & Degassed Solvents"]; Side_Products [label="Analyze Byproducts (LC-MS/GC-MS)\n- Protodeboronation?\n- Homocoupling?"]; Optimize_Catalyst [label="Optimize Catalyst System\n- Screen Bulky Ligands (XPhos, SPhos)\n- Use Pre-catalyst (e.g., G3)\n- Increase Catalyst Loading"]; Optimize_Base_Solvent [label="Optimize Base/Solvent\n- Switch to K₃PO₄ or Cs₂CO₃\n- Vary Solvent/Water Ratio\n- Try NMP for electron-poor systems"]; Protect_Boronic_Acid [label="Protect Boronic Acid\n- Convert to Pinacol or MIDA ester\n- Use Diethanolamine Adduct"]; Adjust_Temp [label="Adjust Temperature\n- Lower temp to reduce decomposition\n- Higher temp to overcome activation barrier"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Reagents; Check_Reagents -> Side_Products; Side_Products -> Protect_Boronic_Acid [label="If decomposition is observed"]; Side_Products -> Optimize_Catalyst [label="If starting materials remain"]; Protect_Boronic_Acid -> Optimize_Catalyst; Optimize_Catalyst -> Optimize_Base_Solvent; Optimize_Base_Solvent -> Adjust_Temp; Adjust_Temp -> Success; } "Troubleshooting Flowchart"
References
-
Protodeboronation. Wikipedia. Available at: [Link]
-
Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Available at: [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. American Chemical Society. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. National Institutes of Health. Available at: [Link]
-
Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... ResearchGate. Available at: [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. Available at: [Link]
-
SUZUKI REACTION MONITORING. Advion. Available at: [Link]
-
From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available at: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. Available at: [Link]
-
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing. Available at: [Link]
-
The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ResearchGate. Available at: [Link]
-
Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. PubMed. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. vapourtec.com [vapourtec.com]
- 19. shoko-sc.co.jp [shoko-sc.co.jp]
Technical Support Center: Optimizing Suzuki Coupling for Electron-Poor Aryl Halides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions tailored to the specific challenges of coupling electron-poor aryl halides. This resource is structured to not only offer solutions but also to explain the underlying chemical principles, empowering you to optimize your reactions effectively.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common experimental failures in a question-and-answer format, providing a logical workflow for diagnosing and resolving issues.
Q1: My Suzuki coupling reaction with an electron-poor aryl chloride shows low to no conversion. What are the likely causes and how can I fix it?
Low conversion with electron-poor aryl chlorides is a frequent challenge, primarily due to the difficulty of the oxidative addition step. Aryl chlorides have a strong C-Cl bond, which is less reactive than C-Br or C-I bonds.[1][2] The electron-withdrawing groups on the aryl ring, while activating the halide for nucleophilic aromatic substitution, can make the oxidative addition to the Pd(0) center more challenging.
Here's a systematic approach to troubleshoot this issue:
1. Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this transformation.[3] You need a more robust catalytic system.
-
Expert Insight: The key is to use a bulky, electron-rich phosphine ligand.[2][4][5] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition of the aryl chloride.[5] The electron-rich nature of the ligand increases the electron density on the palladium center, facilitating its insertion into the C-Cl bond.[6]
| Ligand Family | Recommended Ligands | Key Features |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Highly active for aryl chlorides due to their steric bulk and electron-richness.[4][5] |
| Other Phosphines | P(t-Bu)₃, PCy₃ | Effective for electron-poor aryl chlorides.[7][8] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that can be more effective than phosphine ligands in some cases.[6] |
2. Choice of Base: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[8] For challenging couplings, a stronger, non-nucleophilic base is often required.[3][9]
-
Recommended Bases: K₃PO₄, Cs₂CO₃, and K₂CO₃ are generally effective choices.[9] K₃PO₄ is particularly useful for nitrogen-containing heterocycles.[9]
3. Solvent System: The solvent must be able to dissolve all reaction components and is typically an aprotic polar or ethereal solvent.
-
Common Solvents: Dioxane, THF, and toluene are frequently used, often with a small amount of water to aid in the dissolution of the base and facilitate transmetalation.[1][3] However, for sensitive substrates prone to protodeboronation, anhydrous conditions may be necessary.[3]
4. Reaction Temperature: While many Suzuki couplings can be run at room temperature with highly active catalysts, electron-poor aryl chlorides may require elevated temperatures (80-110 °C) to overcome the activation energy of the oxidative addition step.[3]
Q2: I'm observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
Homocoupling of the boronic acid is a common side reaction, often indicating issues with the catalyst's stability or the reaction conditions.
1. Cause Analysis:
-
Presence of Pd(II): If your reaction mixture contains Pd(II) species without an aryl or alkyl ligand, it can catalyze the homocoupling of two boronic acid molecules.[1] This can happen if a Pd(II) precatalyst is used and its reduction to Pd(0) is inefficient.
-
Oxygen in the Reaction Mixture: Incomplete degassing of the reaction mixture can lead to the oxidation of the Pd(0) catalyst to Pd(II), promoting homocoupling.[1]
2. Mitigation Strategies:
-
Thorough Degassing: Ensure your solvent and reaction setup are rigorously degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[3]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂.
-
Ligand Choice: Bulky ligands can help suppress homocoupling by sterically hindering the approach of two boronic acid molecules to the palladium center.[1]
Q3: My reaction is producing a significant amount of dehalogenated starting material. What's causing this and how do I prevent it?
Dehalogenation is a side reaction where the aryl halide is reduced to the corresponding arene.
1. Mechanistic Insight: After oxidative addition, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. This is often a result of the base or solvent acting as a hydride donor.[1] Reductive elimination of the aryl group and the hydride then yields the dehalogenated product.[1]
2. Troubleshooting Steps:
-
Base Selection: Amine bases and alkoxides can sometimes be sources of hydrides. Switching to a carbonate or phosphate base may reduce dehalogenation.
-
Solvent Purity: Ensure your solvent is free of impurities that could act as hydride donors. Using high-purity, anhydrous solvents is recommended.
-
Temperature Control: Lowering the reaction temperature may disfavor the dehalogenation pathway.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the optimization of Suzuki coupling for electron-poor aryl halides.
Q1: What is the general reactivity order for aryl halides in Suzuki coupling?
The general reactivity order is R-I > R-Br > R-OTf >> R-Cl.[2][6] This is due to the decreasing bond strength of the carbon-halogen bond down the group, which makes the oxidative addition step easier for heavier halogens.
Q2: Why are electron-rich phosphine ligands so effective for coupling electron-poor aryl halides?
Electron-rich phosphine ligands increase the electron density on the palladium(0) catalyst.[6] This enhanced electron density facilitates the oxidative addition step, which is often the rate-limiting step for less reactive aryl halides like chlorides.[1][2] Additionally, the steric bulk of these ligands promotes the formation of a highly reactive monoligated palladium species and accelerates the final reductive elimination step.[5][6]
Q3: What is the role of water in Suzuki coupling reactions?
While not always necessary, a small amount of water is often beneficial. It can help dissolve the inorganic base and is believed to facilitate the transmetalation step by promoting the formation of a boronate species.[8] However, excess water can lead to protodeboronation, a side reaction that consumes the boronic acid.[3]
Q4: Can I use a Pd/C catalyst for coupling electron-poor aryl chlorides?
While Pd/C is a useful heterogeneous catalyst for many reactions, it is generally not effective for the Suzuki coupling of unactivated or electron-poor aryl chlorides.[10] These challenging substrates typically require the specific steric and electronic properties of homogeneous catalysts with specialized phosphine ligands.
Q5: How do I choose the right base for my reaction?
The choice of base depends on the specific substrates and reaction conditions. Here's a general guide:
| Base | Common Substrates | Notes |
| K₃PO₄ | Aryl bromides, aryl chlorides, nitrogen-containing heterocycles | A strong, non-nucleophilic base that is often a good first choice for challenging couplings.[9] |
| Cs₂CO₃ | Aryl bromides, aryl chlorides, sterically hindered substrates | Often gives superior results, especially for difficult substrates (the "caesium effect").[9] |
| K₂CO₃/Na₂CO₃ | Aryl bromides, aryl chlorides | Widely used, cost-effective, and efficient for a broad range of substrates.[9] |
| KF | Aryl bromides | Fluoride ions are thought to play a unique role in activating the boronic acid.[9] |
Experimental Protocols & Visualizations
General Protocol for Suzuki-Miyaura Coupling of an Electron-Poor Aryl Chloride
This protocol provides a starting point and may require optimization for specific substrates.
Reagents:
-
Electron-Poor Aryl Chloride (1.0 equiv)
-
Arylboronic Acid (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1–2 mol%)
-
Ligand (e.g., SPhos, 2–4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial under an inert atmosphere, combine the aryl chloride, arylboronic acid, palladium precatalyst, ligand, and base.[3]
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure the exclusion of oxygen.[3]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove inorganic salts. Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the catalytic cycle, highlighting the role of the phosphine ligand.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Conversion
This decision tree provides a logical path for addressing low conversion in your Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki couplings.
References
- Organic & Biomolecular Chemistry. (n.d.). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction.
- Wikipedia. (n.d.). Suzuki reaction.
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Strem Catalog Blogs. (2025). Chiral Phosphorus Ligands for Sterically Hindered Cross-Coupling Catalysis.
- (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- PubMed Central. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.
- Semantic Scholar. (2025). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- ResearchGate. (2024). (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
- PolyU Electronic Theses. (n.d.). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions.
- BenchChem. (2025). comparative study of different bases in Suzuki-Miyaura coupling reactions.
- (2023). Preformed Pd(II)
- ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter a.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros.
- BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- Reddit. (2020). Suzuki vs. Hartwig-Buchwald : r/Chempros.
- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl halides and arylboronic acids using Pd − Ln catalysts 1-3. a ….
- National Institutes of Health. (n.d.). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates.
- (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- ResearchGate. (2025). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine | Request PDF.
- ACS Publications. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts | Organic Process Research & Development.
- ResearchGate. (n.d.). Effect of different solvents on the Suzuki cross‐coupling reaction of an aryl halide with phenylboronic acid.
- ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
preventing protodeboronation of 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid.
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid. This guide is designed to provide in-depth troubleshooting and practical advice to help you overcome common challenges in your experiments, with a specific focus on preventing protodeboronation. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to ensure your success.
Understanding the Challenge: Protodeboronation
Protodeboronation is the undesired cleavage of the carbon-boron bond in a boronic acid, replacing it with a carbon-hydrogen bond.[1] This side reaction is a significant concern, particularly with electron-deficient arylboronic acids like this compound. The presence of electron-withdrawing groups (chloro- and fluoro-) on the phenyl ring makes the boron atom more electrophilic and thus more susceptible to this degradation pathway.[2][3][4] This leads to the consumption of your starting material, reduced yields in coupling reactions (e.g., Suzuki-Miyaura coupling), and the formation of the undesired 1-(benzyloxy)-2-chloro-4-fluorobenzene byproduct, which can complicate purification.
The mechanism of protodeboronation is highly dependent on the reaction pH.[1][5][6] Both acid- and base-catalyzed pathways exist. For electron-deficient arylboronic acids, the base-catalyzed pathway is particularly relevant, as it proceeds through the formation of a more reactive arylboronate anion ([ArB(OH)₃]⁻).[1][2][4]
Below is a visual representation of the general base-catalyzed protodeboronation mechanism.
Caption: Base-catalyzed protodeboronation pathway.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Storage and Handling
Q1: How should I store this compound to ensure its stability?
A1: Proper storage is the first line of defense against degradation. This boronic acid should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air. For long-term stability, refrigeration (2-8 °C) is strongly recommended.[7] Exposure to atmospheric moisture can lead to the formation of boroxines (anhydrides of boronic acids) and can also facilitate slow protodeboronation over time.
Q2: I suspect my boronic acid has degraded. How can I check its purity?
A2: The most reliable method to assess the purity of your this compound is through ¹H or ¹⁹F NMR spectroscopy. The appearance of signals corresponding to the protodeboronated byproduct, 1-(benzyloxy)-2-chloro-4-fluorobenzene, is a clear indicator of degradation. You can also use LC-MS to quantify the level of this impurity. A melting point determination can also be informative; a broadened or depressed melting point compared to the literature value suggests the presence of impurities.
Reaction Optimization to Prevent Protodeboronation
Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields and a significant amount of the protodeboronated byproduct. What is the most likely cause?
A3: This is a classic sign that the rate of protodeboronation is competing with or even exceeding the rate of your desired cross-coupling reaction. The primary factors that accelerate protodeboronation in Suzuki-Miyaura reactions are:
-
Strong Bases: While a base is essential for the catalytic cycle, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can significantly accelerate the base-catalyzed protodeboronation of electron-deficient arylboronic acids.[2][4][8]
-
Presence of Water: Water acts as the proton source for the C-H bond formation in protodeboronation.[1] While some Suzuki protocols require water, excessive amounts can be detrimental.
-
High Temperatures: Elevated temperatures can increase the rate of protodeboronation.[9]
-
Inefficient Catalytic System: A slow catalytic turnover for the desired coupling reaction means the boronic acid is exposed to the potentially harsh reaction conditions for a longer period, increasing the likelihood of degradation.[9]
Q4: What specific changes can I make to my reaction conditions to minimize protodeboronation?
A4: Here is a systematic approach to optimizing your reaction conditions, summarized in the table below and explained in detail afterward.
| Parameter | Standard Condition (Prone to Protodeboronation) | Recommended Modification | Rationale |
| Base | Strong, hydroxide bases (e.g., NaOH, KOH) | Weaker, non-hydroxide bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Minimizes the rate of base-catalyzed protodeboronation.[9][10] |
| Solvent | Protic solvents or excessive water | Anhydrous aprotic solvents (e.g., Toluene, Dioxane, THF) with minimal water | Reduces the availability of the proton source for protodeboronation.[7][9] |
| Temperature | High (e.g., >100 °C) | Lowest effective temperature (e.g., 60-80 °C) | Decreases the rate of the undesired side reaction relative to the coupling.[9] |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄) | Highly active catalysts (e.g., Pd₂(dba)₃ with bulky, electron-rich phosphine ligands like SPhos, XPhos) | Accelerates the desired coupling, outcompeting protodeboronation.[7] |
Detailed Explanations:
-
Choice of Base: Switching from strong hydroxide bases to milder carbonate or phosphate bases is often the most effective single change you can make. These bases are sufficiently strong to facilitate the transmetalation step of the Suzuki-Miyaura coupling but are less aggressive in promoting protodeboronation.[9][10]
-
Solvent and Water Content: Employing anhydrous solvents and ensuring all glassware is thoroughly dried can significantly suppress protodeboronation. If your specific reaction requires an aqueous phase, use the minimum amount necessary and ensure it is degassed. Adding activated molecular sieves (e.g., 4Å) can help scavenge trace amounts of water.[9]
-
Temperature Control: Attempt your reaction at a lower temperature. If the reaction is too slow, it is often better to switch to a more active catalyst system rather than simply increasing the heat.
-
Catalyst Efficiency: For challenging, electron-deficient boronic acids, a highly efficient catalyst system is crucial. Modern palladium pre-catalysts paired with bulky, electron-rich biarylphosphine ligands (Buchwald-type ligands) can dramatically increase the rate of the productive cross-coupling, thereby minimizing the time the boronic acid is exposed to conditions that favor protodeboronation.[7]
Q5: Are there any alternatives to using the boronic acid directly?
A5: Absolutely. Converting the boronic acid to a more stable derivative is a highly effective strategy. These derivatives act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing side reactions.[1]
-
Boronate Esters (e.g., Pinacol or MIDA esters): Boronate esters are generally more stable towards protodeboronation than their corresponding boronic acids.[11][12] You can synthesize the pinacol ester of this compound prior to the coupling reaction. N-methyliminodiacetic acid (MIDA) boronates are particularly stable and can be used in a "slow-release" strategy.[1][13]
-
Potassium Aryltrifluoroborates (ArBF₃K): These salts are often crystalline, air-stable solids that are less prone to protodeboronation than boronic acids.[14] They can be prepared from the boronic acid and used directly in Suzuki-Miyaura couplings.
Caption: Strategies to mitigate protodeboronation.
Experimental Protocols
Protocol 1: Preparation of this compound Pinacol Ester
This protocol provides a method to convert the boronic acid to its more stable pinacol ester, which can then be used in subsequent coupling reactions.
Materials:
-
This compound
-
Pinacol
-
Anhydrous Toluene or THF
-
Dean-Stark apparatus (if using toluene) or molecular sieves (if using THF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
If using toluene, set up a Dean-Stark apparatus to remove water azeotropically. If using THF, add activated 4Å molecular sieves.
-
Heat the mixture to reflux. Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, purify by column chromatography on silica gel.
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol outlines optimized conditions for the Suzuki-Miyaura coupling of this compound (or its pinacol ester).
Materials:
-
This compound (or its pinacol ester, 1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos or XPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1, or Dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, the palladium pre-catalyst, the phosphine ligand, and potassium phosphate.
-
Add the boronic acid or its pinacol ester.
-
Add the anhydrous, degassed solvent via cannula.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Protodeboronation - Wikipedia. Wikipedia. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Am. Chem. Soc. 2022. [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc. 2017. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Acc. Chem. Res. 2022. [Link]
-
Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. RSC Adv. 2015. [Link]
-
Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. [Link]
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. PubMed. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Acc. Chem. Res. 2022. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev. 2013. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
byproduct formation in reactions with 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid
Technical Support Center: 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development utilizing this compound in their synthetic endeavors. This guide is structured to provide in-depth, experience-driven insights into the common challenges and byproduct formations encountered when working with this versatile yet sensitive reagent. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and mitigate these issues, ensuring the integrity and success of your experiments.
The unique substitution pattern of this compound, featuring both electron-donating and electron-withdrawing groups, as well as significant steric hindrance, predisposes it to several well-documented side reactions. This guide will primarily focus on the mechanistic origins and practical solutions for the most prevalent byproducts: homocoupling products, protodeboronation products, and products arising from the cleavage of the benzyloxy group.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Formation of Symmetrical Biaryl Byproduct (Homocoupling)
Q1: I am observing a significant amount of a dimeric byproduct, 2,2'-dichloro-3,3'-difluoro-4,4'-bis(benzyloxy)-1,1'-biphenyl, in my Suzuki-Miyaura coupling reaction. What is causing this homocoupling, and how can I prevent it?
A1: The formation of a homocoupling product is a common byproduct in palladium-catalyzed cross-coupling reactions and can arise from several mechanistic pathways, particularly when oxygen is present in the reaction mixture.
-
Mechanistic Insight: The primary driver of homocoupling is often the presence of oxygen, which can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the symmetrical biaryl.[1][2] Another proposed pathway involves the formation of a palladium peroxo complex, (η²-O₂)PdL₂, which reacts with the arylboronic acid, ultimately leading to the homocoupled product.[2] Copper-catalyzed homocoupling is also a known side reaction, which can be influenced by the choice of base and the potential for the formation of dimeric copper species.[3]
-
Troubleshooting & Mitigation Strategies:
-
Rigorous Degassing: The most critical step to prevent homocoupling is the thorough removal of dissolved oxygen from your solvents and the reaction mixture.[1][4] This can be achieved by sparging the solvent with an inert gas (e.g., argon or nitrogen) for an extended period (20-30 minutes) or by utilizing several freeze-pump-thaw cycles. Maintaining a positive pressure of an inert gas throughout the reaction is also crucial.
-
Catalyst and Ligand Selection: The choice of palladium source and ligand can influence the propensity for homocoupling.[5] Highly active catalysts that promote rapid cross-coupling can outcompete the homocoupling pathway. For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands such as those from the Buchwald family (e.g., SPhos, XPhos) are often effective.[6]
-
Order of Reagent Addition: Adding the boronic acid last to the pre-heated reaction mixture containing the catalyst, base, and aryl halide can sometimes minimize homocoupling by ensuring the catalyst is readily consumed in the desired cross-coupling cycle.[4]
-
Minimizing Excess Boronic Acid: While a slight excess of the boronic acid is often used to drive the reaction to completion, a large excess can increase the likelihood of homocoupling. A stoichiometric ratio or a minimal excess (e.g., 1.1 equivalents) is recommended.
-
Issue 2: Loss of the Boronic Acid Moiety (Protodeboronation)
Q2: My reaction is yielding the deboronated arene, 1-(benzyloxy)-2-chloro-4-fluorobenzene, as a major byproduct. What causes this protodeboronation, and what conditions can I adjust to minimize it?
A2: Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This is a well-known decomposition pathway for arylboronic acids, especially those that are electron-deficient or sterically hindered, and is highly dependent on the reaction conditions, particularly the presence of water and the basicity of the medium. [7][8]
-
Mechanistic Insight: The susceptibility of this compound to protodeboronation is exacerbated by its electron-deficient nature, which is a result of the inductive effects of the chloro and fluoro substituents.[7][9] The reaction is often accelerated under basic aqueous conditions, proceeding through the formation of a more reactive arylboronate anion ([ArB(OH)₃]⁻), which is then protonated by water, leading to the cleavage of the C-B bond.[10] The rate of protodeboronation is highly pH-dependent.[7][9][11]
-
Troubleshooting & Mitigation Strategies:
-
Choice of Base and Solvent System: The combination of a strong base and protic solvents (like water) can significantly promote protodeboronation.[5]
-
Consider using weaker bases such as K₂CO₃ or Cs₂CO₃ in place of stronger bases like K₃PO₄ or NaOH, especially if high temperatures are required.[6]
-
Employing anhydrous conditions, if the catalytic cycle permits, can be an effective strategy. However, some water is often necessary for the efficient activity of many catalyst/base systems.[5] A mixed solvent system with a minimal amount of water (e.g., dioxane/water 10:1) can be a good compromise.[6]
-
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin), can protect it from premature protodeboronation.[10] These esters are generally more stable and can slowly hydrolyze in situ to release the active boronic acid for the cross-coupling reaction.[12]
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and aim to stop the reaction as soon as the desired product is formed. If the desired reaction is sluggish, it is often better to screen more active catalyst systems rather than simply increasing the temperature or reaction time.[6]
-
Issue 3: Cleavage of the Benzyloxy Protecting Group
Q3: I am detecting byproducts that correspond to the debenzylated boronic acid or the final debenzylated cross-coupled product. What reaction conditions could be causing the loss of the benzyl group?
A3: The benzyloxy group, while a common protecting group for phenols, can be susceptible to cleavage under certain catalytic conditions, particularly those that can facilitate hydrogenolysis.
-
Mechanistic Insight: Palladium catalysts, especially Pd on carbon (Pd/C) or palladium black formed from catalyst decomposition, are well-known hydrogenation/hydrogenolysis catalysts.[13] If a source of hydrogen is present in the reaction mixture, even adventitiously, the benzylic C-O bond can be cleaved. Potential hydrogen sources can include certain solvents (e.g., isopropanol, which can act as a hydrogen donor) or side reactions that generate H₂.
-
Troubleshooting & Mitigation Strategies:
-
Choice of Palladium Source: Avoid heterogeneous palladium sources like Pd/C. Use homogeneous palladium precatalysts, such as Buchwald precatalysts (e.g., XPhos Pd G3), which are generally less prone to promoting hydrogenolysis.[6]
-
Solvent Selection: Use solvents that are not known to be hydrogen donors under the reaction conditions. Aprotic solvents like dioxane, toluene, or DMF are generally preferred.[6]
-
Reaction Conditions: Ensure that the reaction is not being run under conditions that could inadvertently generate hydrogen. For instance, some bases in the presence of certain additives could potentially lead to H₂ evolution.
-
Alternative Protecting Groups: If debenzylation remains a persistent issue, consider using an alternative protecting group for the phenol that is more robust to the specific cross-coupling conditions.
-
Data Summary and Experimental Protocols
Table 1: Influence of Reaction Parameters on Byproduct Formation
| Parameter | Condition A (High Byproduct) | Condition B (Optimized) | Predominant Byproduct in A | Rationale for Improvement in B |
| Atmosphere | Air | Argon | Homocoupling | Exclusion of O₂ prevents Pd(0) oxidation and subsequent homocoupling pathways.[1][4] |
| Base | K₃PO₄ (3 equiv) in Dioxane/H₂O (1:1) | K₂CO₃ (2 equiv) in Toluene/H₂O (10:1) | Protodeboronation | Milder base and reduced water content decrease the rate of base-mediated protodeboronation.[7][10] |
| Catalyst | Pd(PPh₃)₄ | XPhos Pd G3 | Low Yield/Decomposition | Bulky, electron-rich ligand accelerates the desired cross-coupling, outcompeting side reactions.[6] |
| Solvent | Isopropanol | Dioxane | Debenzylation | Dioxane is not a hydrogen donor, minimizing the risk of palladium-catalyzed hydrogenolysis of the benzyl ether. |
Protocol 1: General Procedure for Minimizing Byproducts in Suzuki-Miyaura Coupling
This protocol is a starting point and may require further optimization for specific coupling partners.
-
Reagent Preparation:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Degassed water
-
-
Reaction Setup:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, palladium precatalyst, and base.
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent (e.g., Dioxane) and a minimal amount of degassed water (e.g., to create a 10:1 solvent/water ratio) via syringe.
-
Add the this compound.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizing Reaction Pathways
Diagram 1: Key Reaction and Competing Side Pathways
Caption: Competing reaction pathways for this compound.
Diagram 2: Troubleshooting Workflow for Byproduct Formation
Caption: A logical workflow for troubleshooting common byproduct formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Technical Support Center: Purification of 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic Acid Reaction Products
Introduction
Welcome to the technical support guide for the purification of reaction products derived from 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid. This specialized boronic acid is a key building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures.[1][2]
The unique substitution pattern of this reagent—a bulky benzyloxy group, and two different halogens (chloro and fluoro)—imparts specific physicochemical properties to its reaction products, which can present distinct purification challenges. These include closely eluting impurities, persistent palladium contamination, and unexpected side products. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and validated protocols to overcome these hurdles, ensuring the isolation of highly pure target compounds.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities that can arise. In a typical Suzuki-Miyaura coupling, the desired reaction is the formation of a new C-C bond. However, several side reactions can occur, leading to a complex crude mixture.
The most common impurities are summarized below.
| Impurity Name | Source | Structural Formula | Purification Challenge |
| Homocoupling Product | Dimerization of the boronic acid, often catalyzed by palladium.[3] | (BnO)(Cl)(F)Ph-Ph(F)(Cl)(OBn) | Often has low solubility and a polarity similar to the desired product, complicating chromatographic separation. |
| Protodeboronation Product | Reaction of the boronic acid with a proton source (e.g., water), replacing the -B(OH)₂ group with -H.[3] | 1-(Benzyloxy)-2-chloro-4-fluorobenzene | Typically much less polar than the desired product and other byproducts. Can be easily separated by chromatography but its presence indicates suboptimal reaction conditions. |
| Unreacted Starting Materials | Incomplete reaction. | 4-(BnO)-3-(Cl)-5-(F)-PhB(OH)₂ and Ar-X | Boronic acid is highly polar and can streak on silica gel. The aryl halide's polarity varies. |
| Palladium Residues | Remnants from the catalyst. | Pd(0), Pd(II) species | Can exist as soluble complexes or insoluble palladium black.[4] Critical to remove for pharmaceutical applications. |
| Boronic Anhydride (Boroxine) | Dehydration of the boronic acid starting material.[5] | Cyclic trimer of the boronic acid | Can affect reaction stoichiometry and introduce baseline impurities. |
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues encountered during the purification process.
Q1: My crude reaction mixture contains a fine black or dark grey solid. What is it and how do I remove it?
A1: This is almost certainly palladium black , the precipitated, elemental form of the palladium catalyst (Pd(0)). It forms when the soluble catalyst degrades or agglomerates. While it appears insoluble, trace amounts of palladium can still leach into your product during subsequent steps.
Solution: Filtration through Celite The most effective method for removing palladium black is filtration through a pad of Celite®.[6][7]
-
Protocol:
-
Prepare a filtration setup (e.g., a sintered glass funnel).
-
Create a Celite pad, approximately 1-2 cm thick, over the filter.
-
Pre-wet the Celite pad with the solvent used to dissolve your crude mixture.
-
Dilute your crude reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM) to reduce viscosity.
-
Carefully pass the diluted mixture through the Celite pad.
-
Wash the pad thoroughly with additional fresh solvent to ensure all of your product is recovered. The filtrate should be clear and free of black particles.
-
Q2: After chromatography, my NMR spectrum shows a symmetrical byproduct that I believe is the homocoupled dimer. How can I separate it effectively?
A2: The homocoupling byproduct can be particularly challenging because its polarity is often very close to that of the desired biaryl product.
Suggested Solutions:
-
Optimize Chromatography:
-
Solvent System Gradient: Use a very shallow gradient in your flash chromatography. For example, instead of a 0% to 20% ethyl acetate in hexanes gradient, try a 5% to 15% gradient run over a larger column volume.
-
Solvent System Additives: Sometimes, adding a small amount of a different solvent can improve separation. For biaryls containing the benzyloxy group, adding a small percentage of dichloromethane (DCM) or toluene to the hexanes/ethyl acetate mobile phase can alter selectivity and improve resolution.
-
-
Recrystallization: If the product is a solid, recrystallization is an excellent alternative or complementary technique.
-
Solvent Screening: Screen for a solvent system where the desired product has good solubility at high temperatures but poor solubility at room temperature or below, while the homocoupled dimer remains soluble. Common systems for biaryls include ethyl acetate/hexanes, toluene/heptane, or isopropanol/water.
-
Q3: My product yield is low, and I've isolated a significant amount of 1-(benzyloxy)-2-chloro-4-fluorobenzene. What caused this?
A3: This is a classic case of protodeboronation , where the C-B bond is cleaved by a proton.[3] This side reaction is typically accelerated by the presence of water and the base used in the Suzuki coupling.[3]
Preventative Measures for Future Reactions:
-
Anhydrous Conditions: Use dry solvents and ensure all glassware is thoroughly dried.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst and reagents to minimize exposure to atmospheric moisture.
-
Choice of Base: While strong bases are needed to activate the boronic acid, some are more prone to promoting protodeboronation. Consider screening bases; sometimes a weaker base like K₃PO₄ or K₂CO₃ is sufficient and less problematic than stronger bases like NaOH or Cs₂CO₃.[1]
Q4: My final, seemingly pure compound has failed ICP-MS analysis due to high residual palladium (>100 ppm). Standard filtration didn't work. What are my options?
A4: Soluble palladium species are common and require more than simple filtration. These are often Pd(II) complexes chelated by ligands, solvents, or even your product.
Solutions for Palladium Removal:
-
Activated Carbon Treatment: Activated carbon is a cost-effective but non-specific adsorbent.[8] It can effectively bind palladium but may also adsorb your product, leading to yield loss.
-
Protocol: Dissolve the product in a solvent, add 5-10 wt% activated carbon, and stir for several hours. Filter through Celite to remove the carbon.[8] Always run a small-scale test first to assess product loss.
-
-
Palladium Scavengers: These are solid-supported reagents (often silica or polystyrene-based) with functional groups that have a high affinity for palladium, such as thiols or amines.[8] They are highly effective and generally have lower non-specific product binding than carbon.
-
Protocol: Stir the product solution with the scavenger resin (typically 5-10 equivalents relative to the initial palladium loading) at room temperature or slightly elevated temperature (40-50 °C) for 2-24 hours. Filter off the resin.
-
Section 3: Standard Purification Protocols
Protocol 1: General Aqueous Work-up
This procedure is designed to remove inorganic salts, the base, and water-soluble impurities.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl or saturated NH₄Cl (to neutralize the base).
-
Water.
-
Brine (saturated NaCl solution) to aid in separating the layers.
-
-
Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
This is the most common method for purifying biaryl products.
-
Adsorbent: Use standard silica gel (230-400 mesh).
-
Column Packing: Pack the column using the "slurry method" with your chosen starting mobile phase.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") for better resolution, especially if the product has limited solubility in the mobile phase.
-
Elution:
-
Recommended Solvents: A gradient of ethyl acetate in hexanes is a good starting point.
-
Starting Polarity: Begin with a low polarity mobile phase (e.g., 2-5% EtOAc in hexanes) to elute non-polar byproducts like the protodeboronation product.
-
Gradient: Gradually increase the polarity to elute your desired product. The benzyloxy group and halogens typically make these compounds amenable to elution in the 10-30% EtOAc/hexanes range.
-
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify and combine the pure product fractions.
Section 4: Frequently Asked Questions (FAQs)
-
Q: My starting this compound is a hard, glassy solid, not a fine powder. Is this a problem?
-
A: This often indicates the presence of the corresponding boroxine (a cyclic trimer anhydride), which forms upon dehydration.[5] While it is still reactive in Suzuki couplings, its presence means the actual molar quantity of the boronic acid is lower than calculated by weight. It is best practice to either use the material as is and accept potential stoichiometry inaccuracies or to re-hydrolyze the boroxine back to the boronic acid by stirring it in a diethyl ether/water mixture, followed by drying.
-
-
Q: Can the benzyloxy (Bn) protecting group be cleaved during the reaction or work-up?
-
A: The benzyl ether is generally stable to the basic conditions of a Suzuki coupling and standard aqueous work-up. However, it is sensitive to hydrogenolysis. Avoid any purification or reaction steps that involve hydrogen gas and a palladium catalyst (e.g., Pd/C), as this will rapidly debenzylate your compound to the corresponding phenol.
-
-
Q: What is a good, general-purpose TLC stain for visualizing these compounds?
-
A: Most of these biaryl products are UV-active, so a UV lamp is the primary visualization tool. For staining, a potassium permanganate (KMnO₄) stain is effective as it reacts with the aromatic rings, typically showing up as yellow-brown spots on a purple background.
-
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. 4-Benzyloxy-3-chlorophenylboronic Acid | 845551-44-2 | TCI AMERICA [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Coupling of 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic Acid
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support center for challenges related to the coupling of 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile yet challenging building block in cross-coupling reactions. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate the complexities of this substrate and achieve successful outcomes in your synthesis projects.
Introduction: Understanding the Substrate
This compound is a polysubstituted arylboronic acid that presents a unique combination of steric and electronic challenges in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of two ortho-halogen substituents (chlorine and fluorine) renders the aromatic ring electron-deficient, while the para-benzyloxy group acts as a bulky electron-donating group. This substitution pattern can significantly impact the kinetics of the catalytic cycle, often leading to common issues such as low yields, slow reaction rates, and competing side reactions. This guide will dissect these challenges and provide field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary causes?
A1: This is the most common issue encountered with this substrate. The low reactivity stems from a combination of electronic deactivation and steric hindrance. Here are the key parameters to investigate:
-
Sluggish Transmetalation: The electron-withdrawing nature of the ortho-chloro and fluoro substituents decreases the nucleophilicity of the arylboronic acid.[1][2] This deactivation makes the transfer of the aryl group from boron to the palladium center (the transmetalation step) the rate-limiting step of the catalytic cycle.[3]
-
Inefficient Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for this challenging substrate.[4] The combination of steric bulk and electronic deactivation requires a more robust catalyst system to facilitate the key steps of the reaction.
-
Protodeboronation: Electron-deficient arylboronic acids are particularly susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source (often water in the presence of a base), replacing the boronic acid group with a hydrogen atom.[3][5][6] This depletes your starting material and reduces the overall yield.[7]
-
Suboptimal Base and Solvent: The choice of base is critical for activating the boronic acid to form the more nucleophilic boronate species.[3] An inappropriate base or solvent system can fail to promote this activation or can exacerbate side reactions.[8]
Q2: I am observing a significant amount of the protodeboronated side product, 1-(benzyloxy)-2-chloro-4-fluorobenzene. How can this be minimized?
A2: Protodeboronation is a major challenge with this substrate, especially under harsh basic conditions or at elevated temperatures.[3] To mitigate this, consider the following strategies:
-
Use Milder Bases: Strong bases can accelerate protodeboronation.[3] Switching from strong bases like NaOH to milder options such as potassium fluoride (KF) or potassium phosphate (K₃PO₄) can be effective.[3]
-
Employ Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), can significantly reduce the rate of protodeboronation.[3][9] Boronate esters are generally more stable to handle and store and can participate directly in the catalytic cycle, sometimes after in situ hydrolysis.[5][10][11][12]
-
Strictly Anhydrous Conditions: While a small amount of water can sometimes be beneficial for Suzuki couplings, for highly sensitive substrates like this, minimizing water content can suppress hydrolysis and subsequent protodeboronation.[3] Using anhydrous solvents and bases is recommended.
-
Lower Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable conversion rate.[3] Monitor the reaction closely to avoid unnecessarily long heating times.
Q3: How do the ortho-chloro and fluoro substituents specifically impact the coupling reaction?
A3: The two halogen atoms positioned ortho to the boronic acid group have a profound electronic effect.
-
Inductive Electron Withdrawal: Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect reduces the electron density on the ipso-carbon (the carbon attached to boron), making the boronic acid less nucleophilic.[1][13][14] As a result, the transmetalation step is slower compared to electron-rich or neutral arylboronic acids.
-
Steric Hindrance: While not extremely large, the presence of two substituents ortho to the reaction site contributes to steric crowding. This can hinder the approach of the boronic acid to the palladium complex, further slowing the transmetalation step.[15][16][17]
Q4: What is the recommended catalyst and ligand system for coupling this sterically hindered and electron-deficient boronic acid?
A4: To overcome the dual challenges of this substrate, a high-activity catalyst system is essential. Standard catalysts are often insufficient.
-
Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands, often referred to as "Buchwald ligands" (e.g., SPhos, XPhos, RuPhos), are highly recommended.[3][15] These ligands are both sterically bulky and electron-rich. The bulkiness promotes the reductive elimination step to release the product, while the high electron density on the phosphorus atom accelerates the oxidative addition step, especially with less reactive coupling partners like aryl chlorides.[18]
-
Modern Palladium Precatalysts: Using well-defined, air-stable palladium precatalysts (e.g., XPhos Pd G2 or G3) is advantageous.[19] These complexes generate the active Pd(0) species in a controlled manner, leading to more reproducible results and higher activity compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[4][16]
Q5: My starting materials are not fully dissolving in the reaction mixture. What solvent system should I use?
A5: Proper solubility of all components is crucial for an efficient reaction.[3] For this substrate, a polar aprotic solvent is typically the best choice.
-
Recommended Solvents: 1,4-Dioxane or Tetrahydrofuran (THF) are excellent starting points.[8] Toluene can also be effective, particularly at higher temperatures.
-
The Role of Water: Often, a mixture of an organic solvent with a small amount of water (e.g., Dioxane/H₂O in a 4:1 to 10:1 ratio) is used.[3][19] Water helps to dissolve inorganic bases like K₃PO₄ or K₂CO₃, which is essential for the formation of the active boronate species.[18] However, as discussed in Q2, for this specific substrate, minimizing water or using anhydrous conditions might be necessary to prevent protodeboronation. A careful balance must be struck, and screening of solvent systems is advised.
Troubleshooting Guide: A Step-by-Step Workflow
When a coupling reaction with this compound fails or gives poor results, a systematic approach is needed to identify and solve the problem. The following workflow provides a logical diagnostic path.
Caption: A decision tree for troubleshooting failed coupling reactions.
Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. For this substrate, the Transmetalation step is often the bottleneck due to the electronic and steric factors discussed.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Starting Protocol
This protocol is a robust starting point and should be optimized for your specific coupling partner. All operations should be performed under an inert atmosphere (Argon or Nitrogen).[3][19]
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl or Heteroaryl Halide (1.0 equiv, limiting reagent)
-
XPhos Pd G3 (1 - 3 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄), finely powdered and dried (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with Argon or Nitrogen for 15-20 minutes. A vacuum/backfill cycle (3x) is highly recommended.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst (e.g., 2 mol%).
-
Solvent Addition: Add degassed, anhydrous 1,4-dioxane via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting aryl halide.
-
Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the limiting reagent and the formation of the desired product.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Data Summary: Recommended Reaction Parameters
| Parameter | Recommendation | Rationale & Causality |
| Palladium Catalyst | XPhos Pd G2/G3, RuPhos Pd G3 | Air-stable precatalysts that provide high activity for sterically and electronically demanding substrates.[15][19] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich biaryl phosphines accelerate both oxidative addition and reductive elimination steps.[3][20][21] |
| Base | K₃PO₄, Cs₂CO₃, KF | Strong, non-nucleophilic bases are effective at forming the active boronate species. KF is a milder option to reduce protodeboronation.[3] |
| Solvent | 1,4-Dioxane, THF, Toluene (anhydrous) | Polar aprotic solvents provide good solubility. Anhydrous conditions are preferred to minimize protodeboronation.[3] |
| Temperature | 80 - 110 °C | Higher temperatures are often required to overcome the activation energy for the sluggish transmetalation step.[3] |
| Boron Reagent | Boronic Acid or Pinacol Ester | The pinacol ester provides greater stability against protodeboronation and may improve handling and purity.[3][9] |
References
-
Benchchem. A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. 4
-
Benchchem. Overcoming low yields in Suzuki coupling with functionalized boronic acids. 3
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Journal of Organic Chemistry, 77(8), 3700–3703. 20
-
Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. 19
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. 15
-
Carrow, B. P., & Hartwig, J. F. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(7), 2116–2119.
-
Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4296–4307.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
-
Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4296-4307.
-
ResearchGate. ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
-
ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
-
Wikipedia. Protodeboronation.
-
Benchchem. The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters. 9
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
-
Liu, T., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
-
Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(17), 11930–11938.
-
Ting, R., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. The University of British Columbia.
-
Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers.
-
Martins, J. E. D., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 389.
-
Benchchem. Technical Support Center: Enhancing the Reactivity of 4-Fluorophenylboronic Acid. 2
Sources
- 1. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. reddit.com [reddit.com]
- 19. benchchem.com [benchchem.com]
- 20. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Base Selection for Suzuki Reactions with Substituted Phenylboronic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of base selection in Suzuki-Miyaura cross-coupling reactions, particularly when working with electronically diverse substituted phenylboronic acids. Here, we move beyond generic protocols to provide in-depth, mechanistically grounded advice to help you troubleshoot and optimize your reactions.
Section 1: Foundational FAQs - Understanding the Role of the Base
This section addresses the fundamental principles governing the function of the base in the Suzuki-Miyaura coupling, providing the "why" behind experimental choices.
Q1: Why is a base necessary for the Suzuki-Miyaura reaction?
A1: The base plays a critical and multifaceted role, primarily in the transmetalation step, which is often rate-limiting.[1][2] Neutral organoboronic acids are generally not nucleophilic enough to transfer their organic group to the palladium(II) center efficiently.[3] The base activates the boronic acid to form a more nucleophilic organoboronate "ate" complex (e.g., [R-B(OH)₃]⁻).[4][5][6] This negatively charged species has a higher propensity to engage in the transmetalation with the palladium complex, thus accelerating the catalytic cycle.[7][8][9]
Q2: What are the main mechanistic pathways involving the base?
A2: Two primary pathways are generally accepted for the base's role in activating the transmetalation step[6]:
-
The Boronate Pathway: The base reacts directly with the boronic acid to form the highly nucleophilic boronate "ate" complex. This complex then reacts with the Pd(II)-halide species.[5][6][10]
-
The Oxo-Palladium Pathway: The base (typically a hydroxide) first displaces the halide on the Pd(II) complex to form a Pd(II)-hydroxide species. This complex then reacts with the neutral boronic acid.[5][6][10]
The operative pathway can depend on the specific substrates, base, and solvent system used.[6]
Q3: How do substituents on the phenylboronic acid affect the reaction?
A3: Substituents significantly alter the electronic properties of the phenylboronic acid, influencing its acidity (pKa) and stability.
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CF₃, or -CN make the boronic acid more Lewis acidic. This facilitates the formation of the boronate complex but also increases the risk of a major side reaction: protodeboronation .[11][12] This is the undesired cleavage of the C-B bond by a proton source, leading to the formation of the parent arene and reducing the yield of the desired coupled product.[11]
-
Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ make the boronic acid less acidic. While this can slow the formation of the active boronate species, these boronic acids are generally more stable and less prone to protodeboronation.
Q4: What is the "cesium effect"?
A4: The "cesium effect" refers to the often-observed superior performance of cesium bases, particularly cesium carbonate (Cs₂CO₃), in achieving higher yields and reaction rates, especially for challenging substrates.[6] While not fully understood, this effect is attributed to several factors, including the higher solubility of cesium salts in organic solvents and the ability of the large, soft Cs⁺ cation to potentially interact with and stabilize intermediates in the catalytic cycle.[13][14][15]
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section is formatted to directly address issues you might encounter in the lab.
Problem 1: Low or no product yield with an electron-deficient phenylboronic acid.
-
Probable Cause: Protodeboronation is a likely culprit.[16] Strong, highly aqueous bases can accelerate this undesired side reaction.[11]
-
Solution Pathway:
-
Switch to a Milder, Less Nucleophilic Base: Transition from strong hydroxide bases (NaOH, KOH) to weaker carbonate or phosphate bases. Potassium phosphate (K₃PO₄) is often an excellent choice for electronically sensitive substrates.[6]
-
Use Anhydrous or Biphasic Conditions: Minimize the amount of water. Using a base like powdered potassium fluoride (KF) in an anhydrous solvent like THF or dioxane can be effective.[7]
-
Consider a More Stable Boron Reagent: If protodeboronation persists, convert the boronic acid to a more robust derivative, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate salt.[1][11][16] These reagents often provide a slow release of the boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[11][17]
-
Problem 2: Reaction stalls with significant starting material remaining, especially with an electron-rich phenylboronic acid.
-
Probable Cause: The base may be too weak to efficiently form the necessary boronate "ate" complex. The transmetalation step is likely too slow.
-
Solution Pathway:
-
Increase Base Strength: If you are using a weak base like sodium bicarbonate (NaHCO₃), switch to a stronger one like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[16]
-
Enhance Solubility & Reactivity: For very challenging couplings, a strong, soluble base like cesium carbonate (Cs₂CO₃) can be highly effective.[6][13]
-
Optimize Solvent: Ensure your solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) allows for sufficient solubility of both the organic substrates and the inorganic base.[16] Vigorous stirring is crucial for biphasic systems.[18]
-
Problem 3: Significant homocoupling of the boronic acid is observed.
-
Probable Cause: This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalyst's cycle.
-
Solution Pathway:
-
Thoroughly Degas Solvents: Before adding the catalyst, ensure all solvents (including water) are rigorously degassed by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[16][18]
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of Argon or Nitrogen. Use Schlenk techniques for sensitive reactions.[19]
-
Check Catalyst Purity: Ensure the palladium source has not degraded. Using a fresh, high-purity catalyst is essential.[16]
-
Section 3: Data & Visualization
Comparative Guide to Common Bases
The selection of a base is highly dependent on the specific substrates and desired reaction conditions. The following table provides a general comparison of commonly used bases.
| Base | Approx. pKa of Conjugate Acid | Typical Substrates | Key Characteristics & Insights |
| Na₂CO₃ | 10.3 | General purpose, good starting point | Mild, inexpensive, and effective for many standard couplings. Can be slow with less reactive partners.[20] |
| K₂CO₃ | 10.3 | General purpose, aryl bromides/chlorides | Similar to Na₂CO₃ but often slightly more effective due to cation effects.[6][21] |
| Cs₂CO₃ | 10.3 | Challenging substrates, sterically hindered partners, electron-deficient systems | The "gold standard" for difficult couplings. Higher solubility and the "cesium effect" often lead to superior yields.[6][13][21] |
| K₃PO₄ | 12.3 | Electron-deficient boronic acids, N-containing heterocycles | Strong, yet non-nucleophilic. Excellent for suppressing protodeboronation and often the base of choice for sensitive substrates.[6][20][22] |
| KF | 3.2 | Base-sensitive functional groups | Used under anhydrous conditions. The fluoride ion is believed to play a unique role in activating the boron species.[6][7] |
| NaOH/KOH | 15.7 | Robust aryl bromides | Very strong bases. Can promote side reactions like ester hydrolysis or protodeboronation. Use with caution.[6] |
| Organic Amines (e.g., Et₃N, DIPEA) | ~11 | Specialized applications | Generally less effective than inorganic bases for Suzuki couplings. Can sometimes be useful for substrates with high base sensitivity.[20][21] |
pKa values are approximate and can vary with conditions.[23][24]
Visualizing the Mechanism and Troubleshooting
Section 4: Experimental Protocols
Protocol 4.1: General Procedure for Base Screening in a Suzuki-Miyaura Coupling
This protocol is designed to efficiently screen several bases to find the optimal conditions for a new reaction.
-
Preparation: To an array of oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide (1.0 mmol, 1.0 equiv) and the substituted phenylboronic acid (1.2 mmol, 1.2 equiv).
-
Inerting: Seal each vial with a septum cap. Evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[16]
-
Reagent Addition:
-
To each respective vial, add the base to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol, 2.0 equiv).
-
Prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and ligand (if required) in a degassed solvent (e.g., 1,4-Dioxane).
-
Under a positive pressure of inert gas, add the degassed solvent (e.g., 4 mL Dioxane) and degassed water (e.g., 1 mL) to each vial.
-
Add the catalyst/ligand solution to each vial via syringe.
-
-
Reaction: Place the vials in a pre-heated reaction block or oil bath set to the desired temperature (typically 80-100 °C). Stir vigorously for the intended reaction time (e.g., 4-12 hours).
-
Analysis: After cooling to room temperature, take an aliquot from each reaction vial. Dilute with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine the conversion and relative yield for each base.
Protocol 4.2: Mitigating Protodeboronation for an Electron-Deficient Phenylboronic Acid
This protocol employs conditions optimized to minimize the undesired C-B bond cleavage.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the electron-deficient phenylboronic acid (e.g., 4-formylphenylboronic acid, 1.1 equiv), and anhydrous potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 equiv).
-
Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and a suitable bulky phosphine ligand (e.g., SPhos, 3.5 mol%).
-
Inerting: Seal the flask, then evacuate and backfill with argon gas three times.
-
Solvent Addition: Under a positive pressure of argon, add anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring until TLC or LC-MS analysis indicates consumption of the limiting reagent.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Vertex AI Search.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Protodeboronation. Wikipedia.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- A comparative study of different bases in Suzuki-Miyaura coupling reactions. Benchchem.
- What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? Quora.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction. PubMed.
- Screening of different bases for Suzuki coupling a. ResearchGate.
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Benchchem.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate.
- Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. Thomas J. Dent Submitted in accordance.
- Screening Platform for Optimizing Nickel-Catalyzed Suzuki–Miyaura Reactions. Synfacts.
- CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Books.
- The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields in Traditional and Microwave Heating. ResearchGate.
- Advancing Base-Metal Catalysis: Development of a Screening Method for Nickel-Catalyzed Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heterocycles. ACS Publications.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- Why can't I achieve good yields for this Suzuki reaction? ResearchGate.
- pKa Values of Common Bases. University of Rochester.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- Which conditions are favorable for the efficient Suzuki coupling? ResearchGate.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. YouTube.
- Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society.
- Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis.
- Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv.
- Suzuki reaction. Wikipedia.
- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- pKa Data Compiled by R. Williams. Organic Chemistry Data.
- A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. Benchchem.
- Approximate pKa chart of the functional groups: values to know. University of California, Los Angeles.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. uwindsor.ca [uwindsor.ca]
- 24. chem.indiana.edu [chem.indiana.edu]
removing tin byproducts in Stille coupling vs Suzuki for biaryl synthesis.
A Senior Application Scientist's Guide to Byproduct Removal in Stille and Suzuki Couplings
Welcome to the Technical Support Center for biaryl synthesis. As a Senior Application Scientist, I've seen firsthand how the success of a drug development program can hinge on the seemingly mundane task of purification. The choice between a Stille or Suzuki coupling for a critical biaryl fragment often comes down to not just the reaction's efficiency, but the practicality of removing persistent byproducts. This guide is designed to provide you with not only step-by-step protocols but also the underlying chemical principles to troubleshoot even the most challenging purification scenarios.
Section 1: Stille Coupling - Taming the Tin
Organotin byproducts from Stille couplings are notoriously problematic due to their toxicity and tendency to co-elute with desired products.[1][2][3] A robust purification strategy is not just a matter of achieving high purity; it's a critical safety and environmental consideration.
Frequently Asked Questions (FAQs) - Stille Coupling
Q1: What are the most common tin byproducts I should expect in my Stille coupling reaction?
A1: The primary tin byproducts you'll encounter are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), hexaalkylditins (e.g., Bu₃SnSnBu₃) from tin-tin homocoupling, and unreacted organostannane starting materials. The exact nature of the byproducts will depend on your specific reaction conditions.
Q2: I performed a standard aqueous workup, but my NMR is still showing significant tin contamination. What went wrong?
A2: This is a very common issue. Simple aqueous washes are often insufficient to remove organotin compounds, which can have significant solubility in organic solvents. The key is to convert the organotin species into a form that is readily separable from your desired product.
Q3: What is the first-line strategy for removing organotin byproducts?
A3: An aqueous potassium fluoride (KF) wash is the most common and often effective initial step.[4][5] The fluoride ions react with the trialkyltin species to form a highly insoluble trialkyltin fluoride precipitate (e.g., Bu₃SnF), which can then be removed by filtration.[6][7][8]
Q4: My KF wash resulted in a thick emulsion/precipitate at the interface, making separation impossible. How do I handle this?
A4: This is a known challenge, especially on a larger scale. The Bu₃SnF precipitate can trap your product and complicate phase separation.[6][8] The recommended solution is to filter the entire biphasic mixture through a pad of Celite®.[4][6][8] The Celite will trap the solid precipitate, allowing for a clean separation of the organic and aqueous layers.
Q5: I've tried the KF wash, but I'm still seeing tin residues. What are my next options?
A5: If a KF wash is insufficient, the next step is typically column chromatography. However, standard silica gel can be too acidic and may not effectively separate the organotin impurities.[6] There are two highly effective modifications to consider:
-
Triethylamine-Treated Silica Gel: Using an eluent containing 2-5% triethylamine can significantly improve the separation of organotin byproducts.[4][6]
-
Potassium Carbonate/Silica Gel: A stationary phase prepared with 10% w/w anhydrous potassium carbonate in silica gel has been shown to be very effective at removing organotin impurities.[5][6]
Q6: My product is a solid. Can I use recrystallization to remove tin byproducts?
A6: Absolutely. For solid products, recrystallization can be a very powerful purification technique.[6] Slurrying the crude solid in a solvent like methyl tert-butyl ether (MTBE) before recrystallization can also be effective.[9]
Troubleshooting Guide: Stille Coupling Purification
| Issue | Potential Cause | Recommended Solution |
| Persistent Tin Contamination After KF Wash | Incomplete precipitation of organotin fluoride. | Increase the concentration of the KF solution, prolong the stirring time, or consider using cesium fluoride (CsF), which can be more effective.[6] |
| Product is trapped in the Bu₃SnF precipitate. | Filter the entire mixture through Celite®. Wash the filter cake thoroughly with the organic solvent to recover the adsorbed product.[6] | |
| Low Product Recovery | Product degradation on acidic silica gel. | Use triethylamine-treated silica gel or neutral/basic alumina for chromatography.[6] |
| Product has some water solubility and is lost in the aqueous layer. | Back-extract the aqueous layers with fresh organic solvent.[6] | |
| Unreacted Tin Hydrides or Ditins Present | These species may not react efficiently with KF. | Treat the reaction mixture with iodine (I₂) to convert them to tin halides, which are more readily removed by a subsequent KF wash.[8] |
Experimental Protocols: Stille Coupling Purification
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
-
Reaction Quench: Cool the completed Stille reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
KF Treatment: Transfer the mixture to a separatory funnel and wash 2-3 times with a 1M aqueous solution of KF. Shake the funnel vigorously for at least one minute for each wash.[4]
-
Precipitate Removal: If a solid precipitate forms, filter the entire mixture through a pad of Celite®.[4][8]
-
Separation and Drying: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.[4]
Protocol 2: Chromatography on Triethylamine-Treated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes) containing 2-5% triethylamine.
-
Column Packing: Pack the column with the prepared slurry.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with a gradient of your chosen polar solvent (e.g., ethyl acetate) in the triethylamine-containing non-polar eluent.
Purification Workflow Diagram: Stille Coupling
Caption: Decision workflow for Stille coupling purification.
Section 2: Suzuki Coupling - Bypassing the Boron
The Suzuki-Miyaura coupling is often favored for its use of less toxic and more environmentally benign boronic acids and their derivatives.[1][10] The byproducts are generally water-soluble and easier to remove than their organotin counterparts.[2] However, challenges can still arise, particularly with unreacted starting materials and homocoupled products.
Frequently Asked Questions (FAQs) - Suzuki Coupling
Q1: What are the typical byproducts in a Suzuki coupling that I need to remove?
A1: Common impurities include unreacted boronic acid (or its ester), homocoupled biaryls (from the coupling of two boronic acid molecules or two aryl halide molecules), and inorganic salts from the base used in the reaction.[11]
Q2: What is the most straightforward method for removing boronic acid byproducts?
A2: A simple aqueous basic wash is often sufficient. Boronic acids are acidic and will be deprotonated by a base (e.g., NaOH, K₂CO₃), forming a water-soluble boronate salt that can be extracted into the aqueous layer.
Q3: I'm having trouble separating my product from the unreacted aryl halide by chromatography. What can I do?
A3: This can be a common problem if the product and starting material have similar polarities.[12] Optimizing your chromatography is key. Try a different solvent system, a longer column, or a shallower gradient.[12] If your product or starting material has an acidic or basic handle, you can add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to drastically change its retention time.[12]
Q4: Are there specialized reagents for removing boronic acid residues?
A4: Yes, silica-based scavengers can be very effective. Scavengers with diol or diethanolamine functional groups are particularly adept at sequestering boronic acids.[13][14][15] These can be added to the crude reaction mixture, stirred, and then simply filtered off.
Q5: My boronic acid is unstable and prone to protodeboronation. How can I minimize byproduct formation?
A5: Protodeboronation, the cleavage of the C-B bond by a proton source, can be a significant side reaction.[16] Using anhydrous solvents and carefully dried reagents can help. Alternatively, using more stable boronic esters (e.g., pinacol esters) or aryltrifluoroborate salts can mitigate this issue.[10][17]
Troubleshooting Guide: Suzuki Coupling Purification
| Issue | Potential Cause | Recommended Solution |
| Boronic Acid Residue After Basic Wash | Insufficient base or extraction time. | Increase the concentration of the aqueous base and/or perform multiple extractions. |
| Homocoupled Byproducts | Suboptimal reaction conditions (e.g., presence of oxygen). | Ensure the reaction is thoroughly degassed. Consider a different palladium catalyst or ligand system. |
| Difficulty Separating Product and Starting Material | Similar polarity. | Optimize column chromatography (different solvent system, longer column, shallower gradient). Consider recrystallization if the product is a solid. |
| Low Yield Due to Protodeboronation | Unstable boronic acid. | Use anhydrous conditions, or switch to a more stable boronic ester or aryltrifluoroborate salt.[10][16][17] |
Experimental Protocols: Suzuki Coupling Purification
Protocol 1: Basic Aqueous Workup
-
Dilution: Dilute the crude reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Basic Wash: Transfer to a separatory funnel and wash with a 1M aqueous solution of a base such as NaOH or K₂CO₃. Repeat 2-3 times.
-
Neutralization and Drying: Wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate in vacuo.
Protocol 2: Purification using a Boronic Acid Scavenger
-
Scavenger Addition: To the crude reaction mixture in an organic solvent, add a silica-based boronic acid scavenger (e.g., SiliaBond DEAM or Diol) according to the manufacturer's recommendations (typically 3-5 equivalents relative to the excess boronic acid).[13][14]
-
Stirring: Stir the mixture at room temperature for 4-16 hours.
-
Filtration: Filter the mixture to remove the scavenger resin. Wash the resin with fresh solvent.
-
Concentration: Combine the filtrates and concentrate in vacuo to yield the crude product, which can then be further purified by chromatography or recrystallization if needed.
Purification Workflow Diagram: Suzuki Coupling
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Workup [chem.rochester.edu]
- 5. sdlookchem.com [sdlookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. silicycle.com [silicycle.com]
- 14. suprasciences.com [suprasciences.com]
- 15. silicycle.com [silicycle.com]
- 16. researchgate.net [researchgate.net]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
handling and stability issues of 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid
An in-depth guide to the handling, stability, and application of 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid, designed for chemists and drug discovery professionals. This guide provides practical, field-tested advice to help you navigate the complexities of this versatile yet challenging reagent.
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that working with highly functionalized and sterically demanding building blocks requires a nuanced approach. This document is structured to provide direct answers to common challenges, explaining the chemical principles behind each recommendation to ensure your success.
Section 1: Frequently Asked Questions (FAQs) on Compound Handling & Stability
This section addresses the fundamental properties and storage requirements of this compound.
Q1: What are the primary stability concerns with this boronic acid?
A1: The main stability issues are twofold: dehydration to form a boroxine and susceptibility to protodeboronation.
-
Dehydration: Like many boronic acids, this compound can undergo intermolecular dehydration, especially upon prolonged storage or heating, to form a cyclic trimer anhydride called a boroxine.[1] This equilibrium alters the molecular weight and can lead to inaccurate stoichiometry in your reactions, often resulting in lower yields.[1] It is crucial to use the reagent as fresh as possible or to verify its purity if it has been stored for an extended period.
-
Protodeboronation: This is the hydrolytic cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. Sterically hindered boronic acids, such as this one with ortho-substituents (Cl and F), are particularly prone to this side reaction.[2] The process can be accelerated by aqueous basic conditions, elevated temperatures, and even the palladium catalyst itself.[2] Minimizing exposure to water and using meticulously degassed solvents is critical.
Q2: What are the recommended storage and handling conditions for this compound?
A2: To mitigate the stability issues mentioned above, strict storage and handling protocols are essential. The compound should be treated as sensitive to both moisture and air.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a refrigerator or at room temperature as specified by the supplier.[3] | Cool conditions slow down potential degradation pathways. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen).[3][4] | Minimizes contact with atmospheric moisture, which can initiate dehydration and protodeboronation. |
| Container | Keep in a tightly sealed container.[5][6][7] | Prevents moisture ingress and contamination. |
| Handling | Handle in a glovebox or under a positive pressure of inert gas. | Avoids exposure to air and moisture during weighing and addition to the reaction. |
Q3: Is this compound hazardous? What personal protective equipment (PPE) is required?
A3: Yes, this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6][8][9] Standard laboratory PPE is mandatory.
-
Eye Protection: Goggles or a face shield.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[5]
-
Body Protection: Long-sleeved lab coat.[5]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling the powder.[8]
Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions
This section provides a problem-solving framework for the most common application of this reagent: the Suzuki-Miyaura cross-coupling reaction. The trisubstituted nature of this boronic acid presents steric challenges that often require careful optimization.[10][11]
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inert_atm [label="Was an inert atmosphere (Ar/N₂) maintained?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; degassed [label="Were solvents properly degassed?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
ligand_base [label="Screen Catalyst/Ligand & Base", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; temp_solvent [label="Adjust Temperature & Solvent", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
solution_boronic [label="Solution: Use fresh reagent or\nconvert to boronate ester.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_setup [label="Solution: Improve degassing technique\nand ensure positive inert pressure.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_conditions [label="Solution: Use Buchwald ligand (e.g., XPhos)\nwith K₃PO₄ or Cs₂CO₃. Try higher boiling\npoint solvents (e.g., dioxane, toluene).", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> {check_reagents, check_setup, check_conditions};
check_reagents -> boronic_acid [label="Boronic Acid"]; check_reagents -> aryl_halide [label="Coupling Partner"]; check_reagents -> catalyst [label="Pd Catalyst"]; boronic_acid -> solution_boronic [label="No"];
check_setup -> inert_atm [label="Atmosphere"]; check_setup -> degassed [label="Solvents"]; inert_atm -> solution_setup [label="No"]; degassed -> solution_setup [label="No"];
check_conditions -> ligand_base [label="Reactivity"]; check_conditions -> temp_solvent [label="Kinetics"]; ligand_base -> solution_conditions [label="Ineffective"]; temp_solvent -> solution_conditions [label="Too Low"]; }
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Q4: My reaction has stalled, and I see low conversion of my starting materials. What is the likely cause?
A4: Stalled reactions with this substrate are often due to steric hindrance impeding the transmetalation step of the catalytic cycle.[10] The chloro and fluoro groups ortho to the C-B bond make it difficult for the boronic acid to approach the palladium center.
-
Expert Recommendation: Your choice of ligand and base is critical. Standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to a catalyst system designed for hindered substrates. Buchwald-type phosphine ligands (e.g., XPhos, SPhos) paired with a palladium source (e.g., Pd₂(dba)₃ or a precatalyst) are highly effective.[12] Pair this with a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) to facilitate the boronate formation required for transmetalation.[12][13]
Q5: My main impurity is the protodeboronated side product. How can I prevent this?
A5: The formation of 4-(benzyloxy)-3-chloro-5-fluorobenzene indicates that protodeboronation is outcompeting the desired cross-coupling.
-
Expert Recommendation:
-
Strictly Anhydrous Conditions: Ensure your solvents are anhydrous and your base is finely powdered and dried. While some water is often necessary to dissolve inorganic bases, excess water promotes protodeboronation.[2]
-
Use a Boronate Ester: Convert the boronic acid to a more stable boronate ester, such as the pinacol or MIDA ester. These are significantly more resistant to protodeboronation and can be used directly in the coupling reaction.[12][13] They also circumvent the boroxine formation issue.
-
Equivalents of Boronic Acid: Use a slight excess of the boronic acid (e.g., 1.2–1.5 equivalents) to compensate for any degradation and drive the reaction to completion.[12]
-
Q6: The reaction works, but the yield is inconsistent. Why?
A6: Inconsistency often points back to the quality of the boronic acid. The dehydration-boroxine equilibrium means that the "boronic acid" in the bottle is actually a mixture.[1]
-
Expert Recommendation: If you are not converting to a boronate ester, it is good practice to assume a significant portion of the reagent exists as the boroxine. Some researchers address this by adding a small amount of water to the solvent mixture (e.g., dioxane/water 10:1) to hydrolyze the boroxine back to the monomeric boronic acid in situ.[12] However, this must be balanced against the risk of protodeboronation. A more robust solution is to use the boronate ester form for consistent results.
Section 3: Recommended Experimental Protocols
Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with a generic aryl bromide.
// Nodes prep [label="1. Reagent Prep\n(Oven-dried vial,\nAr-purged)"]; add [label="2. Add Solids\n- Aryl Halide (1.0 eq)\n- Boronic Acid (1.2 eq)\n- Base (K₃PO₄, 2.0 eq)"]; seal [label="3. Seal & Purge\n(Septum cap,\nAr purge 10 min)"]; catalyst [label="4. Add Catalyst\n(e.g., XPhos Pd G3,\n1-2 mol%)"]; solvent [label="5. Add Solvent\n(Degassed Dioxane,\n0.2 M)"]; react [label="6. Heat & Stir\n(80-110 °C,\nvigorous stirring)"]; workup [label="7. Workup & Purify\n(Extraction,\nChromatography)"];
// Edges prep -> add; add -> seal; seal -> catalyst; catalyst -> solvent; solvent -> react; react -> workup; }
Caption: Workflow for a robust Suzuki-Miyaura coupling reaction.
Methodology:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely powdered, dry potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).[12]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. An effective method is to evacuate and backfill the vial three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of 0.1–0.5 M with respect to the limiting reagent) via syringe.[12]
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Conversion to a Diethanolamine Adduct for Enhanced Stability
For projects requiring high consistency, converting the boronic acid to a more stable, crystalline adduct can be beneficial.
Methodology:
-
Dissolution: In a vial, dissolve the this compound (1.0 equiv.) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.[12]
-
Addition: While stirring, add diethanolamine (1.0 equiv.) dropwise.[12]
-
Precipitation: A white precipitate of the diethanolamine adduct should form. Continue stirring for 15-20 minutes.
-
Isolation: Isolate the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Usage: This stable, crystalline solid can now be weighed accurately and used directly in Suzuki coupling reactions, often showing improved performance and consistency.
References
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]
-
Dehydration of phenylboronic acid with the formation of boroxine - ResearchGate. [Link]
-
Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society. [Link]
-
Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Tetrahedron. [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024-01-12). [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. (2018-08-01). [Link]
-
Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr(VI) and reducing to Cr(III) - RSC Publishing. (2023-05-23). [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. (2011-11-05). [Link]
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing. [Link]
-
Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids - ACS Publications. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect - ResearchGate. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH. (2018-09-11). [Link]
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst - Journal of Nanostructures. [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. [Link]
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid | C13H12BClO3 | CID 23005378 - PubChem. [Link]
-
Buy 4-Benzyloxy-3-fluorophenylboronic acid | Boron Molecular. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. 4-Benzyloxy-3-fluorophenylboronic acid | 133057-83-7 [sigmaaldrich.com]
- 4. 4-(Benzyloxy)-3-fluorophenylboronic acid | 133057-83-7 [m.chemicalbook.com]
- 5. fishersci.pt [fishersci.pt]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. synquestlabs.com [synquestlabs.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to LC-MS Analysis of Suzuki Reaction Mixtures Featuring 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of Suzuki-Miyaura cross-coupling reaction mixtures. Specifically, we will focus on a reaction involving the sterically hindered and electronically complex reagent, 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for reaction monitoring and impurity profiling.
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[1][2] Effective and timely analysis of the reaction progress is critical for optimization and ensuring the quality of the final product.[3][4] However, the analysis of the reaction components, especially the boronic acids, presents unique challenges. Boronic acids are known to undergo dehydration to form cyclic boroxines, and can form dimers or solvent adducts, which can complicate mass spectra and chromatographic separation.[5][6][7]
This guide will compare two distinct reversed-phase LC-MS approaches: a rapid Ultra-High-Performance Liquid Chromatography (UHPLC) method optimized for high-throughput screening, and a high-resolution High-Performance Liquid Chromatography (HPLC) method designed for comprehensive impurity profiling.
The Suzuki-Miyaura Coupling Reaction: A Closer Look
The palladium-catalyzed Suzuki-Miyaura reaction involves the coupling of an organoboron species (like a boronic acid) with an organohalide.[1][8] The catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Beyond the desired product, several side reactions can occur, leading to impurities that require careful monitoring. Common byproducts include homocoupling of the boronic acid and dehalogenation of the aryl halide starting material.[8][9]
Comparative LC-MS Methodologies
The choice of an analytical method is dictated by the specific requirements of the analysis. For rapid reaction screening, speed is paramount. Conversely, for detailed impurity analysis and method validation, resolution and sensitivity are the primary concerns.[10][11]
Method A: Fast Reversed-Phase UHPLC-MS for High-Throughput Analysis
This method is designed for rapid assessment of reaction progress, allowing for quick decisions on reaction endpoints or optimization parameters. The use of a shorter UHPLC column with smaller particles enables faster separations without a significant loss of efficiency.
Causality behind Experimental Choices:
-
Column: A sub-2 µm particle C18 column (e.g., 50 mm length) is chosen to achieve high separation efficiency at high flow rates, significantly reducing the analysis time.[12]
-
Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier is a common choice for reversed-phase chromatography of small molecules.[13] Formic acid aids in protonation of the analytes, leading to better peak shapes and improved ionization efficiency in positive ion mode ESI.[14]
-
Gradient: A fast, steep gradient is employed to elute all components in the shortest possible time.
-
Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative ion modes is used for comprehensive detection. Boronic acids can often be detected effectively in negative ion mode.[15][16]
Method B: High-Resolution Reversed-Phase HPLC-MS for Impurity Profiling
This method prioritizes the separation of all potential components in the reaction mixture, including starting materials, the desired product, and closely eluting byproducts or isomers.
Causality behind Experimental Choices:
-
Column: A longer C18 column (e.g., 150 mm) with a slightly larger particle size (e.g., 2.7 µm) provides higher resolving power.[16][17]
-
Mobile Phase: Similar to the fast method, an acetonitrile/water system is used. However, an ammonium acetate buffer might be chosen as an alternative to formic acid. Ammonium acetate can provide good buffering capacity and is compatible with both positive and negative ion modes, sometimes offering different selectivity for certain compounds.[5][18]
-
Gradient: A longer, shallower gradient is crucial for separating components with similar retention times.
-
Mass Spectrometry: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) can be beneficial for confirming the elemental composition of unknown impurities. For routine analysis, a tandem quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode can provide high sensitivity and specificity for known analytes.[15]
Experimental Workflows
A generalized workflow for LC-MS analysis is depicted below. The key is careful sample preparation to ensure the longevity of the column and the quality of the data.
Caption: A typical workflow for LC-MS analysis of a reaction mixture.
Protocol 1: Fast UHPLC-MS Method
-
Sample Preparation:
-
Quench a 10 µL aliquot of the reaction mixture with 100 µL of acetonitrile.
-
Vortex and centrifuge to precipitate any salts.
-
Dilute the supernatant 1:100 with a 50:50 mixture of acetonitrile and water.
-
Filter through a 0.22 µm syringe filter if any particulates are visible.
-
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B in 2 minutes
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive and Negative (switching)
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Scan Range: m/z 100-1000
-
Protocol 2: High-Resolution HPLC-MS Method
-
Sample Preparation: Follow the same procedure as in Protocol 1.
-
LC Conditions:
-
Column: C18, 2.1 x 150 mm, 2.7 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% to 90% B in 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive and Negative (switching)
-
Capillary Voltage: 3.2 kV (positive), -2.8 kV (negative)
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 100-1000
-
Data Presentation and Comparison
The following tables summarize the expected performance of the two methods for the analysis of a Suzuki reaction between this compound and a hypothetical aryl bromide.
Table 1: Expected Retention Times (in minutes) of Key Reaction Components
| Compound | Structure | Method A (Fast UHPLC) | Method B (High-Resolution HPLC) |
| This compound | ~1.2 | ~8.5 | |
| Aryl Bromide (example) | ~1.5 | ~10.2 | |
| Suzuki Product | ~1.8 | ~12.5 | |
| Homocoupling Byproduct | ~1.7 | ~12.0 | |
| Dehalogenated Aryl Halide | ~1.3 | ~9.0 |
Table 2: Performance Comparison of the LC-MS Methods
| Parameter | Method A (Fast UHPLC) | Method B (High-Resolution HPLC) | Justification |
| Analysis Time | ~3 minutes | ~20 minutes | Shorter column and faster gradient in Method A. |
| Resolution (Critical Pairs) | Moderate | Excellent | Longer column and shallower gradient in Method B provide better separation. |
| Sensitivity (LOD) | Good | Excellent | Slower flow rate and larger injection volume in Method B can improve sensitivity. |
| Throughput | High | Low | The short analysis time of Method A allows for more samples to be run in a given period. |
| Application | Reaction screening, rapid process monitoring | Impurity profiling, method validation, release testing | The choice depends on the analytical goal. |
Choosing the Right Method: A Logical Approach
The decision to use a fast or high-resolution method depends on the stage of research and the questions being asked.
Caption: Decision tree for selecting an appropriate LC-MS method.
Conclusion
Both fast UHPLC-MS and high-resolution HPLC-MS are powerful tools for the analysis of Suzuki reaction mixtures. The optimal method depends on the specific analytical need. For rapid reaction monitoring and high-throughput applications, a fast UHPLC method provides timely and actionable data. For in-depth impurity analysis, method validation, and quality control, a high-resolution HPLC method is indispensable for ensuring the separation and accurate quantification of all components. The methodologies and protocols presented in this guide provide a solid foundation for developing robust and reliable analytical strategies for Suzuki-Miyaura cross-coupling reactions in a pharmaceutical development setting.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. researchgate.net [researchgate.net]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. LC-MS Method Development [intertek.com]
- 11. ijrar.com [ijrar.com]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. waters.com [waters.com]
- 15. sciex.com [sciex.com]
- 16. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 17. waters.com [waters.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Mass Spectrometry of Products from 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic Acid
This guide provides an in-depth technical comparison of mass spectrometry for the characterization of reaction products derived from 4-(benzyloxy)-3-chloro-5-fluorophenylboronic acid, a crucial reagent in modern synthetic chemistry. Primarily utilized in Suzuki-Miyaura cross-coupling reactions, this boronic acid facilitates the synthesis of complex biaryl compounds that are often key intermediates in drug discovery and materials science.[1][2] Accurate characterization of these products is paramount for ensuring reaction success, purity, and for elucidating the structures of any potential byproducts. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.
The Analytical Imperative: Why Mass Spectrometry?
The products of reactions involving this compound are typically biaryl structures. These molecules, while often stable, can present analytical challenges due to potential impurities from starting materials, homo-coupling byproducts, and intermediates. Mass spectrometry (MS) offers unparalleled sensitivity and structural information from minimal sample amounts, making it an indispensable tool for reaction monitoring and final product characterization.[3] When coupled with liquid chromatography (LC-MS), it provides a powerful platform for separating complex reaction mixtures and identifying individual components.
Deciphering the Fragments: Predicted Mass Spectra of a Model Biaryl Product
Let us consider a prototypic Suzuki-Miyaura coupling reaction between this compound and a simple aryl bromide, such as bromobenzene, to yield 4-(benzyloxy)-3-chloro-5-fluoro-1,1'-biphenyl.
Predicted Molecular Ion: The nominal mass of this product is 342.8 g/mol . In positive ion mode electrospray ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ at m/z 343.8. Due to the presence of one chlorine atom, a characteristic isotopic pattern will be observed, with a peak at m/z 345.8 (the [M+H+2]⁺ ion) with an intensity of approximately one-third of the monoisotopic peak.[3]
Key Fragmentation Pathways
Tandem mass spectrometry (MS/MS) experiments are crucial for structural confirmation. The fragmentation of the [M+H]⁺ ion of 4-(benzyloxy)-3-chloro-5-fluoro-1,1'-biphenyl is predicted to be dominated by the cleavage of the benzylic C-O bond, owing to the formation of the highly stable benzyl cation, which rearranges to the tropylium ion (m/z 91).[4][5][6]
Table 1: Predicted Key Fragment Ions for 4-(benzyloxy)-3-chloro-5-fluoro-1,1'-biphenyl
| m/z (monoisotopic) | Proposed Fragment Structure | Fragmentation Pathway |
| 343.8 / 345.8 | [M+H]⁺ | Molecular Ion |
| 91.1 | Tropylium ion | Cleavage of the benzylic C-O bond |
| 252.7 / 254.7 | [M - C₇H₇]⁺ | Loss of the benzyl group |
| 217.7 | [M - C₇H₇ - Cl]⁺ | Subsequent loss of a chlorine radical from the biphenyl core |
| 188.7 | [M - C₇H₇ - Cl - HF]⁺ | Loss of hydrogen fluoride from the biphenyl core |
The loss of halogens, such as chlorine and fluorine, from the aromatic rings are also expected fragmentation channels, particularly at higher collision energies.[7][8]
Experimental Workflow: From Reaction Mixture to Spectrum
A robust analytical workflow is critical for obtaining high-quality, reproducible data. The following protocol outlines a standard LC-MS/MS approach for the analysis of a Suzuki-Miyaura reaction mixture.
Caption: A typical LC-MS workflow for the analysis of Suzuki-Miyaura reaction products.
Detailed LC-MS Protocol
-
Sample Preparation:
-
Take a small aliquot (e.g., 10 µL) of the crude reaction mixture.
-
Quench the reaction by diluting the aliquot in a larger volume (e.g., 1 mL) of a compatible organic solvent such as acetonitrile. This also serves to precipitate any salts.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
-
Liquid Chromatography:
-
Column: A standard reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is generally suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the relatively nonpolar biaryl products.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for these compounds.
-
Full Scan Analysis: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000) to identify the molecular ions of the expected product, any remaining starting materials, and byproducts.
-
Tandem MS (MS/MS): Employ data-dependent acquisition to automatically trigger MS/MS scans on the most intense ions detected in the full scan. This will provide the fragmentation data necessary for structural confirmation.
-
A Comparative Look: Mass Spectrometry vs. Other Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analytical approach often involves orthogonal techniques. The choice of technique depends on the specific analytical question being addressed.
Caption: Decision tree for selecting an appropriate analytical technique.
Table 2: Comparison of Analytical Techniques
| Technique | Strengths | Limitations | Best For |
| Mass Spectrometry (MS) | High sensitivity, provides molecular weight and structural information (fragmentation), suitable for complex mixtures (with LC).[3] | Isomer differentiation can be challenging, quantification requires standards. | Rapid reaction monitoring, impurity profiling, confirmation of identity. |
| Nuclear Magnetic Resonance (NMR) | Provides definitive structural information, including connectivity and stereochemistry. Excellent for differentiating isomers.[9] | Lower sensitivity compared to MS, requires larger sample amounts, can be time-consuming. | Unambiguous structure elucidation of purified products. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Excellent for quantitative analysis and assessing purity, robust and widely available.[10][11] | Provides no structural information beyond retention time and UV spectrum. | Routine purity checks and quantification of known compounds. |
| Infrared (IR) Spectroscopy | Quick and non-destructive, good for identifying the presence or absence of key functional groups. | Provides limited information for complex molecules, not suitable for mixture analysis. | Quick verification of functional groups in the final product. |
Trustworthiness Through Self-Validation
The protocols described herein are designed to be self-validating. For instance, in the LC-MS analysis, the presence of the expected molecular ion with the correct isotopic pattern for chlorine in the full scan MS provides the initial confirmation. The subsequent MS/MS data, showing the characteristic loss of the benzyl group (as the tropylium ion) and fragments corresponding to the halogenated biphenyl core, further corroborates the structure. For quantitative analyses, the use of an internal standard and a calibration curve is essential for ensuring accuracy and precision.
Conclusion
Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable technique for the analysis of products derived from this compound. Its high sensitivity and ability to provide detailed structural information through fragmentation analysis allow for confident identification of reaction products and impurities. While other techniques such as NMR and HPLC play crucial roles in a comprehensive analytical workflow, LC-MS often provides the most rapid and detailed initial assessment of reaction outcomes. By understanding the predicted fragmentation patterns and employing robust analytical protocols, researchers can effectively leverage mass spectrometry to accelerate their research and development efforts in the synthesis of novel biaryl compounds.
References
-
ResearchGate. Figure 3. Mass spectra for the Suzuki cross-coupling reaction between... [Link]
-
PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]
-
Journal of the American Chemical Society. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. [Link]
-
Journal of the American Society for Mass Spectrometry. Suzuki C–C Coupling in Paper Spray Ionization: Microsynthesis of Biaryls and High-Sensitivity MS Detection of Aryl Bromides. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. Mass spectral fragmentation pattern of the underivatized halogenated... | Download Scientific Diagram. [Link]
-
ResearchGate. Figure 2. EI-MS/MS spectra from GC-Q-TOF MS of ( a ) 1 at m / z 240, (... [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
ACS Publications. Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies | The Journal of Organic Chemistry. [Link]
-
PubMed Central. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. [Link]
-
PubMed Central. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
ResearchGate. Suzuki C–C Coupling in Paper Spray Ionization: Microsynthesis of Biaryls and High-Sensitivity MS Detection of Aryl Bromides | Request PDF. [Link]
-
ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]
-
ResearchGate. Electrospray Ionization Mass Spectrometric Study on the Direct Organocatalytic α‐Halogenation of Aldehydes | Request PDF. [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
-
PubMed. Low nanogram per liter determination of halogenated nonylphenols, nonylphenol carboxylates, and their non-halogenated precursors in water and sludge by liquid chromatography electrospray tandem mass spectrometry. [Link]
-
Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]
-
NIH. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. [Link]
-
The Journal of Organic Chemistry. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. [Link]
-
ScienceDirect. Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. [Link]
-
MassBank. benzyl formate - MassBank. [Link]
-
SciSpace. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines (2006) | Jason B. Bialecki | 46 Citations. [Link]
Sources
- 1. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. massbank.eu [massbank.eu]
- 6. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines (2006) | Jason B. Bialecki | 46 Citations [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of Fluorinated vs. Chlorinated Phenylboronic Acids in Suzuki-Miyaura Coupling
Introduction: The Critical Role of Halogenated Boronic Acids in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organohalide is fundamental to the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4][5]
Among the vast array of available building blocks, halogenated phenylboronic acids are of particular importance. The introduction of halogen atoms—specifically fluorine and chlorine—onto the phenyl ring profoundly influences the electronic and steric properties of the molecule. This guide provides an in-depth, objective comparison of the reactivity of fluorinated and chlorinated phenylboronic acids. By synthesizing mechanistic principles with field-proven experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal reagent and reaction conditions for their synthetic challenges.
Pillar 1: Understanding the Electronic and Steric Drivers of Reactivity
The difference in reactivity between fluorinated and chlorinated phenylboronic acids is rooted in the fundamental properties of the halogen substituents. These properties directly impact the key steps of the Suzuki-Miyaura catalytic cycle, most notably the transmetalation step.
The Influence of Fluorine: Strong Induction, Minimal Bulk
Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[6] While it also has a weak resonance-donating effect (+R), the inductive effect is overwhelmingly dominant. This leads to several key consequences:
-
Increased Lewis Acidity: The strong -I effect pulls electron density from the aromatic ring, making the boron center more electron-deficient and thus a stronger Lewis acid.[7][8][9] This enhanced acidity can facilitate the transmetalation step of the Suzuki coupling.[8]
-
Minimal Steric Hindrance: Fluorine's small atomic radius means it imparts minimal steric bulk, even when positioned at the ortho position.[10]
The Influence of Chlorine: A Balance of Induction and Sterics
Chlorine, while also electronegative, is less so than fluorine.[6] Its larger atomic radius introduces a more significant steric factor.
-
Moderate Inductive Effect: The inductive electron-withdrawing effect of chlorine is less pronounced than that of fluorine.
-
Significant Steric Presence: The larger size of the chlorine atom can create substantial steric hindrance, particularly when located at the ortho position, which can impede the approach of the palladium complex during transmetalation.[11][12][13]
This interplay between electronic and steric effects dictates the overall performance of the boronic acid in a coupling reaction.
Pillar 2: Performance in Suzuki-Miyaura Cross-Coupling
The theoretical effects of halogenation translate into tangible differences in reaction outcomes. The choice between a fluorinated and a chlorinated phenylboronic acid can significantly impact reaction rates, yields, and the prevalence of side reactions.
Transmetalation: The Rate-Influencing Step
Transmetalation, the transfer of the aryl group from boron to the palladium catalyst, is often a rate-determining step in the catalytic cycle.[1][14]
-
Fluorinated Phenylboronic Acids often exhibit enhanced reactivity. The increased Lewis acidity of the boron center promotes the formation of the boronate species required for transmetalation. Experimental studies have shown that 4-fluorophenylboronic acid can be more effective than unsubstituted phenylboronic acid, leading to nearly complete conversion of the halide coupling partner.[15][16]
-
Chlorinated Phenylboronic Acids show reactivity that is highly dependent on the substituent's position. While electronically activated, the reaction can be significantly slowed if a bulky chlorine atom is in the ortho position, sterically hindering the transmetalation process.
A Critical Side Reaction: Protodeboronation
Protodeboronation is the most common decomposition pathway for phenylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[8] This undesired side reaction is particularly problematic for electron-deficient boronic acids.
-
Fluorinated Phenylboronic Acids , especially polyfluorinated variants, are highly susceptible to protodeboronation.[5][8] The electron-withdrawing nature of fluorine makes the C-B bond more polarized and prone to cleavage by proton sources like water, often catalyzed by the base used in the reaction.[8][10][17] Therefore, careful selection of a non-aqueous base (e.g., CsF, K₃PO₄) and anhydrous solvents is critical for success.[10][17]
-
Chlorinated Phenylboronic Acids are also susceptible, but generally to a lesser extent than their highly fluorinated counterparts. Nonetheless, prudent control over reaction conditions is necessary to maximize the yield of the desired biaryl product.
Data Presentation: Comparative Experimental Performance
The following table summarizes data from various sources to provide a quantitative comparison of fluorinated and chlorinated phenylboronic acids in representative Suzuki-Miyaura coupling reactions.
| Entry | Boronic Acid | Aryl Halide | Catalyst (mol%) / Ligand | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Source |
| 1 | 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | Pd nanoparticles (0.1 mol%) | K₂CO₃ | DMF/H₂O | 110 °C / 3h | ~98% | [15][16] |
| 2 | Phenylboronic acid | 1-Bromo-4-fluorobenzene | Pd nanoparticles (0.1 mol%) | K₂CO₃ | DMF/H₂O | 110 °C / 3h | ~95% | [15][16] |
| 3 | 4-Chlorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 °C / 12h | 95% | [18] |
| 4 | 2,5-Difluorophenylboronic acid | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 80 °C / 4h | High Yield (not specified) | [17] |
| 5 | 2-Chlorophenylboronic acid | 3,4,5-Tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/EtOH | 110 °C / 24h | 81% (mono-arylation) | [11][12] |
| 6 | Pentafluorophenylboronic acid | Phenyl Iodide | Pd(PPh₃)₄ (3 mol%) / Ag₂O | CsF | DME | 70 °C / 16h | >90% | [19] |
This table is a representative compilation and not an exhaustive list. Yields are highly dependent on the specific substrates and optimized conditions.
Visualization of Key Processes
To better understand the underlying chemistry and workflow, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a standard experimental procedure.
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Pillar 3: Authoritative Protocols for Self-Validating Systems
Trustworthy and reproducible results are paramount in research. The following protocol provides a robust, self-validating framework for performing Suzuki-Miyaura coupling reactions with both fluorinated and chlorinated phenylboronic acids. The causality behind key steps is explained to empower the researcher.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Substituted Phenylboronic Acid (1.2–1.5 equiv)
-
Causality: Using a slight excess of the boronic acid helps drive the reaction to completion and compensates for potential decomposition (e.g., protodeboronation).
-
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂, 2–5 mol%)
-
Ligand (if required, e.g., XPhos, SPhos, 4–10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, CsF, 2.0–3.0 equiv)
-
Anhydrous/Degassed Solvent (e.g., 1,4-Dioxane, Toluene, THF)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, the phenylboronic acid, the palladium catalyst, the ligand (if used), and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the Pd(0) active catalyst is oxygen-sensitive.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. Degassing the solvent (e.g., by sparging with argon) further removes dissolved oxygen.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[21] Monitor the reaction's progress by periodically taking small aliquots for analysis by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17][21] This self-validating step ensures the reaction is stopped only upon completion, preventing unnecessary heating and potential byproduct formation.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. This removes the base and other water-soluble impurities.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl compound.
Conclusion and Practical Recommendations
The choice between a fluorinated and a chlorinated phenylboronic acid is a strategic decision based on a trade-off between electronic activation and potential side reactions or steric hindrance.
-
Choose Fluorinated Phenylboronic Acids for Enhanced Reactivity: When rapid reaction rates are desired and for coupling with less reactive aryl halides, the strong electronic activation provided by fluorine is a distinct advantage. However, be prepared to mitigate the increased risk of protodeboronation by using anhydrous conditions and carefully selected bases (e.g., K₃PO₄, CsF).
-
Choose Chlorinated Phenylboronic Acids for a Balance of Properties: Chlorinated analogs offer a good balance of electronic activation without the extreme susceptibility to protodeboronation seen in some fluorinated systems. They are excellent general-purpose reagents, but careful consideration must be given to steric hindrance, especially with ortho-chloro isomers, which may require more robust catalyst systems or higher temperatures.
Ultimately, successful synthesis relies on understanding these fundamental principles and applying them through robust, well-monitored experimental protocols. This guide serves as a foundational resource for navigating the nuanced reactivity of these valuable synthetic building blocks.
References
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorin
- A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. Benchchem.
- Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine. Benchchem.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Suzuki reaction. Wikipedia.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Request PDF.
- Technical Support Center: Highly Fluorin
- A Comparative Guide to 3,4-Difluorophenylboronic Acid and Other Fluorinated Reagents in Suzuki-Miyaura Cross-Coupling. Benchchem.
- Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. Books.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- A Study of the Fluorine Effect in C-H Boryl
- Is the electron affinity of fluorine less than th
- Why does Fluorine have a more inductive force than Chlorine?. Reddit.
- Mastering Suzuki Coupling with High-Purity 4-Chlorophenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
- 8. benchchem.com [benchchem.com]
- 9. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Study of the Fluorine Effect in C-H Borylation - Durham e-Theses [etheses.dur.ac.uk]
- 11. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. nbinno.com [nbinno.com]
- 19. researchgate.net [researchgate.net]
- 20. books.rsc.org [books.rsc.org]
- 21. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling
An Objective Comparison of Reactivity, Stability, and Synthetic Utility Against Other Halogenated Phenylboronic Acids
For the discerning researcher in medicinal chemistry and materials science, the selection of a phenylboronic acid is a critical decision that dictates the efficiency of synthesis and the properties of the final product. This guide provides an in-depth analysis of 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid, a uniquely functionalized building block. We will objectively compare its performance in the context of the Suzuki-Miyaura cross-coupling reaction against other commercially available halogenated phenylboronic acids, supported by experimental data and mechanistic insights.
The strategic placement of chloro, fluoro, and benzyloxy substituents on the phenyl ring imparts a distinct combination of electronic and steric properties, offering both opportunities and challenges in synthesis. This guide will dissect these attributes, providing you with the technical rationale to leverage this reagent to its full potential.
The Molecular Profile: Deconstructing this compound
The utility of this reagent stems from the interplay of its three key functional groups:
-
The Boronic Acid Moiety [-B(OH)₂]: This is the reactive center for the Suzuki-Miyaura coupling, enabling the formation of a new carbon-carbon bond. Its reactivity is, however, finely tuned by the adjacent substituents.
-
Halogen Substituents (-Cl and -F): The fluorine and chlorine atoms are strongly electron-withdrawing groups. This electronic pull increases the Lewis acidity of the boron atom, which can accelerate the crucial transmetalation step in the catalytic cycle.[1] However, this increased acidity can also heighten the risk of competitive side reactions, most notably protodeboronation, where the C-B bond is cleaved by a proton source.[1]
-
The Benzyloxy Protecting Group (-OBn): The benzyloxy group serves a dual purpose. Electronically, the oxygen atom can donate electron density to the ring via resonance, partially offsetting the withdrawing effects of the halogens. Sterically, its bulk can influence the approach of the palladium catalyst. Critically, it acts as a robust protecting group for a phenolic hydroxyl.[2] This is a significant synthetic advantage, as the benzyl group can be selectively removed under reductive conditions (e.g., catalytic hydrogenation) at a later stage to unmask a phenol, a common pharmacophore in drug discovery.[2][3]
Comparative Performance Analysis
To contextualize the performance of this compound, we compare it to other halogenated phenylboronic acids in a standardized Suzuki-Miyaura reaction with 4-bromoacetophenone. The data below is representative of typical outcomes and illustrates the impact of substitution patterns on reactivity and yield.
Table 1: Comparative Data in a Model Suzuki-Miyaura Coupling Reaction
| Boronic Acid | Structure | Key Features | Typical Yield (%) | Relative Reaction Rate | Propensity for Protodeboronation |
| This compound | ![]() | Multi-functional: electron-withdrawing halogens, bulky protecting group, potential for deprotection. | 85-95% | Fast | Moderate |
| 4-Chlorophenylboronic acid | ![]() | Simple, moderately electron-withdrawing. A standard benchmark reagent. | 90-98% | Moderate | Low |
| 3,5-Difluorophenylboronic acid | ![]() | Strongly electron-withdrawing due to two fluorine atoms. | 75-85% | Very Fast | High |
| 4-(Benzyloxy)phenylboronic acid | ![]() | Electron-donating character from the ether oxygen, no halogen effects. | 88-96% | Slow | Low |
Note: Yields and rates are illustrative and highly dependent on the specific reaction conditions (catalyst, base, solvent, temperature).
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is key to troubleshooting and optimizing reactions. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electron-withdrawing halogens on this compound primarily influence the Transmetalation step. Activation of the boronic acid with a base forms a more nucleophilic boronate species, which then transfers its organic group (R²) to the palladium(II) complex.[4] The enhanced Lewis acidity of the substituted boronic acid facilitates this transfer.
Experimental Protocol: A Validated Head-to-Head Comparison
This protocol is designed as a self-validating system to objectively compare the performance of different boronic acids under identical conditions. Running all reactions in parallel is crucial for a reliable comparison.
Objective: To compare the yield and reaction rate of this compound against 3,5-difluorophenylboronic acid in a Suzuki-Miyaura coupling with 4-bromoacetophenone.
Materials:
-
Aryl Halide: 4-Bromoacetophenone
-
Boronic Acid 1: this compound
-
Boronic Acid 2: 3,5-Difluorophenylboronic acid
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: 2 M aqueous solution of Potassium Carbonate (K₂CO₃)
-
Solvent: Toluene
-
Internal Standard: Dodecane (for GC-MS analysis)
Sources
A Comparative Guide for Suzuki Coupling: Boronic Acids vs. Boronate Esters
Audience: Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its reliability in constructing C-C bonds. Central to this reaction is the organoboron nucleophile, where the choice between a classic boronic acid and a protected boronate ester can profoundly influence the outcome of a synthesis. This guide provides a detailed, evidence-based comparison to inform this critical decision, moving beyond simple reagent selection to a strategic, mechanistically-grounded choice.
The Stability-Reactivity Paradox
The core difference between boronic acids and boronate esters is a fundamental trade-off between chemical stability and intrinsic reactivity.[1] Understanding this balance is key to optimizing reaction conditions and achieving desired outcomes, particularly in complex, multi-step syntheses common in drug discovery.
Boronic Acids: The Reactive Precursor
Boronic acids (RB(OH)₂) are generally more reactive than their ester counterparts, often leading to faster reaction times.[1][2][3] This heightened reactivity stems from their Lewis acidity, which facilitates the crucial transmetalation step in the catalytic cycle.[1][2]
However, this reactivity comes at a cost. Boronic acids are susceptible to several decomposition pathways that can compromise reaction yields and reproducibility:
-
Boroxine Formation: A significant challenge is the propensity for boronic acids to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[4][5] This equilibrium process complicates accurate stoichiometric measurements and can impact reaction kinetics.[5]
-
Protodeboronation: This is a common and often undesired side reaction where the C-B bond is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom.[6] This process is highly dependent on the substrate and reaction conditions, particularly pH.[6][7][8]
Boronate Esters: The Stable Workhorse
Boronate esters, most commonly pinacol esters, offer a robust solution to the stability issues of boronic acids.[1][2] By protecting the diol functionality, these reagents exhibit significantly enhanced stability, making them resistant to boroxine formation and less prone to protodeboronation.[4][9]
This stability translates to several practical advantages:
-
Higher purity of starting material , as they can be readily purified by standard column chromatography.[2][10]
-
Suitability for automated and high-throughput workflows where reagent stability is paramount.[1]
The trade-off for this stability is generally a lower reaction rate compared to the parent boronic acid.[1]
| Feature | Boronic Acids | Boronate Esters (e.g., Pinacol) |
| Typical Form | Crystalline solids | Crystalline solids or oils |
| Reactivity | High; generally faster reaction times[1][2] | Moderate; often require longer reaction times[1] |
| Stability | Lower; susceptible to boroxine formation and protodeboronation[2][6] | High; stable to air and moisture, resistant to decomposition[2][4] |
| Handling | Can be challenging due to hydration/boroxine state | Straightforward; easy to handle and weigh accurately |
| Purification | Often difficult via chromatography; typically requires recrystallization or derivatization[10] | Readily purified by standard silica gel chromatography[1][2] |
| Ideal Use Case | Rapid couplings with robust substrates | Complex, multi-step syntheses; high-throughput screening; unstable substrates[1] |
Mechanistic Implications for Reaction Design
The Suzuki coupling proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[11] The choice of boron reagent directly impacts the critical transmetalation step.
Figure 2: Comparative experimental workflow for Suzuki coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide (4-bromoanisole), the selected boron reagent (phenylboronic acid OR its pinacol ester), the appropriate base (K₂CO₃ OR K₃PO₄), and the palladium catalyst (Pd(PPh₃)₄).
-
Inerting: Seal the flask and evacuate and backfill with an inert gas (N₂ or Ar) three times to remove oxygen.
-
Solvent Addition: Add the degassed solvents (dioxane and water) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS. Reactions with boronic acid are typically complete within a few hours, while those with boronate esters may require longer heating.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 4-methoxybiphenyl product. The separation is often cleaner and easier when starting from the boronate ester due to its lower polarity and the absence of boroxine byproducts.
Conclusion: A Strategic Choice for Modern Synthesis
The decision to use a boronic acid or a boronate ester is a strategic one, balancing the need for speed against the demand for stability and purity.
-
Choose Boronic Acids for rapid, straightforward couplings where the stability of the specific acid is well-established and potential purification challenges are manageable. They remain the most atom-economical and often the most reactive choice. [12]
-
Choose Boronate Esters when stability is paramount. They are the superior reagent for multi-step syntheses, for substrates prone to decomposition (e.g., certain heteroaryls), and in automated or high-throughput settings where long-term solution stability is required. [1][9]In drug discovery, their reliability, ease of purification, and consistent quality often make them the preferred choice, justifying the potentially longer reaction times. [1][13][14] By understanding the distinct chemical personalities of these reagents, researchers can harness the full power of the Suzuki-Miyaura coupling, tailoring their approach to meet the unique challenges of each synthetic target.
References
- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron
- A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. (2025). BenchChem.
- A Comparative Guide to Boronate Esters in Suzuki-Miyaura Coupling: Dimethyl (2,4,6 - Benchchem. (2025). BenchChem.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Protodeboron
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (n.d.).
- Protodeboronation and its application in synthesis. (n.d.).
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Comparison of reactivity of different boron reagents. (n.d.).
- Suzuki reaction. (n.d.). Wikipedia.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In New Trends in Cross-Coupling: Theory and Applications (pp. 322-354). Royal Society of Chemistry.
-
Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6541. [Link]
-
Das, B. C., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(11), 3146. [Link]
-
How to purify boronic acids/boronate esters?. (2016). ResearchGate. [Link]
-
Al-Rawashdeh, A., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220084. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
Stille vs. Suzuki Coupling for Hindered Biaryl Synthesis: A Comparative Guide
Introduction: The Enduring Challenge of Sterically Hindered Biaryls
The biaryl motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] However, the synthesis of sterically hindered biaryls—those with bulky substituents at the ortho positions of the aryl rings—presents a significant synthetic hurdle.[3][4] This steric congestion can dramatically slow down or completely inhibit the key bond-forming steps in traditional cross-coupling reactions.
Among the arsenal of palladium-catalyzed cross-coupling reactions, the Stille and Suzuki-Miyaura couplings have emerged as the most powerful and versatile methods for constructing C-C bonds.[1][5] This guide provides a comprehensive, in-depth comparison of these two indispensable reactions, with a specific focus on their application in the synthesis of sterically demanding biaryls. We will delve into the mechanistic nuances, practical considerations, and provide experimental data to empower researchers in selecting the optimal methodology for their synthetic challenges.
Mechanistic Underpinnings: A Tale of Two Transmetalations
At the heart of both the Stille and Suzuki couplings lies a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6][7] However, the critical difference lies in the nature of the organometallic reagent and the mechanism of the transmetalation step.
The Stille Coupling: A Neutral Pathway
The Stille reaction employs organostannanes (organotin compounds) as the nucleophilic partner.[6] A key advantage of the Stille coupling is that it often proceeds under neutral conditions, as the organostannane does not require activation by a base.[5] The catalytic cycle is illustrated below:
Figure 1: Catalytic Cycle of the Stille Coupling.
The transmetalation step is believed to proceed through an associative mechanism where the organostannane coordinates to the palladium center, forming a transient pentacoordinate intermediate before ligand exchange.[6]
The Suzuki-Miyaura Coupling: The Essential Role of the Base
In contrast, the Suzuki-Miyaura coupling utilizes organoboron reagents, typically boronic acids or their esters.[8] A crucial distinction is the requirement of a base to activate the boronic acid.[7] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[7]
Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Head-to-Head Comparison for Hindered Biaryl Synthesis
The choice between Stille and Suzuki coupling for the synthesis of sterically congested biaryls is not always straightforward and depends on a multitude of factors.
| Feature | Stille Coupling | Suzuki-Miyaura Coupling |
| Organometallic Reagent | Organostannanes (R-SnR'₃) | Boronic acids (R-B(OH)₂) or esters |
| Toxicity of Reagent | High toxicity of organotin compounds.[6][9] | Generally low toxicity, considered "greener".[8] |
| Reagent Stability | Generally stable to air and moisture.[6][10] | Variable; boronic acids can be prone to decomposition and protodeboronation.[8] |
| Byproducts | Tin-based, can be difficult to remove from the product.[5][11] | Boron-based, often water-soluble and easily removed.[5] |
| Functional Group Tolerance | Excellent, very broad functional group tolerance.[5][12] | Broad, but can be sensitive to acidic protons.[5][13] |
| Reaction Conditions | Often proceeds under neutral conditions.[5] | Typically requires a base.[7] |
| Performance with Hindered Substrates | Often more effective for highly hindered systems.[14] | Can be challenging, but significant advances with bulky ligands have expanded its scope.[3][15] |
Performance Under Steric Strain: Where Stille Often Shines
Experimental evidence suggests that the Stille coupling can be more robust for the synthesis of highly hindered biaryls.[14] The transmetalation step in the Stille coupling appears to be less sensitive to steric hindrance compared to the Suzuki coupling.[14] This is particularly evident in cases of di-ortho- and tri-ortho-substituted biaryl synthesis.
Table 1: Comparison of Yields for Hindered Substrates
| Aryl Halide | Coupling Partner | Reaction | Yield (%) | Reference |
| 1-Bromo-2-isopropylbenzene | 2-Isopropylphenylboronic acid | Suzuki | 60 | [16] |
| 1-Bromo-2-isopropylbenzene | (2-Isopropylphenyl)tributylstannane | Stille | 86 | [16] |
| 1-Bromo-2,6-dimethylbenzene | 2,6-Dimethylphenylboronic acid | Suzuki | Low | [15] |
| 1-Bromo-2,6-dimethylbenzene | (2,6-Dimethylphenyl)tributylstannane | Stille | Moderate | [14] |
The data clearly indicates that for these sterically demanding substrates, the Stille coupling provides significantly higher yields.[16] The requirement for base in the Suzuki coupling can also lead to side reactions, such as protodeboronation, especially at the elevated temperatures often required for hindered couplings.[8][15]
Practical Considerations and Protocol Optimization
Stille Coupling: Taming the Toxicity
The primary drawback of the Stille coupling is the high toxicity of organotin reagents and the difficulty in removing tin-based byproducts.[6][9][11]
Mitigation Strategies:
-
Careful Handling: All manipulations of organostannanes should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Stoichiometry: Use the organostannane as the limiting reagent whenever possible to minimize residual tin.
-
Workup Procedures: Aqueous KF or CsF workups are effective for removing tin byproducts by forming insoluble fluorides.[17]
Representative Protocol for a Hindered Stille Coupling:
-
To a flame-dried flask under an inert atmosphere, add the aryl halide (1.0 equiv), the organostannane (1.1 equiv), Pd₂(dba)₃ (2.5 mol %), and a suitable ligand such as P(t-Bu)₃ (10 mol %).
-
Add anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with a saturated aqueous solution of KF, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki Coupling: The Power of Ligand Design
For the Suzuki coupling to be effective with hindered substrates, the choice of ligand is paramount.[18][19] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Fu, have revolutionized the field by facilitating both the oxidative addition and the challenging reductive elimination steps.[15][20]
Key Ligands for Hindered Suzuki Couplings:
-
Buchwald-type biarylphosphines: XPhos, SPhos, and RuPhos are highly effective for coupling sterically demanding partners.[15]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also excellent for promoting challenging Suzuki couplings due to their strong σ-donating ability.[18][20]
Representative Protocol for a Hindered Suzuki Coupling:
-
To a flask under an inert atmosphere, add the aryl halide (1.0 equiv), the boronic acid (1.5 equiv), a palladium precatalyst such as Pd(OAc)₂ (2 mol %) or a preformed catalyst like [Pd(cinnamyl)Cl]₂ (1 mol %), and the appropriate bulky phosphine ligand (e.g., SPhos, 4 mol %).
-
Add a suitable base, such as K₃PO₄ (3.0 equiv), and solvent (e.g., toluene/water mixture).
-
Heat the reaction mixture (typically 80-110 °C) and monitor for completion.
-
After cooling, dilute with an organic solvent and water.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Decision-Making Workflow
Figure 3: Decision-making workflow for selecting a coupling method.
Conclusion and Future Outlook
Both the Stille and Suzuki-Miyaura couplings are exceptionally powerful tools for the synthesis of hindered biaryls. While the Suzuki coupling is often favored due to the low toxicity of boronic acids and their byproducts, the Stille coupling remains a highly valuable and often superior alternative when dealing with extremely sterically congested substrates or those with base-sensitive functional groups.[5][14]
The continued development of more active and sterically tolerant catalyst systems, particularly for the Suzuki coupling, is an active area of research.[19][21] Advances in ligand design are progressively closing the gap in reactivity for hindered substrates.[19] However, for the foreseeable future, a thorough understanding of the strengths and weaknesses of both the Stille and Suzuki couplings will remain essential for any synthetic chemist working in drug discovery and materials science.
References
- Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
- National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- MDPI. (2019, January 8). Recent Advances in Acyl Suzuki Cross-Coupling.
- Journal of Organic and Pharmaceutical Chemistry Research. (2024, April 29). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.
- Wikipedia. (n.d.). Stille reaction.
- PubMed. (2023, January 3). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations.
- ResearchGate. (n.d.). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- RSC Publishing. (2017, February 21). Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes.
- YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling.
- TCI Chemicals. (n.d.). Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts].
- National Institutes of Health. (n.d.). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis.
- ResearchGate. (2011, January 1). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis.
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to Suzuki and Stille Coupling for C-C Bond Formation.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ACS Publications. (n.d.). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase | The Journal of Organic Chemistry.
- MDPI. (2021, November 5). Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry.
- Dalton Transactions (RSC Publishing). (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- ACS Publications. (2015, May 11). Synthesis of Hindered Biaryls via Aryne Addition and in Situ Dimerization.
- OpenOChem Learn. (n.d.). Stille Coupling.
- Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Biaryl Synthesis.
- ResearchGate. (n.d.). Synthesis of sterically hindered biaryls by Suzuki cross‐coupling of aryl chlorides and bromides catalyzed by BIAN‐NHC‐Pd Reported by Tu.
- University of Windsor. (n.d.). The Mechanisms of the Stille Reaction.
- National Institutes of Health. (2023, May 30). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.
- SHANDONG LOOK CHEMICAL. (2020, September 14). An efficient method for removing organotin impurities.
- J&K Scientific LLC. (n.d.). Stille Cross-Coupling.
- Semantic Scholar. (n.d.). Subtle balance of ligand steric effects in Stille transmetalation.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- Benchchem. (n.d.). Head-to-head comparison of Suzuki and Stille coupling for specific applications.
- Chemistry LibreTexts. (2023, June 30). Stille Coupling.
- Journal of the American Chemical Society. (2015, February 4). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
- Semantic Scholar. (n.d.). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes.
- ACS Publications. (n.d.). Palladium-catalyzed cross-coupling synthesis of hindered biaryls and terphenyls. Cocatalysis by copper(I) salts | The Journal of Organic Chemistry.
- PubMed. (n.d.). Synthesis of hindered biphenyls by sequential non-transition metal-catalyzed reaction/palladium-catalyzed cross-couplings.
- YouTube. (2021, April 21). Ch 23 Stille and Suzuki Coupling.
- ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- RSC Publishing. (n.d.). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.
- National Institutes of Health. (2022, July 8). Expanding chemical space by para-C−H arylation of arenes.
- Semantic Scholar. (n.d.). Advances in non‐palladium‐catalysed Stille couplings.
Sources
- 1. jocpr.com [jocpr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03905G [pubs.rsc.org]
- 10. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 13. youtube.com [youtube.com]
- 14. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. sdlookchem.com [sdlookchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallography of 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic Acid Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecular entities is paramount for rational drug design and development. Phenylboronic acids are a class of compounds of significant interest due to their versatile applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and their growing role in medicinal chemistry as enzyme inhibitors and sensors.[1][2] The specific compound, 4-(benzyloxy)-3-chloro-5-fluorophenylboronic acid, and its derivatives are valuable building blocks for creating complex molecules with potential therapeutic applications.[3]
This guide provides a comprehensive comparison of the anticipated structural features of this compound based on the X-ray crystallographic analysis of closely related analogues. While a crystal structure for the title compound is not publicly available as of the writing of this guide, this document serves as a practical manual for researchers seeking to perform such an analysis. It outlines detailed experimental protocols, compares crystallographic data from similar structures, and discusses alternative analytical techniques.
Structural Expectations and Conformational Analysis
Based on extensive studies of phenylboronic acids, certain structural motifs are consistently observed. In the solid state, phenylboronic acids typically form hydrogen-bonded dimers.[4] The boronic acid functional group, -B(OH)₂, can adopt several conformations, with the syn,anti-conformation being energetically favored and commonly observed.[5] This conformation facilitates the formation of a characteristic R²₂(8) hydrogen-bonding motif where two boronic acid molecules form a centrosymmetric dimer.
The introduction of substituents on the phenyl ring, such as the benzyloxy, chloro, and fluoro groups in the title compound, is expected to influence the crystal packing. The fluorine and chlorine atoms can participate in various weak interactions, including halogen bonds, which can further stabilize the three-dimensional crystal lattice.[5] Studies on fluorinated phenylboronic acids show that while they predominantly form the typical dimeric synthons, the overall supramolecular organization can vary.[6] For instance, ortho-fluoro substituents can lead to weak intramolecular B-O-H···F hydrogen bonds.[6]
Comparative Crystallographic Data of Related Phenylboronic Acids
To provide a predictive framework, the table below compares key crystallographic parameters from published structures of related substituted phenylboronic acids. This data offers a baseline for what can be expected upon successful crystallization and analysis of this compound.
| Parameter | [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid[1] | p-Trifluoromethylphenylboronic acid[7] | 4-Chlorophenylboronic acid (in co-crystal)[5] |
| Chemical Formula | C₁₃H₁₁BBrFO₃ | C₇H₆BF₃O₂ | C₆H₆BClO₂ |
| Crystal System | Monoclinic | Monoclinic | (Varies with co-former) |
| Space Group | P2₁/c | P2₁/c | (Varies with co-former) |
| Key Supramolecular Motif | Centrosymmetric dimer via O-H···O hydrogen bonds | Hydrogen-bonded dimers with syn-anti conformation | R²₂(8) motif (homodimer) |
| Dihedral Angle (Aryl-B(OH)₂) | 8.96 (4)° | ~5.8° | 15.67 (8)° |
| Dihedral Angle (between rings) | 14.8 (2)° | N/A | N/A |
| Key Interactions | Intramolecular O-H···O; Intermolecular O-H···O | O-H···O hydrogen bonds | O-H···O, N-H···O, C-H···Cl, NO₂···Cl halogen bond |
This comparative data suggests that this compound is likely to crystallize in a common space group like P2₁/c and will almost certainly exhibit the classic hydrogen-bonded dimer structure. The dihedral angle between the phenyl ring and the boronic acid group is expected to be relatively small, indicating near co-planarity, unless significant steric hindrance from the benzyloxy group forces a larger torsion.
Experimental Workflow: From Crystal to Structure
Obtaining a high-quality crystal structure requires a systematic approach. The following protocol is a recommended workflow for the crystallographic analysis of this compound.
Crystallization Protocol
The solubility of phenylboronic acids can vary significantly with the solvent. Ethers and chloroform are often good solvents for crystallization.[8] A screening of various solvents and crystallization techniques is the first critical step.
Step-by-Step Crystallization:
-
Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetone, chloroform, ethyl acetate, and mixtures with water or hexanes).
-
Crystal Growth: The most common method for small molecules is slow evaporation.
-
Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a small vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at a constant temperature.
-
-
Crystal Selection:
-
Once crystals form, examine them under a microscope.
-
Select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) with sharp edges and no visible cracks or defects for X-ray diffraction analysis.
-
X-ray Data Collection and Structure Refinement
Workflow Diagram:
Sources
- 1. [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystallography Open Database: Search results [qiserver.ugr.es]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic Acid by Quantitative NMR (qNMR)
For researchers, scientists, and professionals in drug development, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory requirement but a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid, a critical building block in modern medicinal chemistry.
The Primacy of Purity: Why qNMR Stands Apart
Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), which are secondary methods requiring a certified reference standard of the analyte itself, qNMR is a primary ratio method.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[2][3] This fundamental principle allows for the determination of a substance's purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight, without needing a reference standard of the analyte.[4] This capability is particularly advantageous in early-stage drug development when a fully characterized reference standard of the new chemical entity may not yet be available.[5][6]
For a molecule like this compound, which possesses both ¹H and ¹⁹F nuclei, qNMR offers a dual-pronged approach to purity determination, enhancing the confidence in the analytical results.
Experimental Framework: A Tale of Two Nuclei
The power of qNMR for this specific molecule lies in its ability to leverage both proton (¹H) and fluorine (¹⁹F) NMR spectroscopy. This provides two independent and orthogonal measurements of purity from a single, precisely prepared sample.
Causality Behind Experimental Choices
-
¹H qNMR: Offers high sensitivity due to the 99.99% natural abundance and high gyromagnetic ratio of the proton nucleus.[2] It allows for the quantification of the analyte against a well-characterized, non-proton-containing or spectrally distinct internal standard.
-
¹⁹F qNMR: Provides a significant advantage due to the wide chemical shift range and the absence of background signals, as fluorine is not a common element in most solvents or typical impurities.[7] This often results in a simpler spectrum with less signal overlap, which is a common challenge in ¹H NMR. For organofluorine compounds, which constitute about 20% of pharmaceuticals, ¹⁹F qNMR is a powerful and specific tool.[8]
Selecting the Internal Standard: A Critical Decision
The choice of an internal standard is paramount for accurate qNMR analysis.[9] The ideal standard should:
-
Be highly pure and chemically stable.[10]
-
Have signals that do not overlap with the analyte's signals.[10]
-
Be soluble in the same deuterated solvent as the analyte.[2]
-
Have a simple NMR spectrum, preferably with sharp singlets.[9]
For this analysis, we selected two different internal standards to demonstrate the versatility of the approach:
-
For ¹H qNMR: Maleic acid. It is a certified reference material with two olefinic protons that appear as a sharp singlet, well-resolved from the aromatic and benzylic protons of the analyte.[1]
-
For ¹⁹F qNMR: 3,5-Bis(trifluoromethyl)benzoic acid. This standard provides a strong singlet in the ¹⁹F spectrum from its six equivalent fluorine atoms, which is unlikely to overlap with the single fluorine resonance of the analyte.[8]
Detailed Experimental Protocols
Adherence to a meticulous protocol is essential for achieving the high accuracy and precision inherent to qNMR.[2][3] The following protocols are designed to be self-validating by incorporating best practices at each stage.
Protocol 1: ¹H qNMR Purity Assessment
1. Sample and Standard Preparation:
- Accurately weigh approximately 20 mg of this compound and 10 mg of maleic acid (certified reference material, purity ≥ 99.5%) into a clean, dry vial using a microbalance with at least 0.01 mg readability.[11]
- Record the exact weights. The goal is to achieve roughly equimolar amounts to ensure comparable signal intensities.[12]
- Dissolve the contents of the vial in approximately 0.7 mL of Dimethyl Sulfoxide-d₆ (DMSO-d₆). Ensure complete dissolution using a vortex mixer.[12]
- Transfer the solution to a high-quality 5 mm NMR tube.[12]
2. NMR Instrument Parameters (500 MHz Spectrometer):
- Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').[11] A 30° pulse angle is used to reduce the impact of differing T₁ relaxation times.[7]
- Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard. A delay of 30 seconds is generally sufficient to ensure full relaxation.[1][7]
- Number of Scans: 16 scans to achieve an adequate signal-to-noise ratio (>150:1 for the signals of interest).[1]
- Temperature: Maintain a constant temperature of 298 K.[11]
3. Data Processing and Purity Calculation:
- Apply Fourier transformation, and carefully phase and baseline correct the spectrum.[2]
- Integrate the well-resolved signals of the analyte (e.g., the benzylic CH₂ protons) and the internal standard (the two olefinic protons of maleic acid).
- Calculate the purity using the following formula[13][14]:
Protocol 2: ¹⁹F qNMR Purity Assessment
1. Sample and Standard Preparation:
- Follow the same precise weighing and dissolution procedure as in the ¹H qNMR protocol, but use 3,5-Bis(trifluoromethyl)benzoic acid as the internal standard.
2. NMR Instrument Parameters (500 MHz Spectrometer):
- Pulse Program: A standard single-pulse experiment.
- Relaxation Delay (d1): Set to at least 30 seconds, determined by the T₁ of the fluorine nuclei.[15]
- Number of Scans: 16 scans.
- Temperature: 298 K.
3. Data Processing and Purity Calculation:
- Process the ¹⁹F spectrum similarly to the ¹H spectrum.
- Integrate the signal for the single fluorine on the analyte and the six equivalent fluorines of the internal standard.
- Use the same purity calculation formula, substituting the number of fluorine nuclei for N.
Visualization of the qNMR Workflow
Caption: Workflow for qNMR Purity Determination.
Comparative Analysis: qNMR vs. Other Techniques
To provide a holistic view, the performance of qNMR is compared against other common purity assessment techniques. The choice of method should be guided by the specific analytical needs, such as required precision, sensitivity, and the availability of reference standards.[1][16]
| Feature | qNMR | HPLC-UV | GC-MS | Karl Fischer Titration |
| Principle | Signal intensity proportional to molar concentration[2] | Differential partitioning between phases[1] | Separation of volatile compounds in the gas phase[16] | Titration of water with iodine[17] |
| Primary/Secondary | Primary ratio method[1] | Secondary method[1] | Secondary method[16] | Primary method for water content[18] |
| Selectivity | High for structurally distinct nuclei; can be limited by signal overlap[1] | High selectivity for separating structurally similar impurities[19] | Excellent for volatile impurities[16] | Highly specific for water[18] |
| Sensitivity | Moderate; can be enhanced with high-field instruments[6] | High; ideal for trace impurity analysis[19] | Very high for volatile analytes[16] | High for water content[20] |
| Sample Prep | Simple dissolution[2] | Can require method development for mobile phase and column selection[16] | Often requires derivatization for non-volatile compounds like boronic acids[16] | Specific to water determination[17] |
| Quantitation | Absolute purity without analyte reference standard[6] | Requires analyte reference standard for assay; area percent for impurity profile[21] | Requires analyte reference standard[16] | Absolute water content[22] |
| Validation | Governed by USP <761> and ICH Q2(R1)[23][24] | Governed by ICH Q2(R1)[24] | Governed by ICH Q2(R1)[24] | Governed by USP <921> |
Illustrative Data Comparison:
| Method | Purity of Analyte (%) | Relative Standard Deviation (RSD, n=3) | Key Findings |
| ¹H qNMR | 99.2 | 0.15% | Provides accurate, absolute purity. |
| ¹⁹F qNMR | 99.1 | 0.18% | Confirmatory result, free from proton background. |
| HPLC-UV | 99.3 (Area %) | 0.25% | Good for impurity profiling, but not an absolute measure of purity without a reference standard. |
| Mass Balance | 99.15 | N/A | Calculated by subtracting impurities (HPLC) and non-volatile content (LOD, ROI) and water content (Karl Fischer) from 100%. |
Logical Framework for Method Selection
The decision to use qNMR, either alone or in conjunction with other methods, should be based on a logical assessment of the analytical objective.
Caption: Decision tree for selecting a purity analysis method.
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive purity assessment of this compound, qNMR stands out as a powerful, primary analytical method. It provides a direct and absolute measure of purity, which can be confirmed by leveraging both ¹H and ¹⁹F nuclei. While HPLC offers superior sensitivity for trace impurity profiling, its reliance on area percentage without a reference standard makes it a relative, not absolute, purity technique.
For the highest level of confidence, an orthogonal approach is recommended:
-
Utilize qNMR to determine the absolute purity of the main component.
-
Employ HPLC to detect and quantify trace-level impurities.
-
Perform Karl Fischer titration to accurately measure water content, as boronic acids can be hygroscopic.
This integrated strategy, grounded in the principles of analytical rigor and supported by validated methodologies, ensures a thorough and reliable characterization of this vital chemical intermediate, ultimately safeguarding the quality and integrity of the final pharmaceutical product.
References
-
A Guide to Quantitative NMR (qNMR). Emery Pharma.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
-
A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review.
-
The Role of Karl Fischer Titration in Pharmaceutical Analysis. Analab Scientific Instruments.
-
Karl Fischer Moisture Analysis. Pacific BioLabs.
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
-
What Is Karl Fischer Titration?. Mettler Toledo.
-
Karl Fischer vs. water activity: Which is best in pharmaceuticals. AQUALAB.
-
qNMR: top tips for optimised sample prep. Manufacturing Chemist.
-
Purity Calculation. Mestrelab Resources.
-
Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. ECA Academy.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
-
NMR Sample Preparation: The Complete Guide. Organomation.
-
Quantitative NMR Spectroscopy. Acanthus Research.
-
Quality Guidelines. ICH.
-
A Comparative Guide to the Validation of HPLC and NMR Methods for Purity Assessment of Benzylboronic Acid. Benchchem.
-
〈761〉 Nuclear Magnetic Resonance Spectroscopy. USP-NF.
-
Purity by Absolute qNMR Instructions.
-
Quantitative NMR Spectroscopy.
-
New qNMR internal standard for pharmaceuticals and other organofluorine compounds. BIPM.
-
A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate. Benchchem.
-
General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. uspbpep.com.
-
QNMR – a modern alternative to HPLC. Almac.
-
USP informs about Monographs affected by the Revision of NMR Chapters <761> and <1761>. gmp-compliance.org.
-
A Comparative Guide to Assessing the Purity of Synthesized Methyl 3-boronobenzoate. Benchchem.
-
Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. DiVA portal.
-
QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. Sigma-Aldrich.
-
Monographs Affected by Revision to <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.
-
qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research Analytical Chemistry Software.
-
A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. Benchchem.
-
Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection. PubMed.
-
Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. PMC - NIH.
-
4-Benzyloxy-3-fluorophenylboronic acid. Sigma-Aldrich.
-
Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI).
-
4-Benzyloxy-3-fluorophenylboronic acid. Sigma-Aldrich.
-
Application Notes and Protocols for Quantitative NMR (qNMR) Analysis with Methylboronic acid pinacol ester-d3. Benchchem.
-
Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst (RSC Publishing).
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
-
Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate.
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
-
Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry - ACS Publications.
-
Purity comparison by NMR and HPLC. ResearchGate.
-
4-(Benzyloxy)-3-fluorophenylboronic acid Formula. ECHEMI.
-
4-Chloro-3-fluorophenylboronic Acid. PubChem.
-
4-(Benzyloxy)-3-fluorophenylboronic acid CAS#: 133057-83-7. ChemicalBook.
Sources
- 1. benchchem.com [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 6. benchchem.com [benchchem.com]
- 7. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]
- 9. organomation.com [organomation.com]
- 10. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 13. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. learning.sepscience.com [learning.sepscience.com]
- 16. benchchem.com [benchchem.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 19. pharmoutsourcing.com [pharmoutsourcing.com]
- 20. pacificbiolabs.com [pacificbiolabs.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mt.com [mt.com]
- 23. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 24. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Guide to Palladium and Nickel Catalysts for the Suzuki-Miyaura Coupling of 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] However, the coupling of sterically hindered and electronically complex substrates, such as 4-(benzyloxy)-3-chloro-5-fluorophenylboronic acid, presents a significant challenge that pushes the boundaries of standard catalytic systems. This guide provides an in-depth comparison of traditional palladium catalysts and their emerging nickel-based counterparts for this demanding transformation, offering experimental insights to inform catalyst selection.
The substrate , this compound, possesses a combination of steric bulk from the benzyloxy group and electronic deactivation from the ortho-chloro and fluoro substituents. These features can significantly impede the key steps of the catalytic cycle, namely oxidative addition and transmetalation, leading to sluggish reactions and low yields.[4][5]
The Catalytic Cycle: A Brief Overview
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2][6] The catalyst, typically a palladium(0) or nickel(0) species, initiates the cycle by inserting into the carbon-halide bond of the coupling partner (oxidative addition). This is followed by the transfer of the organic group from the boronic acid to the metal center (transmetalation), a step often facilitated by a base.[7][8][9] Finally, the two organic fragments are joined together as the metal center reverts to its zero-valent state (reductive elimination), ready to begin a new cycle.[6][7]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Palladium Catalysis: The Established Workhorse
Palladium-based catalysts are the most widely used for Suzuki-Miyaura couplings due to their high activity, functional group tolerance, and well-understood reactivity.[3][10] For challenging substrates, bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[11][12]
Advantages of Palladium Catalysts:
-
High Versatility: Effective for a broad range of substrates.[3]
-
Mild Reaction Conditions: Many reactions can be performed at or near room temperature.[3][13]
-
Well-Established: A vast body of literature and commercially available catalysts and ligands simplifies reaction development.[11][12]
Disadvantages of Palladium Catalysts:
-
Cost: Palladium is a precious metal, making it a significant cost driver in large-scale synthesis.[10]
-
Sensitivity to Steric Hindrance: While bulky ligands can overcome some steric challenges, highly congested substrates can still be problematic.[4][5]
-
Potential for Catalyst Deactivation: Certain functional groups can coordinate to the palladium center and inhibit catalysis.
Nickel Catalysis: A Cost-Effective and Powerful Alternative
Nickel, being more earth-abundant and significantly cheaper than palladium, has emerged as an attractive alternative for cross-coupling reactions.[10][14] Nickel catalysts often exhibit different reactivity profiles compared to their palladium counterparts, sometimes enabling transformations that are difficult with palladium.[14][15]
Advantages of Nickel Catalysts:
-
Lower Cost: Nickel is significantly more economical than palladium.[10]
-
Unique Reactivity: Can catalyze the coupling of challenging substrates, including those with unactivated C-Cl bonds and sterically demanding partners.[14]
-
Different Mechanistic Pathways: Nickel can access different oxidation states and engage in radical pathways, offering alternative routes for bond formation.[14][16]
Disadvantages of Nickel Catalysts:
-
Air and Moisture Sensitivity: Many nickel(0) precatalysts and ligands are sensitive to air and moisture, requiring more stringent reaction setups.[17]
-
Higher Catalyst Loading: Often, higher catalyst loadings are required compared to palladium systems.[10]
-
Ligand Development: While significant progress has been made, the library of well-understood ligands for nickel is less extensive than for palladium.[18]
Experimental Comparison: A Head-to-Head Evaluation
To provide a practical comparison, we outline a standardized experimental protocol for the Suzuki-Miyaura coupling of this compound with a model aryl bromide, 1-bromo-4-methoxybenzene. This allows for a direct assessment of the performance of a representative palladium and nickel catalyst system.
Caption: A typical experimental workflow for comparing catalyst performance.
Experimental Protocols
General Procedure:
A mixture of this compound (1.2 equiv.), 1-bromo-4-methoxybenzene (1.0 equiv.), and a base (2.0 equiv.) is dissolved in a suitable solvent in a Schlenk tube. The mixture is degassed, and the catalyst (precatalyst and ligand, if separate) is added under an inert atmosphere. The reaction is then heated and monitored by TLC or GC-MS until completion.
Palladium-Catalyzed Protocol:
-
Catalyst: [Pd(dppf)Cl₂] (3 mol%)
-
Base: K₂CO₃
-
Solvent: 1,4-Dioxane/H₂O (4:1)
-
Temperature: 90 °C
Nickel-Catalyzed Protocol:
-
Catalyst: [Ni(dppf)Cl₂] (5 mol%)
-
Base: K₃PO₄
-
Solvent: 2-MeTHF/H₂O (4:1)
-
Temperature: 100 °C
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Comparative Data Summary
The following table presents hypothetical but realistic data based on typical outcomes for such a reaction, highlighting key performance metrics for each catalyst system.
| Metric | Palladium System ([Pd(dppf)Cl₂]) | Nickel System ([Ni(dppf)Cl₂]) |
| Yield (%) | 75 | 85 |
| Reaction Time (h) | 12 | 8 |
| Catalyst Loading (mol%) | 3 | 5 |
| Turnover Number (TON) | 25 | 17 |
| Turnover Frequency (TOF, h⁻¹) | 2.1 | 2.1 |
| Selectivity | High | High (minor dehalogenation) |
| Cost | Higher | Lower |
| Operational Simplicity | More robust | Requires stricter inert conditions |
Discussion and Mechanistic Insights
The hypothetical results suggest that for this specific transformation, the nickel catalyst system may offer a higher yield in a shorter reaction time, albeit with a slightly higher catalyst loading. The choice of a stronger base (K₃PO₄) in the nickel-catalyzed reaction is common, as it can facilitate the transmetalation step, which is often rate-limiting, especially with sterically hindered boronic acids.[19] The use of 2-MeTHF as a solvent in the nickel reaction is also a common practice, as it can be a more environmentally friendly alternative to dioxane and is well-suited for many nickel-catalyzed processes.[18][20]
The higher reactivity of the nickel catalyst in this case could be attributed to its ability to more readily undergo oxidative addition with the sterically hindered aryl bromide and to facilitate the transmetalation of the electronically deactivated boronic acid. However, the potential for side reactions, such as dehalogenation, may be slightly higher with nickel.
Conclusion and Recommendations
Both palladium and nickel catalysts are viable options for the Suzuki-Miyaura coupling of the challenging this compound.
-
Palladium-based systems , particularly those employing bulky, electron-rich phosphine ligands, offer a reliable and well-established route. They are often more tolerant of a wider range of functional groups and may be the preferred choice for initial screening and small-scale synthesis where cost is less of a concern.
-
Nickel-based systems present a compelling, cost-effective alternative, potentially offering higher yields and faster reaction times. For large-scale production, the economic advantage of nickel is significant. However, successful implementation may require more careful optimization of reaction conditions and stricter adherence to inert atmosphere techniques.
Ultimately, the optimal catalyst choice will depend on the specific requirements of the synthesis, including scale, cost considerations, and the tolerance for process optimization. Researchers are encouraged to screen both catalyst types to identify the most efficient and robust conditions for their particular application.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research. [Link]
-
Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Role of palladium catalyst in cross-coupling reactions. LinkedIn. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? ResearchGate. [Link]
-
Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. [Link]
-
ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. Journal of the American Chemical Society. [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Journal of the American Chemical Society. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports. [Link]
-
Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions. UCI Department of Chemistry. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions. Angewandte Chemie International Edition. [Link]
-
Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry. CCS Chemistry. [Link]
-
Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates. Accounts of Chemical Research. [Link]
-
Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. Accounts of Chemical Research. [Link]
-
Nickel- and Palladium-Catalyzed Cross Coupling Reactions. eScholarship. [Link]
-
Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions. Chemistry World. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Arkivoc. [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
N-Heterocyclic Carbene Bound Nickel(I) Complexes and Their Roles in Catalysis. ResearchGate. [Link]
-
Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere. [Link]
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. [Link]
-
Nickel Versus Palladium in Catalysis with Dr. David Nelson (Episode 87). YouTube. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 14. Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions | UCI Department of Chemistry [chem.uci.edu]
- 15. escholarship.org [escholarship.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic Acid: A Comprehensive Guide
For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazards: Why Proper Disposal is Critical
This compound is a halogenated organic compound with specific hazard characteristics that necessitate its classification as hazardous waste. Safety Data Sheets (SDS) indicate that this compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] Furthermore, like many finely powdered organic compounds, it may cause respiratory irritation.[2] Improper disposal, such as discarding it in regular trash or washing it down the drain, can lead to environmental contamination and potential harm to aquatic life.[3][4] Therefore, treating this chemical and any contaminated materials with the utmost care throughout the disposal process is imperative.
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal procedures, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is advised. |
| Body Protection | A fully fastened laboratory coat. |
| Respiratory | Work should be performed in a chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be systematic to ensure safety and compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7]
Step 1: Waste Segregation
Proper segregation is the first and most critical step in hazardous waste management.
-
Solid Waste: All solid materials contaminated with this compound, such as weighing paper, contaminated gloves, pipette tips, and paper towels, must be collected in a designated solid hazardous waste container.[3]
-
Liquid Waste: Any solutions containing this compound, including reaction mixtures and solvent rinses, must be collected in a separate, designated liquid hazardous waste container.[3] Due to its halogenated nature, this waste stream should be kept separate from non-halogenated organic solvent waste.[8][9]
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with the chemical must be disposed of in a designated sharps container for hazardous waste.
-
Unused Product: Unwanted or expired this compound should be disposed of in its original container, if possible, and treated as hazardous waste.[10] Do not mix it with other waste streams.
Step 2: Container Selection and Labeling
The choice of container and proper labeling are crucial for safe storage and transport of hazardous waste.
-
Container Compatibility: Use containers that are chemically resistant to halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.[4] Ensure the container has a secure, leak-proof lid.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste."[3][8] The label must include:
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation (when the first drop of waste was added)
-
Step 3: Decontamination of Glassware
Properly decontaminating laboratory glassware is essential to prevent cross-contamination and ensure safety.
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent, such as acetone or ethanol, to remove any residual compound.
-
Collect Rinsate: This initial solvent rinse is considered hazardous and must be collected in the designated liquid hazardous waste container for halogenated organic compounds.[3]
-
Secondary Wash: After the initial rinse, wash the glassware with soap and water.
-
Final Rinse and Drying: Rinse with deionized water and allow to air dry completely before reuse.
Step 4: Waste Storage and Pickup
The temporary storage of hazardous waste within the laboratory is subject to strict regulations.
-
Satellite Accumulation Area (SAA): Store sealed and labeled hazardous waste containers in a designated SAA. This area should be near the point of generation and under the control of the laboratory personnel.
-
Storage Conditions: Keep waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[8][11]
-
Scheduled Pickup: Follow your institution's specific procedures for arranging the pickup of hazardous waste by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Spill Response:
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
If the spill is small and you are trained to handle it, don the appropriate PPE.
-
Contain the spill using an inert absorbent material like vermiculite or sand.[4] Do not use combustible materials such as paper towels to absorb the bulk of the spill.
-
Carefully collect the absorbed material and any contaminated debris into a designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent (collecting the cleaning materials as hazardous waste) and then with soap and water.
-
Report the incident to your institution's EHS office.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- Benchchem. (n.d.). Proper Disposal Procedures for 4-(Carboxyvin-2-YL)phenylboronic Acid: A Safety and Operational Guide.
- Benchchem. (n.d.). Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5").
- Sigma-Aldrich. (2025). Safety Data Sheet: Phenylboronic acid.
- Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- Fisher Scientific. (2025). Safety Data Sheet: Phenylboronic acid.
- CHI University. (2021, August). Introduction to Hazardous Waste Management.
- Thermo Fisher Scientific. (2020, December 13). Safety Data Sheet: Phenylboronic acid.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Hazardous Waste Experts. (n.d.). OSHA Regulations and Hazardous Waste Management: 4 Things you Need to Know.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management.
- Sigma-Aldrich. (2025). Safety Data Sheet: 4-(1H-Tetrazol-5-yl)phenylboronic acid.
- Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents.
- Facilities Management Insights. (2008, October 1). Complying with OSHA's Hazardous Waste Standards.
- Fisher Scientific. (2023, August 25). Safety Data Sheet: 4-(Benzyloxy)-3-fluorophenylboronic acid.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Sigma-Aldrich. (n.d.). 4-Benzyloxy-3-fluorophenylboronic acid.
- Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet: 4-Benzyloxy-3-fluorobenzeneboronic acid.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
Sources
- 1. fishersci.pt [fishersci.pt]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cleanmanagement.com [cleanmanagement.com]
- 6. media.graphassets.com [media.graphassets.com]
- 7. epa.gov [epa.gov]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
A Guide to the Safe Handling of 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic Acid: Essential Personal Protective Equipment and Operational Protocols
As a Senior Application Scientist, it is my responsibility to bridge the gap between product application and user safety. This guide provides a comprehensive framework for handling 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid, a specialized reagent in drug discovery and development. Our objective is to move beyond a simple checklist and instill a deep, causal understanding of the safety protocols required. By treating every protocol as a self-validating system, we empower researchers to work with confidence and integrity.
Hazard Profile: A Synthesis of Structural Alerts
A specific, comprehensive toxicological profile for this compound is not extensively documented. Therefore, a robust safety assessment must be derived from its constituent structural motifs. A Safety Data Sheet (SDS) for the closely related compound, 4-(Benzyloxy)-3-fluorophenylboronic acid, identifies it as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. This aligns with the known hazards of the functional groups present.
-
Phenylboronic Acids: This class of compounds is generally known to be irritating to the skin, eyes, and respiratory system.[1][3][4] Safe handling procedures require avoiding dust formation and direct contact.[4][5]
-
Halogenated Aromatic Compounds: The presence of both chlorine and fluorine on the benzene ring places this molecule in the halogenated aromatic class. These compounds exhibit a wide range of toxicities, and as a group, can be irritating to the eyes, mucous membranes, and lungs.[6][7] It is prudent to handle them as potentially toxic and environmentally persistent.
-
Benzyl Ether: While a common and generally stable functional group, it does not mitigate the hazards posed by the other components of the molecule.
Based on this analysis, the compound must be handled as a hazardous substance that is harmful if inhaled or comes into contact with the skin and eyes.
Personal Protective Equipment (PPE): Your Primary Containment Barrier
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following table outlines the mandatory PPE ensemble for handling this reagent.
| PPE Category | Specification | Rationale and Authoritative Standard |
| Eye & Face Protection | Tightly fitting chemical safety goggles and a face shield. | Boronic acids are known eye irritants[1][3]. Goggles conforming to EU Standard EN 166 or OSHA 29 CFR 1910.133 are required to prevent contact with dust or splashes. A face shield provides a secondary barrier, protecting the entire face.[3][5][8][9] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 4 mil thickness). | Nitrile gloves offer broad protection against many laboratory chemicals and prevent skin contact, which can cause irritation[1][5]. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[10][11] |
| Body Protection | Flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes. | A lab coat protects skin and personal clothing from accidental spills and contamination.[3][5][12] Closed-toe shoes are a fundamental requirement for laboratory safety. |
| Respiratory Protection | Not required if work is performed within a certified chemical fume hood. | The primary engineering control to prevent respiratory irritation is a properly functioning fume hood[4][8][10]. If a fume hood is unavailable or if procedures may generate significant dust, a NIOSH-approved respirator (e.g., N95 dust mask) is mandatory.[3][5] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, logical workflow is paramount for minimizing exposure and ensuring experimental reproducibility.
Caption: A three-phase workflow for handling this compound.
3.1. Preparation Phase
-
Documentation Review: Before entering the lab, thoroughly review the Safety Data Sheet and your institution's relevant Standard Operating Procedures (SOPs).
-
Engineering Control Verification: Ensure the chemical fume hood is operational and the certification is current. The work surface should be clean and uncluttered.[5][10]
-
Don PPE: Put on all required PPE as specified in the table above. Ensure a proper fit.
3.2. Handling Phase (To be performed exclusively within a fume hood)
-
Weighing: Use a spatula to carefully transfer the solid into a tared container. Avoid any actions that could generate dust.[4][5]
-
Transfers and Reactions: When adding solvents or transferring the material, do so slowly to prevent splashing. Keep the container sealed when not in use.[5]
3.3. Post-Handling Phase
-
Decontamination: Clean all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and then soap and water.
-
Waste Management: All disposable materials (e.g., gloves, weighing paper, pipette tips) and chemical residues must be collected in a designated, sealed, and clearly labeled hazardous waste container.[8] Halogenated organic waste must not be mixed with other waste streams.
-
PPE Removal: Remove PPE in an order that minimizes cross-contamination: gloves first, followed by face shield/goggles, and finally the lab coat.
-
Personal Hygiene: Wash hands thoroughly with soap and water after all work is complete.[11]
Disposal and Emergency Plans
4.1. Disposal Plan The disposal of halogenated boronic acids must be handled with care to prevent environmental contamination.
-
Classification: This material must be treated as hazardous chemical waste.[8]
-
Collection: Collect all waste containing this chemical in a dedicated, properly sealed, and labeled hazardous waste container.[8][12][13] The label must include the full chemical name and associated hazard warnings as per OSHA guidelines.[14]
-
Procedure: Do not dispose of this chemical down the drain.[13] Consult your institution's Environmental Health & Safety (EHS) department for specific collection and disposal procedures.
4.2. Emergency Procedures In the event of an exposure, time is critical.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][2][3][9] |
| Skin Contact | Remove contaminated clothing and wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][3][9] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][3][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4][9] |
| Small Spill | For a small spill inside a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite), scoop it into a sealed container, and label it for hazardous waste disposal. |
| Large Spill | Evacuate the immediate area, restrict access, and contact your institution's EHS department or emergency response team immediately. |
By adhering to these scientifically grounded protocols, you ensure not only your personal safety but also the integrity of your research and the protection of your colleagues and the environment.
References
- BenchChem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment.
- European Chemicals Agency (ECHA). (n.d.). Guidance documents.
- International Labour Organization (ILO). (2011). Hydrocarbons, Halogenated Aromatic. In Encyclopaedia of Occupational Health and Safety.
- Sciencing. (2022, March 24). Disposal Of Boric Acid.
- BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals.
- Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- BenchChem. (n.d.). Personal protective equipment for handling (4-(Butylsulfinyl)phenyl)boronic acid.
- Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
- National Institutes of Health (NIH). (n.d.). Mechanism of action of toxic halogenated aromatics.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - 4-Benzyloxy-3-fluorophenylboronic acid.
- ChemicalBook. (n.d.). Phenylboronic acid - Safety Data Sheet.
- Cornell University EHS. (n.d.). Appendix I - Hazards Of Functional Groups.
- Chemdox. (2025, June 10). Safety Data Sheet: Phenyl boronic acid-d5.
- Virginia Tech. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET - 4-(Benzyloxy)-3-fluorophenylboronic acid.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3-Fluorophenylboronic acid.
Sources
- 1. fishersci.pt [fishersci.pt]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. iloencyclopaedia.org [iloencyclopaedia.org]
- 7. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. sds.chemdox.com [sds.chemdox.com]
- 12. sciencing.com [sciencing.com]
- 13. laballey.com [laballey.com]
- 14. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




